molecular formula C20H23BrFN3O2 B560491 GSK1059865

GSK1059865

Numéro de catalogue: B560491
Poids moléculaire: 436.3 g/mol
Clé InChI: TWCRHJLMMAYSTE-ZFWWWQNUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK1059865 is a novel, potent, and highly selective orexin-1 receptor (OX1R) antagonist. The orexin system, consisting of the neuropeptides orexin-A and orexin-B and their cognate G-protein coupled receptors (OX1R and OX2R), plays a critical role in a range of physiological processes, including sleep-wake regulation, energy homeostasis, and, most notably, motivation and reward . Research indicates a functional segregation of the orexin receptors, with the OX1 receptor being primarily involved in reward processing, motivated behavior, and stress . This compound has been demonstrated to potently and dose-dependently reduce high levels of ethanol drinking in ethanol-dependent mice, while having limited or no effect on moderate alcohol consumption or natural reward such as sucrose intake . This highlights its profound influence on compulsive reward seeking and suggests that the OX1R is a key target for disorders of compulsion such as alcoholism and other addictions . Furthermore, studies using functional magnetic resonance imaging (fMRI) have shown that this compound modulates subcortical and striatal brain regions, a neurofunctional correlate for the role of OX1R in controlling reward-processing and goal-oriented behaviors . In contrast to OX2R antagonists or dual orexin receptor antagonists (DORAs), this compound does not display significant sleep-promoting effects at doses that effectively reduce drug-seeking, making it an ideal tool for studying addiction and motivation without the confound of sedation . With its high selectivity and well-characterized effects, this compound is an essential pharmacological probe for advanced in vitro and in vivo research into the mechanisms underlying addiction, anxiety, and compulsive behaviors. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Propriétés

IUPAC Name

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRHJLMMAYSTE-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK1059865

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1059865 is a potent and selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor centrally involved in regulating motivation, reward, and arousal. This technical guide delineates the core mechanism of action of this compound, presenting its pharmacological profile, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways. The primary mechanism of this compound involves the competitive blockade of OX1R, thereby attenuating the downstream signaling cascade initiated by the endogenous orexin peptides. This action predominantly affects the Gq-protein pathway, leading to a reduction in intracellular calcium mobilization. This guide provides a comprehensive resource for researchers engaged in the study of orexin signaling and the development of related therapeutics.

Core Mechanism of Action

This compound functions as a selective antagonist at the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two receptors (OX1R and OX2R), is a key regulator of various physiological processes, including wakefulness, feeding behavior, and reward seeking. Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.

The primary molecular action of this compound is to bind to OX1R and prevent the binding of its endogenous ligands, orexin-A and orexin-B. This competitive antagonism inhibits the conformational changes in the receptor that are necessary for the activation of downstream intracellular signaling pathways.

The selectivity of this compound for OX1R over OX2R is a critical aspect of its pharmacological profile. This selectivity allows for the targeted modulation of physiological and pathological processes specifically mediated by OX1R, such as compulsive reward-seeking behaviors, while minimizing effects on sleep-wake regulation, which is more strongly associated with OX2R signaling.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.

ParameterReceptorValueAssay TypeReference
pKBOrexin 1 (OX1R)8.8Functional Assay[1]
pKBOrexin 2 (OX2R)6.9Functional Assay[1]
pKiκ-opioid receptor6.5Binding Assay[1]
SelectivityOX1R vs. OX2R~79-foldFunctional/Binding Assays
Off-target Affinity>113 other targets< 50% inhibition @ 1 µMBinding Assays[1]

Signaling Pathways

The binding of orexin peptides to OX1R primarily activates the Gq class of G-proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium. This compound, by blocking the initial receptor activation, effectively inhibits this entire downstream pathway. While the primary coupling of OX1R is to Gq, some G-protein coupled receptors can also signal through Gs or Gi pathways, which modulate cyclic AMP (cAMP) levels. However, the predominant and well-characterized pathway for OX1R involves Gq and phospholipase C.

Diagram of the Orexin-1 Receptor Signaling Pathway and the Action of this compound

Orexin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Orexin Orexin A / B OX1R OX1R Orexin->OX1R binds & activates Gq Gq OX1R->Gq activates GSK This compound GSK->OX1R binds & blocks PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Neuronal Excitation) Ca->Response modulates activity PKC->Response phosphorylates targets Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional Functional Assay (FLIPR) (Determine IC50) Functional->SAR Selectivity Selectivity Screening (vs. OX2R and other targets) Selectivity->SAR PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) MoA Mechanism of Action Elucidation PK->MoA PD Pharmacodynamic Models (e.g., Animal models of addiction) PD->MoA Tox Toxicology Studies Lead Lead Optimization Tox->Lead SAR->MoA MoA->Lead

References

GSK1059865: A Technical Guide to a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK1059865, a potent and highly selective antagonist for the orexin-1 receptor (OX1R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of various physiological processes, including sleep-wake cycles, reward processing, emotion, and feeding.[1][2] The selective blockade of OX1R is a key area of research for developing treatments for disorders involving compulsive behaviors and elevated motivation, such as addiction and anxiety.[3][4] this compound serves as a crucial pharmacological tool for investigating the specific roles of OX1R signaling.[3]

Pharmacological Profile

This compound is distinguished by its high binding affinity and significant selectivity for the human orexin-1 receptor over the orexin-2 receptor. This selectivity is crucial for dissecting the distinct physiological roles of the two receptor subtypes.

Receptor Binding Affinity

The affinity of this compound for orexin receptors has been characterized through competitive radioligand binding assays. The data consistently demonstrate a strong preference for OX1R.

Parameter Receptor Value Selectivity (OX2/OX1) Reference
KBHuman OX1R2 nM>100-fold
KbHuman OX2R126 nM~100-fold
Ki (weak affinity)Human κ-opioid receptor620 nM-
Ki (weak affinity)Human NK2 receptor920 nM-

Note: KB and Kb represent the equilibrium dissociation constant of an antagonist, while Ki is the inhibition constant. Lower values indicate higher binding affinity.

Functional Activity

Functional assays, typically measuring intracellular calcium mobilization in response to an orexin agonist, confirm the potent antagonist activity of this compound at the OX1R.

Parameter Assay Type Value Reference
pKBCalcium Mobilization8.77 ± 0.12

Note: pKB is the negative logarithm of the KB value. A higher pKB value indicates greater antagonist potency.

At low nanomolar concentrations (0.3–10 nM), this compound exhibits non-surmountable antagonism, characterized by a depression of the agonist's maximal response. At higher concentrations (0.1–3.3 μM), it displays classical surmountable antagonism, causing a parallel rightward shift of the agonist's concentration-response curve.

Signaling and Experimental Workflows

Orexin-1 Receptor Signaling Pathway

The OX1R is a Gq protein-coupled receptor. Upon binding of its endogenous ligand, orexin-A, the receptor activates Phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium levels. This compound acts by competitively blocking this binding site, thereby inhibiting the downstream signaling cascade.

cluster_membrane Cell Membrane OX1R OX1R Gq Gq Protein OX1R->Gq Activates PLC PLC Gq->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to OrexinA Orexin-A (Agonist) OrexinA->OX1R Binds & Activates GSK This compound (Antagonist) GSK->OX1R Binds & Blocks

Caption: Orexin-1 receptor signaling and antagonism.
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive binding assay to determine the affinity of this compound for the orexin-1 receptor.

prep Prepare cell membranes expressing OX1R radioligand Add radioligand (e.g., [³H]SB-674042) prep->radioligand competitor Add varying concentrations of this compound radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound from free radioligand (Filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to calculate Ki value measure->analyze

Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Ethanol Drinking Study

This diagram illustrates the protocol used to assess the effect of this compound on alcohol consumption in a mouse model of ethanol dependence.

cluster_induction Dependence Induction cluster_testing Drug Testing baseline Measure baseline ethanol intake in mice exposure Expose mice to intermittent ethanol (CIE) or air baseline->exposure retest Test ethanol intake after each cycle exposure->retest administer Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or Vehicle retest->administer Once intake is elevated access Provide access to ethanol administer->access measure Measure ethanol consumption access->measure analyze Analyze dose-dependent effect on drinking measure->analyze

Caption: Workflow for an in vivo ethanol dependence study.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. The following are generalized protocols based on published studies involving this compound.

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound at OX1R and OX2R.

  • Preparation of Membranes:

    • Culture HEK293T or CHO cells transiently or stably expressing human OX1R or OX2R.

    • Harvest cells and homogenize in a cold buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]SB-674042 for OX1R or [³H]EMPA for OX2R), and serially diluted concentrations of this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled standard antagonist (e.g., 1 µM SB-334867).

    • Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Separation and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Analyze the data using non-linear regression to fit a one-site competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This protocol assesses the functional antagonist potency (KB) of this compound.

  • Cell Preparation:

    • Plate cells expressing the target orexin receptor (e.g., CHO-hOX1R) in black-walled, clear-bottom 96-well plates and allow them to grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Performance:

    • Using a Fluorometric Imaging Plate Reader (FLIPR), measure baseline fluorescence.

    • Add varying concentrations of this compound to the wells and incubate for a predefined period.

    • Add a pre-determined concentration of an agonist (e.g., Orexin-A at its EC₈₀ concentration) to stimulate the receptor.

    • Record the resulting change in fluorescence, which corresponds to the intracellular calcium flux.

  • Data Analysis:

    • Determine the inhibitory effect of this compound on the agonist-induced calcium signal.

    • Plot the antagonist concentration-response curves and calculate the IC₅₀.

    • Convert the IC₅₀ to a KB value using the Schild equation or a similar pharmacological model.

Protocol 3: In Vivo Ethanol Drinking Model in Mice

This protocol evaluates the effect of this compound on excessive alcohol consumption.

  • Subjects and Housing:

    • Use adult male C57BL/6J mice, individually housed with ad libitum access to food and water.

  • Dependence Induction:

    • Establish a baseline for voluntary ethanol consumption (e.g., 15% v/v ethanol vs. water).

    • Induce ethanol dependence by exposing mice to cycles of chronic intermittent ethanol (CIE) vapor in inhalation chambers for several days, alternating with periods of forced abstinence. A control group is exposed to air only.

    • Monitor ethanol intake after each cycle. The model is validated when the CIE-exposed mice show significantly elevated ethanol consumption compared to the air-exposed control mice.

  • Drug Administration and Testing:

    • Prepare this compound in a suitable vehicle (e.g., saline).

    • 30 minutes prior to the drinking session, administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Provide mice with access to the ethanol solution for a limited period (e.g., 2 hours).

    • Measure the volume of ethanol consumed and calculate the dose in g/kg of body weight.

    • To test for specificity, the effect of this compound on the consumption of other rewarding substances, such as a sucrose solution, can be assessed in a separate session.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA, with treatment dose and exposure group (CIE vs. Air) as factors, followed by post-hoc tests to identify significant differences.

References

The Role of GSK1059865 in Elucidating Orexin System Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin 1 (OX1R) and orexin 2 (OX2R), is a critical regulator of diverse physiological processes. These include sleep and wakefulness, reward processing, and motivated behavior. The development of selective pharmacological tools has been instrumental in dissecting the specific roles of each receptor subtype. GSK1059865 has emerged as a potent and highly selective antagonist for the orexin 1 receptor (OX1R), providing researchers with a valuable instrument to investigate the physiological and pathological functions mediated by OX1R signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in preclinical models, and a review of its application in studying the orexin system's role in addiction and reward.

Pharmacological Profile of this compound

This compound is a non-peptide, small molecule antagonist with high affinity and selectivity for the human and rodent OX1R. Its chemical name is 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine[1].

Binding Affinity and Functional Activity

This compound exhibits a high affinity for OX1R with reported pKb and pKi values in the nanomolar range. Its selectivity for OX1R over OX2R is a key feature that allows for the specific interrogation of OX1R-mediated pathways.

ParameterValueSpeciesAssay TypeReference
pKB 8.8HumanFunctional Assay[this compound product page]
pKi (OX1R) ~8.7HumanRadioligand Binding[Therapeutics development for addiction: Orexin-1 receptor antagonists]
pKi (OX2R) ~6.9HumanRadioligand Binding[Therapeutics development for addiction: Orexin-1 receptor antagonists]
Selectivity (OX1R vs. OX2R) ~79-foldHuman[The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice]
pKB 8.77 ± 0.12Not SpecifiedFunctional Assay[this compound product page]
Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties for in vivo studies, including good brain penetration.

ParameterValueSpeciesRoute of AdministrationReference
Brain:Blood Ratio 0.3Not Specifiedi.p.[Therapeutics development for addiction: Orexin-1 receptor antagonists]
Half-life (t1/2) Moderate (0.4 h for similar compound SB-334867)Rati.p.[Therapeutics development for addiction: Orexin-1 receptor antagonists]

Orexin 1 Receptor Signaling Pathway

The orexin 1 receptor is a Gq-protein coupled receptor. Its activation by orexin-A initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is implicated in the modulation of neuronal excitability and synaptic plasticity, processes that are fundamental to reward and addiction. This compound acts by competitively blocking the binding of orexin-A to OX1R, thereby inhibiting these downstream signaling events.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates This compound This compound This compound->OX1R Blocks

Orexin 1 Receptor Signaling Pathway and Blockade by this compound.

Experimental Protocols

This compound has been extensively used in preclinical models to investigate the role of OX1R in addiction-related behaviors. Below are detailed protocols for key in vivo experiments.

Cocaine-Induced Conditioned Place Preference (CPP) in Mice

This protocol is designed to assess the role of OX1R in the rewarding properties of cocaine.

Materials:

  • This compound (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)

  • Cocaine hydrochloride (dissolved in 0.9% saline)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger compartments.

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation (Day 1): Allow mice to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning (Days 2-9):

    • This phase consists of 8 alternating days of cocaine and saline pairings.

    • Cocaine Conditioning: Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine administration (10 mg/kg, i.p.). Immediately confine the mouse to one of the large compartments for 30 minutes. The compartment paired with cocaine should be counterbalanced across animals (i.e., for half the animals it's their initially preferred side, and for the other half, the non-preferred side).

    • Saline Conditioning: On alternate days, administer vehicle 30 minutes prior to a saline injection (i.p.) and confine the mouse to the opposite large compartment for 30 minutes.

  • Test (Day 10): Place the mouse in the central chamber and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment.

Data Analysis:

  • Calculate the preference score as the time spent in the cocaine-paired compartment minus the time spent in the saline-paired compartment.

  • Compare the preference scores between the vehicle- and this compound-treated groups using a one-way ANOVA followed by post-hoc tests.

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) cluster_analysis Data Analysis Habituation Habituation: Free exploration of CPP apparatus (15 min) Baseline Record baseline preference for each compartment Habituation->Baseline Treatment Administer this compound (or Vehicle) i.p. Cocaine 30 min later, administer Cocaine (or Saline) i.p. Treatment->Cocaine Confine Confine to paired compartment (30 min) Cocaine->Confine Alternate Alternate Cocaine and Saline days for 8 days Confine->Alternate Test Test Day: Free exploration of CPP apparatus (15 min) Record Record time spent in each compartment Test->Record Calculate Calculate Preference Score: (Time in Cocaine-paired) - (Time in Saline-paired) Analyze Statistical Analysis (ANOVA) Calculate->Analyze cluster_pre cluster_pre cluster_cond cluster_cond cluster_pre->cluster_cond cluster_post cluster_post cluster_cond->cluster_post cluster_analysis cluster_analysis cluster_post->cluster_analysis

Experimental workflow for Conditioned Place Preference (CPP) study.
Ethanol Two-Bottle Choice Drinking in Mice

This protocol assesses the effect of this compound on voluntary ethanol consumption.

Materials:

  • This compound (dissolved in a vehicle of 0.5% (v/v) Tween 80 in saline)

  • Ethanol solution (15% v/v in tap water)

  • Tap water

  • Two identical drinking bottles per cage

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation: House mice individually. For one week, give them access to two bottles of tap water to acclimate them to the two-bottle setup.

  • Ethanol Access (3 weeks): Replace one water bottle with a 15% ethanol solution. Measure fluid consumption from both bottles daily for 3 weeks to establish a stable baseline of ethanol intake. The position of the bottles should be alternated daily to avoid place preference.

  • Treatment Phase (1 week):

    • Divide mice into groups that will receive either vehicle or different doses of this compound (e.g., 10, 25, 50 mg/kg, i.p.).

    • Administer the assigned treatment daily, 30 minutes before the start of the dark cycle (the primary drinking period for rodents).

    • Continue to measure ethanol and water consumption daily.

Data Analysis:

  • Calculate daily ethanol intake in g/kg of body weight.

  • Calculate ethanol preference as the volume of ethanol consumed divided by the total volume of fluid consumed.

  • Compare ethanol intake and preference between the treatment groups and their own baseline levels using a repeated-measures ANOVA.

Two_Bottle_Choice_Workflow cluster_hab Phase 1: Habituation (1 Week) cluster_base Phase 2: Baseline Ethanol Drinking (3 Weeks) cluster_treat Phase 3: Treatment (1 Week) cluster_data Data Analysis Acclimation Individually house mice TwoWater Provide two bottles of tap water Acclimation->TwoWater EthanolAccess Replace one water bottle with 15% Ethanol MeasureBaseline Measure daily ethanol and water intake EthanolAccess->MeasureBaseline AlternateBottles Alternate bottle positions daily MeasureBaseline->AlternateBottles Group Assign mice to this compound or Vehicle groups Inject Administer daily i.p. injection 30 min before dark cycle Group->Inject MeasureTreat Continue daily measurement of fluid intake Inject->MeasureTreat CalcIntake Calculate Ethanol Intake (g/kg) Stats Statistical Analysis (Repeated Measures ANOVA) CalcIntake->Stats CalcPref Calculate Ethanol Preference (%) CalcPref->Stats cluster_hab cluster_hab cluster_base cluster_base cluster_hab->cluster_base cluster_treat cluster_treat cluster_base->cluster_treat cluster_data cluster_data cluster_treat->cluster_data

Experimental workflow for the Two-Bottle Choice drinking paradigm.
In Vivo Electrophysiology

This protocol can be used to examine the effects of this compound on the firing rate of orexin-sensitive neurons in vivo.

Materials:

  • This compound

  • Anesthetic (e.g., isoflurane or urethane)

  • Stereotaxic apparatus

  • High-impedance microelectrodes

  • Electrophysiology recording system (amplifier, data acquisition system)

  • Male Sprague-Dawley rats (250-350 g)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., ventral tegmental area, lateral hypothalamus).

  • Electrode Placement: Slowly lower a microelectrode into the target brain region until a single, well-isolated neuron is identified.

  • Baseline Recording: Record the spontaneous firing rate of the neuron for a stable period (e.g., 10-15 minutes) to establish a baseline.

  • Drug Administration: Administer this compound (i.p. or i.v.) and continue to record the neuronal firing rate for an extended period (e.g., 60-90 minutes).

  • (Optional) Orexin Challenge: After observing the effect of this compound, a subsequent administration of orexin-A can be performed to confirm the antagonistic action at the neuronal level.

Data Analysis:

  • Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute bins).

  • Normalize the firing rate to the baseline period.

  • Use statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the firing rate before and after drug administration.

Role in Sleep Architecture Studies

While this compound is primarily used to study motivation and reward, its effect on sleep architecture is also of interest to confirm its selectivity and to understand the role of OX1R in sleep regulation. Studies have shown that selective OX1R antagonists have minimal effects on sleep-wake states under baseline conditions[2].

EEG/EMG Recording and Analysis

Procedure:

  • Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rodents. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery: Allow animals to recover for at least one week after surgery.

  • Habituation: Acclimate the animals to the recording chamber and tethered recording setup for 2-3 days.

  • Baseline Recording: Record EEG and EMG data for a 24-hour period to establish baseline sleep architecture.

  • Drug Administration: Administer this compound or vehicle at the beginning of the light or dark cycle and record EEG/EMG for the subsequent 24 hours.

Data Analysis:

  • Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.

  • Quantify the time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.

  • Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG signal to determine the power in different frequency bands (e.g., delta, theta, alpha, beta).

  • Compare the sleep parameters between the this compound and vehicle treatment conditions.

Conclusion

This compound is a powerful and selective tool for investigating the role of the orexin 1 receptor in a variety of physiological and behavioral processes. Its high affinity and selectivity for OX1R, coupled with its favorable pharmacokinetic profile, make it an ideal compound for in vivo studies. The detailed protocols provided in this guide offer a starting point for researchers aiming to utilize this compound to further unravel the complexities of the orexin system, particularly its involvement in addiction, reward, and motivation. The continued use of this and other selective orexin receptor modulators will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting this system for a range of neurological and psychiatric disorders.

References

The Influence of GSK1059865 on Motivation and Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selective orexin-1 receptor (OX1R) antagonist, GSK1059865, and its influence on the neurobiological underpinnings of motivation and addiction. Through a comprehensive review of preclinical studies, this document details the mechanism of action of this compound, presents quantitative data on its behavioral effects, and outlines the experimental protocols used to elucidate its therapeutic potential.

Executive Summary

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, plays a critical role in regulating arousal, reward, and motivation.[1][2] Dysregulation of this system has been implicated in the pathophysiology of addiction. This compound is a highly selective antagonist for the OX1R, which is predominantly involved in motivation and reward processes, whereas the OX2R is more associated with the sleep/wake cycle.[2][3] Preclinical evidence strongly suggests that this compound can attenuate addiction-related behaviors, particularly the compulsive seeking and consumption of ethanol, without significantly affecting the intake of natural rewards like sucrose.[1] This selectivity highlights its potential as a targeted therapeutic for substance use disorders, with a reduced likelihood of sedative side effects.

Mechanism of Action: Orexin-1 Receptor Antagonism

This compound exerts its effects by competitively binding to and blocking the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). Orexin-A, the primary endogenous ligand for OX1R, typically initiates a signaling cascade upon binding that leads to neuronal excitation. This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion channel activity and neurotransmitter release, contributing to heightened arousal and motivated behaviors. By antagonizing the OX1R, this compound prevents the binding of orexin-A and thereby inhibits this downstream signaling, leading to a reduction in motivated reward-seeking behaviors.

Caption: Antagonistic action of this compound on the OX1R signaling pathway.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on ethanol and sucrose consumption in mice.

Table 1: Effect of this compound on Ethanol Intake in Ethanol-Dependent and Non-Dependent (Control) Mice

Treatment GroupDose (mg/kg)Mean Ethanol Intake (g/kg) ± SEM
Control (Air-exposed)Vehicle (0)2.74 ± 0.20
102.65 ± 0.25
252.50 ± 0.30
502.10 ± 0.28*
Ethanol-Dependent (CIE-exposed)Vehicle (0)3.41 ± 0.28
102.45 ± 0.22
252.30 ± 0.25
502.05 ± 0.20**

Data adapted from Lopez et al. (2016). *p < 0.05 compared to respective vehicle control. **p < 0.001 compared to respective vehicle control.

Table 2: Effect of this compound on 10% Sucrose Intake in Ethanol-Dependent and Non-Dependent (Control) Mice

Treatment GroupDose (mg/kg)Mean Sucrose Intake (g/kg) ± SEM
Control (Air-exposed)Vehicle (0)14.5 ± 1.2
1014.2 ± 1.5
2513.8 ± 1.8
5013.5 ± 1.6
Ethanol-Dependent (CIE-exposed)Vehicle (0)15.0 ± 1.3
1014.8 ± 1.1
2514.3 ± 1.4
5014.0 ± 1.2

Data adapted from Lopez et al. (2016). No significant effects of this compound on sucrose intake were observed.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chronic Intermittent Ethanol (CIE) Exposure in Mice

This model is designed to induce a state of ethanol dependence, characterized by increased voluntary ethanol consumption.

1. Subjects:

  • Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.

  • Mice are maintained on a reverse light-dark cycle.

2. Baseline Ethanol Drinking:

  • Mice are trained to drink a 15% (v/v) ethanol solution using a two-bottle choice paradigm (15% ethanol vs. water) for 2 hours daily.

  • A sucrose-fading procedure may be used to initiate ethanol consumption, starting with a 10% ethanol/5% sucrose solution and gradually reducing the sucrose concentration.

  • Stable baseline drinking is established over 2-4 weeks, defined as less than 15% variance in daily intake over a week.

3. CIE Procedure:

  • Mice are divided into two groups: an ethanol-exposed group (EtOH) and a control group (CTL).

  • The EtOH group is placed in inhalation chambers and exposed to ethanol vapor for 16 hours per day for 4 consecutive days.

  • Prior to vapor exposure, mice may receive a loading dose of ethanol (e.g., 1.6 g/kg) and an alcohol dehydrogenase inhibitor like pyrazole (1 mmol/kg) to achieve and maintain stable blood ethanol concentrations (BECs) between 150-250 mg/dl.

  • The CTL group is exposed to air in identical chambers.

  • This 4-day exposure is followed by a 72-hour abstinence period, completing one cycle.

  • The procedure is typically repeated for 4-8 cycles to establish dependence.

4. Behavioral Testing:

  • Following the final CIE cycle and abstinence period, mice are tested for their voluntary ethanol or sucrose intake.

  • This compound or vehicle is administered (e.g., subcutaneously) at specified doses (e.g., 10, 25, 50 mg/kg) prior to the drinking session.

  • Ethanol or sucrose intake is measured for 2 hours.

CIE_Workflow cluster_setup Setup cluster_baseline Baseline (2-4 weeks) cluster_cie CIE Cycles (4-8 weeks) cluster_testing Behavioral Testing Housing Individual Housing (ad libitum food/water) Two_Bottle_Choice 2-Bottle Choice Training (15% EtOH vs. Water, 2h/day) Housing->Two_Bottle_Choice Light_Cycle Reverse Light-Dark Cycle Light_Cycle->Two_Bottle_Choice Sucrose_Fading Sucrose Fading (optional) Two_Bottle_Choice->Sucrose_Fading Stable_Intake Establish Stable Intake Two_Bottle_Choice->Stable_Intake Sucrose_Fading->Stable_Intake Grouping Group Assignment (EtOH vs. Control) Stable_Intake->Grouping Vapor_Exposure Ethanol Vapor Exposure (16h/day x 4 days) Grouping->Vapor_Exposure Air_Exposure Air Exposure (Control Group) Grouping->Air_Exposure Abstinence 72h Abstinence Vapor_Exposure->Abstinence Air_Exposure->Abstinence Abstinence->Vapor_Exposure Repeat Cycle Drug_Admin This compound/Vehicle Administration Abstinence->Drug_Admin Intake_Test Ethanol/Sucrose Intake Measurement (2h) Drug_Admin->Intake_Test

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.
Binge Eating Model in Rats

This model induces compulsive-like eating behavior to assess the effects of this compound on non-drug-related compulsive behaviors.

1. Subjects:

  • Female Wistar or Sprague-Dawley rats are used, as they are more prone to binge eating behaviors.

2. Binge Eating Induction:

  • The protocol involves cycles of caloric restriction and refeeding, often combined with a frustration stressor.

  • Caloric Restriction: Rats are provided with a restricted amount of standard chow (e.g., 66% of control intake) for several days.

  • Refeeding/Binge Session: Following restriction, rats are given access to a highly palatable food (HPF), such as chocolate or a high-fat/high-sugar diet, for a limited period (e.g., 1-2 hours).

  • Frustration Stress: To enhance compulsive-like eating, a stressor may be introduced where rats are exposed to the sight and smell of the HPF for a short period (e.g., 15 minutes) without being able to access it, immediately before the binge session.

  • This cycle of restriction, stress, and refeeding is repeated to establish a stable binge eating phenotype.

3. Pharmacological Testing:

  • Once binge eating is established, rats are administered this compound or vehicle prior to the binge session.

  • The amount of HPF consumed during the session is measured to determine the effect of the drug on compulsive eating.

  • Intake of standard chow is also measured to assess the selectivity of the drug's effect.

Conclusion

This compound, a selective OX1R antagonist, demonstrates significant potential in modulating the neurocircuitry of motivation and addiction. Preclinical data robustly support its efficacy in reducing excessive ethanol consumption in dependent subjects, while sparing the consumption of natural rewards. This selective action suggests a favorable therapeutic window for treating substance use disorders, particularly alcoholism, by targeting the compulsive drive for the substance without inducing generalized anhedonia or sedation. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other orexin-based therapeutics. Further research is warranted to translate these promising preclinical findings into clinical applications for individuals struggling with addiction.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin system, a key regulator of arousal, wakefulness, and motivation, has emerged as a promising target for the treatment of a range of neuropsychiatric conditions. Orexin-1 receptor (OX1R) antagonists, in particular, are being investigated for their potential therapeutic utility in disorders characterized by hyperarousal and compulsive behaviors, including anxiety and stress-related disorders. This whitepaper provides an in-depth technical overview of GSK1059865, a selective OX1R antagonist. We will delve into its pharmacological profile, preclinical evidence in relevant models of anxiety and stress, and the underlying molecular mechanisms of action. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the orexin system for anxiety and stress-related disorders.

Introduction: The Orexin System and Its Role in Anxiety and Stress

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain, influencing numerous physiological and behavioral processes.[1] While initially recognized for its role in regulating sleep-wake cycles, extensive research has implicated the orexin system in the modulation of stress responses, fear, and anxiety.[1][2]

Hyperactivity of the orexin system has been linked to states of hyperarousal and vigilance, which are hallmark features of anxiety disorders.[3] Preclinical studies have shown that intracerebroventricular administration of orexin-A produces anxiogenic-like effects in rodents. Furthermore, stressful stimuli have been shown to activate orexin neurons, leading to the release of orexins in brain regions critical for the expression of fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis, and locus coeruleus.[1]

The differential distribution and signaling properties of OX1R and OX2R suggest distinct roles in mediating the effects of orexins. OX1R is predominantly coupled to the Gq signaling pathway and shows a higher affinity for orexin-A. Its expression is prominent in limbic brain regions associated with fear and emotion, making it a compelling target for the development of anxiolytic therapeutics. The rationale for developing selective OX1R antagonists is to modulate the pathological hyperarousal states associated with anxiety and stress without inducing the sedative effects that can be associated with dual orexin receptor antagonists.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the orexin-1 receptor. Its selectivity is a key attribute, aiming to specifically target the anxiety- and stress-related signaling pathways mediated by OX1R while minimizing off-target effects, particularly the somnolence associated with OX2R blockade.

Binding Affinity and Selectivity

Quantitative data on the binding affinity and selectivity of this compound for orexin receptors are crucial for understanding its pharmacological profile. The pKb values, which represent the negative logarithm of the equilibrium dissociation constant (Kb), provide a measure of the antagonist's affinity for the receptor.

ReceptorpKbKi (nM) (Calculated)Selectivity (fold)
Orexin-1 Receptor (OX1R)8.81.58~79
Orexin-2 Receptor (OX2R)6.9125.89

Note: The equilibrium dissociation constant (Ki) was calculated from the pKb value using the formula Ki = 10^(-pKb) M and then converted to nM.

These data demonstrate that this compound possesses a high affinity for the OX1R and exhibits approximately 79-fold selectivity over the OX2R. This high selectivity is a desirable characteristic for an anxiolytic agent, as it is hypothesized to reduce the risk of sedation.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are critical for its development and potential clinical utility. This compound has demonstrated favorable pharmacokinetic properties in preclinical studies, including the ability to penetrate the blood-brain barrier.

ParameterValueSpeciesAdministration
Brain:Blood Ratio0.3Not SpecifiedIntraperitoneal (i.p.)

A brain-to-blood ratio of 0.3 indicates that this compound can cross the blood-brain barrier and reach its target receptors in the central nervous system. Further pharmacokinetic parameters, such as half-life and oral bioavailability, are essential for determining appropriate dosing regimens in future studies.

Preclinical Efficacy in Models of Anxiety and Stress

The anxiolytic potential of this compound has been evaluated in various preclinical models that mimic aspects of anxiety and stress-related disorders in humans.

Yohimbine-Induced Stress Model

Yohimbine is an α2-adrenergic receptor antagonist that increases noradrenergic neurotransmission, leading to physiological and behavioral responses akin to anxiety and panic in both humans and animals. This model is therefore valuable for assessing the potential of novel compounds to counteract the effects of a hyper-noradrenergic state.

Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Studies with other selective OX1R antagonists, such as SB-334867, have yielded mixed results in the EPM. Some studies have reported anxiolytic-like effects, while others have not observed a significant change in anxiety-related behaviors. These discrepancies may be attributable to differences in experimental protocols, animal strains, and the specific compounds used. It has been suggested that OX1R antagonists may be more effective in reducing anxiety under conditions of heightened stress or fear, rather than in baseline anxiety states.

Stress-Induced Hyperthermia

Stress-induced hyperthermia (SIH) is a physiological response to stress that is observed across species, including rodents and humans. The increase in core body temperature following a stressful event can be attenuated by anxiolytic drugs. This model provides an objective physiological measure of the anti-stress effects of a compound.

Preclinical studies have demonstrated that selective OX1R antagonists can attenuate stress-induced hyperarousal. Although specific quantitative data for this compound in the SIH model are not publicly available, the evidence from other OX1R antagonists suggests that this would be a valuable model to further characterize its anxiolytic profile.

Reduction of Compulsive-like Behavior

The orexin system has been implicated in compulsive reward-seeking behaviors, which are relevant to both substance use disorders and certain anxiety disorders like obsessive-compulsive disorder. A preclinical study investigating the effect of this compound on alcohol consumption in mice provides valuable insights into its potential to modulate compulsive behaviors.

In a study with ethanol-dependent mice, this compound was administered at doses of 10, 25, and 50 mg/kg. The results demonstrated a dose-dependent decrease in ethanol drinking in these mice.

Treatment GroupDose (mg/kg)Ethanol Intake (g/kg)p-value
Vehicle0~3.8
This compound10~2.5<0.05
This compound25~2.2<0.05
This compound50~2.0<0.05

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.

These findings suggest that this compound can effectively reduce compulsive-like ethanol consumption, highlighting its potential therapeutic application in disorders with a compulsive component.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing the orexin-1 receptor, thereby blocking the downstream signaling cascades initiated by the binding of orexin-A. Understanding these pathways is crucial for elucidating the molecular basis of its anxiolytic and anti-stress effects.

OX1R-Gq-PLC Signaling Cascade

The orexin-1 receptor is primarily coupled to the Gq class of G proteins. Upon activation by orexin-A, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression.

OX1R_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds & Activates Gq Gq Protein OX1R->Gq Activates This compound This compound This compound->OX1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Gene_Expression Gene Expression Neuronal_Excitation->Gene_Expression

Caption: Orexin-1 Receptor Signaling Pathway.

By blocking the initial step of orexin-A binding to OX1R, this compound prevents the activation of this entire downstream cascade, thereby reducing the excitatory neuronal signaling that contributes to states of anxiety and hyperarousal.

Involvement of β-Arrestin

In addition to G protein-dependent signaling, G protein-coupled receptors can also signal through β-arrestin pathways. Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The precise role of β-arrestin signaling in the anxiolytic effects of OX1R antagonists is an area of active research. It is possible that this compound, by preventing receptor activation, also modulates β-arrestin-mediated signaling pathways that are relevant to anxiety and stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of drug candidates. Below are representative protocols for key behavioral assays used to assess anxiety and stress.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

  • The animal is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a 5-minute period.

  • Behavior is recorded using a video camera and tracking software.

  • Key parameters measured include:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Habituation Habituation to Testing Room (30 min) Drug_Admin Drug Administration (e.g., this compound or Vehicle) Habituation->Drug_Admin Placement Place animal in center of EPM Drug_Admin->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record behavior with video tracking Exploration->Recording Parameters Measure: - Time in open/closed arms - Entries into open/closed arms - Total distance traveled Recording->Parameters Interpretation Anxiolytic effect indicated by: - Increased open arm time/entries Parameters->Interpretation

Caption: Elevated Plus Maze Experimental Workflow.

Stress-Induced Hyperthermia (SIH)

Objective: To measure the physiological response to stress and the attenuating effects of anxiolytic compounds.

Procedure:

  • Animals are singly housed to allow for accurate temperature measurements.

  • Baseline rectal temperature (T1) is measured.

  • A mild stressor is applied (e.g., handling and the initial temperature measurement itself).

  • After a 10-15 minute interval, the rectal temperature is measured again (T2).

  • The change in temperature (ΔT = T2 - T1) represents the stress-induced hyperthermia.

Data Analysis: A reduction in the ΔT in drug-treated animals compared to vehicle-treated animals indicates an anti-stress or anxiolytic effect.

SIH_Workflow cluster_prep Preparation cluster_measurement Temperature Measurement cluster_analysis Data Analysis Housing Singly house animals Drug_Admin Drug Administration (e.g., this compound or Vehicle) Housing->Drug_Admin T1 Measure baseline rectal temperature (T1) Drug_Admin->T1 Stressor Apply mild stressor (handling/T1 measurement) T1->Stressor Interval Wait 10-15 minutes Stressor->Interval T2 Measure rectal temperature again (T2) Interval->T2 DeltaT Calculate ΔT = T2 - T1 T2->DeltaT Interpretation Anxiolytic effect indicated by reduced ΔT DeltaT->Interpretation

Caption: Stress-Induced Hyperthermia Experimental Workflow.

Conclusion and Future Directions

This compound, as a potent and selective OX1R antagonist, holds significant promise as a therapeutic agent for the treatment of anxiety and stress-related disorders. Its pharmacological profile, characterized by high affinity and selectivity for the OX1R, coupled with its ability to penetrate the central nervous system, makes it a compelling candidate for further investigation. Preclinical evidence, particularly its efficacy in reducing compulsive-like behaviors, provides a strong rationale for its development.

Future research should focus on several key areas:

  • Dose-response studies: Comprehensive dose-response studies in validated animal models of anxiety, such as the elevated plus maze and stress-induced hyperthermia, are needed to fully characterize the anxiolytic profile of this compound.

  • Yohimbine challenge studies: Investigating the ability of this compound to attenuate the anxiogenic effects of yohimbine would provide further evidence for its utility in disorders with a hyper-noradrenergic component.

  • Neuroimaging studies: Utilizing techniques such as c-Fos immunohistochemistry to map the neuronal circuits modulated by this compound in response to anxiogenic stimuli would provide valuable insights into its mechanism of action.

  • Clinical trials: Ultimately, well-controlled clinical trials in patients with anxiety and stress-related disorders are necessary to establish the safety, tolerability, and efficacy of this compound in humans.

References

The Orexin-1 Receptor Antagonist GSK1059865: A Potential Modulator of Ethanol Consumption in Dependent States

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the effects of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, on ethanol and alcohol consumption in research models. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways.

Core Findings: Selective Reduction of Ethanol Intake in Dependent Models

Research into this compound has revealed its potential to curb excessive alcohol consumption, particularly in models of ethanol dependence.[1][2] Studies have shown that this compound significantly decreases voluntary ethanol intake in a dose-dependent manner in mice with a history of chronic intermittent ethanol (CIE) exposure.[1][2] Notably, this effect is selective for high levels of alcohol consumption, with the antagonist showing limited to no impact on moderate alcohol drinking or the consumption of other rewarding substances like sucrose.[1] This selectivity suggests that this compound may target the neurobiological mechanisms underlying compulsive reward-seeking behaviors characteristic of addiction, rather than general reward pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on ethanol and sucrose consumption in both ethanol-dependent (CIE-exposed) and non-dependent (air-exposed control) mice.

Table 1: Effect of this compound on Ethanol Consumption (g/kg) in Ethanol-Dependent vs. Non-Dependent Mice

Treatment GroupVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)
Ethanol-Dependent (CIE) ~3.5 g/kgSignificant ReductionSignificant ReductionStrongest Reduction
Non-Dependent (Control) ~2.0 g/kgNo Significant EffectNo Significant EffectSignificant Reduction

Data are approximated from graphical representations in Lopez et al., 2016. The study reported a significant dose-dependent reduction in ethanol intake in the CIE group, while only the highest dose (30 mg/kg) produced a significant reduction in the control group.

Table 2: Effect of this compound on Sucrose (5% w/v) Consumption in Ethanol-Dependent vs. Non-Dependent Mice

Treatment GroupVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)
Ethanol-Dependent (CIE) No Significant EffectNo Significant EffectNo Significant EffectNo Significant Effect
Non-Dependent (Control) No Significant EffectNo Significant EffectNo Significant EffectNo Significant Effect

The study found no significant effect of this compound on sucrose intake in either the ethanol-dependent or non-dependent groups, highlighting the selectivity of the compound for ethanol consumption.

Experimental Protocols

The primary research model for evaluating this compound's effect on ethanol consumption involves inducing a state of ethanol dependence in mice through Chronic Intermittent Ethanol (CIE) exposure. This is followed by testing the effect of the antagonist on voluntary ethanol intake.

Key Experimental Methodologies

1. Subjects:

  • Adult male C57BL/6J mice are typically used, as this strain is known to voluntarily consume significant amounts of ethanol.

  • Mice are individually housed with ad libitum access to food and water.

2. Ethanol Dependence Induction (Chronic Intermittent Ethanol - CIE):

  • Baseline Ethanol Intake: Mice are first habituated to a two-bottle choice paradigm, with one bottle containing 15% (v/v) ethanol and the other containing water. This establishes a baseline level of ethanol consumption.

  • Vapor Chamber Exposure: Following baseline assessment, mice are divided into two groups: an ethanol-dependent group and a control group. The ethanol-dependent group is exposed to intermittent cycles of ethanol vapor in inhalation chambers. The control group is exposed to air. Each cycle typically consists of a period of ethanol vapor exposure followed by a period of withdrawal.

  • Escalation of Consumption: This CIE protocol leads to a significant increase in voluntary ethanol intake in the exposed mice, modeling the escalated consumption seen in alcohol dependence.

3. Drug Administration and Behavioral Testing:

  • This compound Administration: Once the desired level of escalated ethanol intake is achieved in the CIE group, mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection prior to the ethanol access period.

  • Ethanol and Sucrose Intake Measurement: Voluntary consumption of ethanol (or a sucrose solution in separate control experiments) is measured for a limited access period (e.g., 2 hours). The amount consumed is calculated and typically expressed as g/kg of body weight.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the orexin system and the experimental workflow used to assess the efficacy of this compound.

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Reward Pathway Neuron Orexin Neuron Orexin Neuron Orexin Orexin Orexin Neuron->Orexin Releases OX1R Orexin 1 Receptor (OX1R) Downstream Signaling Increased Dopamine Release & Neurotransmission OX1R->Downstream Signaling Activates Alcohol Seeking & Consumption Alcohol Seeking & Consumption Downstream Signaling->Alcohol Seeking & Consumption Promotes Ethanol Cues / Stress Ethanol Cues / Stress Ethanol Cues / Stress->Orexin Neuron Activates Orexin->OX1R Binds to This compound This compound This compound->OX1R Antagonizes

Orexin Signaling Pathway in Alcohol Seeking

Experimental_Workflow cluster_mice Animal Model cluster_protocol Dependence Induction cluster_testing Drug Efficacy Testing C57BL/6J Mice C57BL/6J Mice Baseline Intake Two-Bottle Choice (Ethanol vs. Water) C57BL/6J Mice->Baseline Intake CIE Exposure Chronic Intermittent Ethanol (Vapor Inhalation) Baseline Intake->CIE Exposure Control Exposure Air Exposure Baseline Intake->Control Exposure Escalated Intake Increased Voluntary Ethanol Consumption CIE Exposure->Escalated Intake Drug Administration This compound or Vehicle (i.p. injection) Control Exposure->Drug Administration Non-Dependent Group Escalated Intake->Drug Administration Dependent Group Behavioral Assay Measure Ethanol or Sucrose Consumption Drug Administration->Behavioral Assay Data Analysis Compare Consumption between Groups Behavioral Assay->Data Analysis

Experimental Workflow for this compound Evaluation
Signaling Pathway Insights

The orexin system, which originates in the hypothalamus, is heavily implicated in reward-seeking behaviors. Orexin neurons are activated by cues and stressors associated with drugs of abuse, including alcohol. The binding of orexin to its receptor, OX1R, in key areas of the brain's reward circuitry is thought to enhance dopamine release and promote drug-seeking and consumption. This compound, as a selective OX1R antagonist, blocks this interaction, thereby reducing the motivational drive for alcohol, particularly in states of high motivation such as dependence.

It is important to note that while ethanol is known to modulate various signaling cascades, including the PI3K/p70S6K pathway, current research has not established a direct link between the therapeutic effects of this compound on ethanol consumption and the modulation of the PI3K/p70S6K pathway. The primary mechanism of action for this compound in this context is through the antagonism of the Orexin 1 receptor.

Conclusion

This compound demonstrates a significant and selective effect in reducing high levels of ethanol consumption in preclinical models of alcohol dependence. Its mechanism of action via the antagonism of the Orexin 1 receptor highlights the critical role of the orexin system in the pathophysiology of alcohol use disorder. The selectivity of this compound for compulsive-like drinking, without affecting the consumption of natural rewards, makes it a promising candidate for further investigation as a potential therapeutic for alcoholism. Future research should continue to explore the downstream signaling consequences of OX1R blockade and the long-term efficacy and safety of this compound.

References

The Selective Profile of GSK1059865 for the Orexin 1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of GSK1059865 for the orexin 1 receptor (OX1R). This compound is a potent and highly selective antagonist of the OX1R, a G-protein coupled receptor primarily involved in regulating motivation, reward-seeking behaviors, and emotional arousal.[1][2] Its selectivity is a critical attribute for its use as a pharmacological tool to investigate the physiological roles of the OX1R and for its potential therapeutic applications in conditions characterized by compulsive behaviors and hyperarousal, such as addiction and anxiety-related disorders.[3][4]

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the human OX1 receptor over the human OX2 receptor has been established through various in vitro pharmacological assays. The following tables summarize the key quantitative data that underscore this selectivity.

Parameter OX1 Receptor OX2 Receptor Selectivity (Fold) Reference
pKb 8.86.9~79
Kb 1.58 nM (Calculated)126 nM~79
pKi -6.5 (κ-opioid receptor)-

Note: The Kb value for the OX1 receptor was calculated from the provided pKb value (Kb = 10^(-pKb)). A pKi value for the κ-opioid receptor is included to highlight the most significant off-target activity reported.

Experimental Protocols

The quantitative selectivity data for this compound were determined using established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the OX1 and OX2 receptors.

Objective: To determine the binding affinity (Ki) of this compound for the OX1 and OX2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human OX1 or OX2 receptor.

  • Radioligand: Typically [³H]SB-674042 for the OX1 receptor.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in a 96-well plate.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays measure the ability of a compound to modulate the biological response of a receptor upon activation by an agonist. For the OX1 receptor, which is coupled to the Gq G-protein, agonist binding leads to an increase in intracellular calcium concentration.

Objective: To determine the functional potency (Kb) of this compound as an antagonist at the OX1 and OX2 receptors.

Materials:

  • Cell Lines: CHO or HEK293 cells stably expressing the recombinant human OX1 or OX2 receptor.

  • Calcium-sensitive fluorescent dye: Such as Fluo-4 AM.

  • Agonist: Orexin-A, a native ligand for both OX1 and OX2 receptors.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) buffered with HEPES.

  • Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plate is incubated for a predetermined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The fluorescence signal is measured before and after the addition of a fixed concentration of the agonist (e.g., an EC80 concentration of Orexin-A).

  • Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of the intracellular calcium concentration. The ability of this compound to inhibit this agonist-induced calcium signal is quantified. The data are fitted to a dose-response curve to determine the IC50 value, from which the functional antagonist equilibrium dissociation constant (Kb) is calculated using the Cheng-Prusoff or a similar equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the OX1 receptor signaling pathway and the general workflows for the binding and functional assays.

OX1R_Signaling_Pathway OX1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1 Receptor Gq Gq Protein OX1R->Gq Activates Ca_influx Ca²⁺ Influx OX1R->Ca_influx Promotes PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream Ca_influx->Downstream PKC->Downstream OrexinA Orexin-A OrexinA->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks

Caption: OX1 Receptor Signaling Pathway.

Experimental_Workflows Experimental Workflows for Selectivity Determination cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Receptor Membranes B2 Incubate Membranes with Radioligand & this compound B1->B2 B3 Separate Bound/Free by Filtration B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Plate Receptor- Expressing Cells F2 Load Cells with Calcium-Sensitive Dye F1->F2 F3 Incubate with This compound F2->F3 F4 Stimulate with Agonist & Measure Fluorescence F3->F4 F5 Calculate Kb F4->F5

Caption: Experimental Workflows for Selectivity Determination.

References

Methodological & Application

Application Notes and Protocols for GSK1059865 in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK1059865, a potent and highly selective orexin-1 receptor (OX1R) antagonist, in various animal models of addiction. The protocols and data presented are based on established preclinical studies and are intended to facilitate the investigation of the orexin system's role in substance use disorders and the evaluation of this compound as a potential therapeutic agent.

Introduction

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating a wide range of physiological functions, including wakefulness, feeding, and reward-seeking behaviors.[1][2] Growing evidence implicates the orexin system, particularly signaling through the OX1R, in the pathophysiology of addiction.[1][3][4] this compound is a highly selective antagonist for the OX1R, demonstrating approximately 100-fold greater selectivity for OX1R over OX2R. This selectivity makes it a valuable tool for dissecting the specific contributions of OX1R in addiction-related behaviors.

Studies have shown that this compound can effectively reduce drug-seeking and consumption in animal models of alcohol, cocaine, and compulsive eating disorders. Notably, its efficacy is more pronounced in models of high motivation and compulsive drug-seeking, suggesting a potential therapeutic utility in treating severe addiction.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in animal models of addiction.

Table 1: Effects of this compound on Ethanol Consumption in Mice

Animal ModelStrainTreatmentDose (mg/kg, i.p.)RouteKey FindingsReference
Chronic Intermittent Ethanol (CIE) ExposureC57BL/6J miceThis compound3, 10, 30i.p.Significantly decreased ethanol drinking in a dose-dependent manner in CIE-exposed (dependent) mice.
Air-Exposed (Non-dependent)C57BL/6J miceThis compound3, 10, 30i.p.Decreased ethanol drinking only at the highest dose (30 mg/kg).
Sucrose IntakeC57BL/6J miceThis compound3, 10, 30i.p.No significant effect on sucrose intake.

Table 2: Effects of this compound on Cocaine-Induced Behaviors in Rodents

Animal ModelStrainTreatmentDose (mg/kg)RouteKey FindingsReference
Cocaine-Induced Conditioned Place Preference (CPP)RatsThis compoundNot specifiedNot specifiedDose-dependently reduced the expression of cocaine-induced CPP.

Table 3: Effects of this compound on Compulsive Eating Behavior in Rats

Animal ModelStrainTreatmentDose (mg/kg)RouteKey FindingsReference
Binge Eating Model (Chronic Stress/Food Restriction)RatsThis compound10, 30gavagePotently inhibited compulsive eating of highly palatable food.
Control (No Stress/Food Restriction)RatsThis compound10, 30gavageNo significant effect on the intake of highly palatable food.

Experimental Protocols

Protocol 1: Chronic Intermittent Ethanol (CIE) Exposure Model in Mice to Assess the Efficacy of this compound

This protocol is designed to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol consumption, and to evaluate the effect of this compound on this behavior.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC in distilled water, or saline)

  • Ethanol (95%)

  • Sucrose

  • Standard mouse chow and water

  • Vapor inhalation chambers

  • C57BL/6J mice

Procedure:

  • Baseline Ethanol Intake:

    • House mice individually and provide them with 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing water.

    • Measure fluid consumption daily for at least two weeks to establish a stable baseline of ethanol intake.

  • Chronic Intermittent Ethanol (CIE) Exposure:

    • Divide the mice into two groups: CIE-exposed and air-exposed (control).

    • Place the CIE-exposed group in vapor inhalation chambers and expose them to ethanol vapor for 16 hours per day. Adjust the ethanol concentration to achieve target blood ethanol levels (e.g., 150-200 mg/dL).

    • The air-exposed group is placed in identical chambers with normal air circulation.

    • This exposure is typically conducted for 4 consecutive days, followed by 3 days of abstinence in their home cages with access to water and chow only. This constitutes one cycle.

    • Repeat this cycle for a total of 4-5 weeks to induce an escalation of ethanol intake.

  • Testing the Effect of this compound:

    • Following the final CIE or air exposure cycle, return the mice to their home cages and provide them with the two-bottle choice (10% ethanol and water).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the dark cycle (the primary drinking period for mice).

    • Test a range of doses (e.g., 3, 10, 30 mg/kg) in a within-subjects or between-subjects design.

    • Measure ethanol and water consumption over a 24-hour period.

  • Control for Specificity (Sucrose Intake):

    • To determine if the effect of this compound is specific to ethanol and not a general suppression of reward, a separate cohort of mice can be tested for sucrose intake.

    • Provide mice with a two-bottle choice of 3% (w/v) sucrose solution and water.

    • Administer this compound or vehicle and measure sucrose and water consumption.

Data Analysis:

  • Analyze ethanol preference (ethanol intake/total fluid intake) and ethanol consumption (g/kg body weight).

  • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of this compound between the CIE-exposed and air-exposed groups.

Protocol 2: Conditioned Place Preference (CPP) Model to Assess the Effect of this compound on Cocaine Reward

This protocol evaluates the ability of this compound to block the rewarding effects of cocaine as measured by CPP.

Materials:

  • This compound

  • Vehicle

  • Cocaine hydrochloride

  • CPP apparatus (a box with two distinct compartments with different visual and tactile cues)

  • Rats or mice

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On day 1, place the animal in the CPP apparatus with free access to both compartments for 15 minutes.

    • Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one compartment are typically excluded.

  • Conditioning:

    • This phase typically lasts for 6-8 days, with one conditioning session per day.

    • On alternate days, administer cocaine (e.g., 10-20 mg/kg, i.p.) and immediately confine the animal to one of the compartments for 30 minutes.

    • On the intervening days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Testing the Effect of this compound on CPP Expression:

    • On the test day, administer this compound or vehicle.

    • After a pre-treatment time (e.g., 30-60 minutes), place the animal in the CPP apparatus with free access to both compartments for 15 minutes.

    • Record the time spent in each compartment.

Data Analysis:

  • Calculate the preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.

  • Compare the preference scores between the this compound-treated and vehicle-treated groups to determine if the antagonist blocked the expression of cocaine-induced CPP.

Visualizations

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron Prepro_Orexin Prepro-orexin Orexin_A Orexin-A Prepro_Orexin->Orexin_A Cleavage Orexin_B Orexin-B Prepro_Orexin->Orexin_B Cleavage OX1R OX1R Orexin_A->OX1R Binds OX2R OX2R Orexin_A->OX2R Binds Orexin_B->OX2R Binds Gq Gq OX1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation (Reward Seeking) Ca_PKC->Neuronal_Activation This compound This compound This compound->OX1R Antagonizes

Caption: Orexin signaling pathway and the antagonistic action of this compound at the OX1R.

Experimental_Workflow_CIE cluster_baseline Phase 1: Baseline cluster_cie Phase 2: Dependence Induction cluster_testing Phase 3: Drug Testing Baseline Baseline Ethanol Intake (2-bottle choice, 2 weeks) CIE_Group CIE Group: Ethanol Vapor Exposure (16h/day, 4 days) Baseline->CIE_Group Air_Group Control Group: Air Exposure (16h/day, 4 days) Baseline->Air_Group Abstinence Abstinence (3 days) CIE_Group->Abstinence Air_Group->Abstinence Cycle Repeat Cycle (4-5 weeks) Abstinence->Cycle Treatment Administer this compound or Vehicle (i.p.) Cycle->Treatment Measurement Measure Ethanol Intake (24h, 2-bottle choice) Treatment->Measurement

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.

References

Application Notes and Protocols for GSK1059865 Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). The orexin system, also known as the hypocretin system, is comprised of two neuropeptides, orexin-A and orexin-B, and their respective receptors, OX1R and OX2R. This system originates in the lateral hypothalamus and plays a crucial role in regulating various physiological functions, including wakefulness, feeding behavior, and reward processing.[1] Notably, the OX1R has been identified as a key mediator of motivation and reward-seeking behaviors, making it a promising therapeutic target for conditions characterized by compulsive behaviors, such as addiction and binge eating.[1][2]

These application notes provide detailed protocols for the administration of this compound in rodent behavioral studies, based on established preclinical research. The information is intended to guide researchers in designing and executing experiments to investigate the role of the OX1R in various behavioral paradigms.

Data Presentation

Table 1: this compound Administration Parameters in Rodent Behavioral Studies
SpeciesBehavioral ParadigmDosesRoute of AdministrationVehiclePre-treatment TimeReference
MouseEthanol Consumption (Chronic Intermittent Exposure)10, 25, 50 mg/kgIntraperitoneal (i.p.)Saline with 0.5% (v/v) TWEEN 8030 minutes[1]
RatBinge Eating (Palatable Food Consumption)10, 30 mg/kgOral Gavage (p.o.)0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water60 minutes

Signaling Pathway

This compound exerts its effects by blocking the binding of orexin-A to the OX1R. The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subtype of G-proteins. Upon activation by orexin-A, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of DAG initiate a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and other calcium-dependent kinases, ultimately modulating neuronal excitability and function. By antagonizing this receptor, this compound prevents these downstream signaling events.

OX1R_Signaling_Pathway OX1R OX1R Gq Gq OX1R->Gq PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates OrexinA Orexin-A OrexinA->OX1R Activates This compound This compound This compound->OX1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream ER->Ca_release Stimulates

Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Assessment of this compound on Ethanol Consumption in a Mouse Model of Alcohol Dependence

This protocol is adapted from Lopez et al. (2016) and is designed to evaluate the effect of this compound on excessive alcohol consumption in a model of alcohol dependence.[1]

1. Materials:

  • This compound

  • Vehicle: Sterile 0.9% saline with 0.5% (v/v) TWEEN 80

  • Ethanol (200 proof) for preparing a 15% (v/v) solution in drinking water

  • Sucrose for preparing a 5% (w/v) solution in drinking water

  • Standard mouse chow and water

  • Adult male C57BL/6J mice

  • Vapor inhalation chambers for chronic intermittent ethanol (CIE) exposure

  • Standard mouse cages with two drinking bottles

2. Procedure:

  • Induction of Alcohol Dependence (Chronic Intermittent Ethanol Exposure):

    • House mice individually with ad libitum access to two bottles, one with 15% ethanol and one with water, to establish a baseline of voluntary ethanol intake.

    • Following baseline, expose mice to either ethanol vapor (for the dependent group) or air (for the control group) in inhalation chambers for 16 hours per day for 4 consecutive days.

    • During the 8-hour period outside the chambers, return mice to their home cages with ad libitum access to food and water (no ethanol).

    • After each 4-day cycle of vapor/air exposure, provide a 2-hour, two-bottle choice test with 15% ethanol and water.

    • Repeat this cycle for several weeks until a stable increase in ethanol consumption is observed in the ethanol-exposed group compared to the air-exposed group.

  • This compound Administration and Behavioral Testing:

    • On the test day, 30 minutes prior to the two-bottle choice test, administer this compound (10, 25, or 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Present the mice with a choice between 15% ethanol and water for 2 hours.

    • Measure the volume of ethanol and water consumed, and calculate the ethanol intake in g/kg of body weight.

    • To assess the specificity of the effect on ethanol consumption, conduct a separate test where mice are given a choice between a 5% sucrose solution and water following the same administration protocol for this compound.

3. Data Analysis:

  • Analyze ethanol and sucrose intake using a two-way ANOVA with treatment (vehicle, this compound doses) and exposure group (ethanol-dependent, control) as factors.

  • Follow up with post-hoc tests to compare individual group means.

  • The expected outcome is a dose-dependent reduction in ethanol intake in the ethanol-dependent mice treated with this compound, with minimal or no effect on sucrose intake.

Experimental_Workflow_Ethanol cluster_induction Dependence Induction cluster_testing Drug Testing cluster_analysis Data Analysis Baseline Baseline Ethanol Intake (2-bottle choice) CIE Chronic Intermittent Ethanol (CIE) (16h/day, 4 days) Baseline->CIE Test1 Ethanol Intake Test (2h, 2-bottle choice) CIE->Test1 Repeat Repeat Cycles Test1->Repeat Repeat->CIE Admin Administer this compound or Vehicle (i.p.) Repeat->Admin Stable Escalation Pretreat 30 min Pre-treatment Admin->Pretreat SucroseTest Sucrose vs. Water (Separate Test) Admin->SucroseTest Specificity Control Test2 Ethanol vs. Water (2h, 2-bottle choice) Pretreat->Test2 Measure Measure Consumption (g/kg body weight) Test2->Measure SucroseTest->Measure ANOVA Two-way ANOVA Measure->ANOVA

Caption: Experimental Workflow for Assessing this compound on Ethanol Consumption.

Protocol 2: Evaluation of this compound on Binge Eating Behavior in Rats

This protocol is designed to investigate the effects of this compound on compulsive-like food consumption in a rat model of binge eating.

1. Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in distilled water

  • Highly palatable food (e.g., high-fat, high-sugar diet)

  • Standard rat chow

  • Adult female Sprague-Dawley rats

  • Standard rat cages

2. Procedure:

  • Induction of Binge-Eating Behavior:

    • For the binge-eating group, subject rats to a schedule of intermittent access to the highly palatable food. For example, provide access to the palatable food for 24 hours, three times a week, with standard chow available at all other times.

    • The control group receives continuous access to standard chow only.

    • Continue this schedule for several weeks until the binge-eating group shows significantly higher intake of the palatable food during access periods compared to their standard chow intake.

  • This compound Administration and Behavioral Testing:

    • On the test day, 60 minutes prior to the presentation of the highly palatable food, administer this compound (10 or 30 mg/kg) or vehicle via oral gavage (p.o.).

    • Provide the rats with access to the highly palatable food for a limited period (e.g., 2 hours).

    • Measure the amount of palatable food consumed.

3. Data Analysis:

  • Analyze the palatable food intake using a one-way ANOVA with treatment (vehicle, this compound doses) as the factor.

  • Follow up with post-hoc tests to compare individual group means.

  • The expected outcome is a reduction in the consumption of the highly palatable food in the rats treated with this compound.

Experimental_Workflow_Binge_Eating cluster_induction Binge-Eating Induction cluster_testing Drug Testing cluster_analysis Data Analysis Schedule Intermittent Access to Highly Palatable Food Weeks Several Weeks Schedule->Weeks Control Standard Chow Only (Control Group) Control->Weeks Admin Administer this compound or Vehicle (p.o.) Weeks->Admin Stable Bingeing Pretreat 60 min Pre-treatment Admin->Pretreat Test Present Highly Palatable Food (2 hours) Pretreat->Test Measure Measure Food Intake Test->Measure ANOVA One-way ANOVA Measure->ANOVA

Caption: Experimental Workflow for Evaluating this compound on Binge Eating.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the use of this compound in preclinical behavioral research. As a highly selective OX1R antagonist, this compound is a valuable pharmacological tool for elucidating the role of the orexin system in motivation, reward, and compulsive behaviors. The detailed methodologies and structured data presentation are intended to facilitate the design of robust and reproducible experiments for researchers in academia and the pharmaceutical industry. Further research into the effects of this compound in other behavioral paradigms, such as those related to anxiety and stress-induced relapse, will continue to enhance our understanding of the therapeutic potential of targeting the OX1R.

References

Application Notes and Protocols for Studying Alcohol Dependence in Mice with GSK1059865

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing the selective Orexin-1 receptor (OX1R) antagonist, GSK1059865, to investigate alcohol dependence in mouse models. The following sections detail the recommended dosage, experimental protocols for inducing alcohol dependence, and the underlying signaling pathways.

Introduction

This compound is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R). The orexin system, also known as the hypocretin system, plays a critical role in regulating motivation, reward-seeking behaviors, and arousal.[1][2][3] In the context of alcohol dependence, the orexin system, particularly signaling through OX1R, is implicated in the heightened motivation for alcohol and compulsive-like drinking behaviors.[4][5] this compound offers a valuable pharmacological tool to probe the involvement of OX1R in the neurobiological mechanisms of alcohol dependence.

Data Presentation: Efficacy of this compound in Alcohol-Dependent Mice

The administration of this compound has been shown to dose-dependently reduce ethanol consumption in alcohol-dependent mice. The following tables summarize the quantitative data from a key study investigating the effects of this compound in mice subjected to a chronic intermittent ethanol (CIE) exposure model of alcohol dependence.

Table 1: Effect of this compound on Ethanol Intake in Alcohol-Dependent (CIE-Exposed) and Non-Dependent (Air-Exposed) Mice

Treatment GroupThis compound Dosage (mg/kg)Mean Ethanol Intake (g/kg ± SEM)
Non-Dependent (Air-Exposed)0 (Vehicle)2.74 ± 0.20
10No significant change
25No significant change
50Significant decrease
Alcohol-Dependent (CIE-Exposed)0 (Vehicle)3.41 ± 0.28
10Significant decrease
25Significant decrease
50Significant decrease

Source: Adapted from Lopez et al., 2016.

Table 2: Effect of this compound on 5% Sucrose Intake

Treatment GroupThis compound Dosage (mg/kg)Sucrose Intake
Non-Dependent (Air-Exposed)0, 10, 25, 50No significant effect
Alcohol-Dependent (CIE-Exposed)0, 10, 25, 50No significant effect

Source: Adapted from Lopez et al., 2016.

Experimental Protocols

A robust model for inducing alcohol dependence in mice is the Chronic Intermittent Ethanol (CIE) exposure model. This procedure effectively escalates voluntary ethanol consumption, a key feature of alcohol dependence.

Chronic Intermittent Ethanol (CIE) Exposure Protocol

This protocol is adapted from established methods used to induce alcohol dependence in mice.

1. Habituation and Baseline Drinking:

  • Individually house adult male C57BL/6J mice.
  • Provide mice with a two-bottle choice of 15% (v/v) ethanol and water for 2 hours daily.
  • Continue this phase for several weeks until a stable baseline of ethanol intake is achieved (typically ≤ 15% variation in daily intake over a week).

2. Group Assignment:

  • Once a stable baseline is established, divide the mice into two groups, counterbalanced based on their baseline ethanol intake:
  • Ethanol (EtOH) Group: Will be exposed to chronic intermittent ethanol vapor.
  • Control (CTL) Group: Will be exposed to air.

3. Chronic Intermittent Ethanol (CIE) Exposure Cycle:

  • Suspend the two-bottle choice drinking sessions during the inhalation exposure week.
  • For the EtOH group, place the mice in inhalation chambers and expose them to ethanol vapor for 16 hours per day for 4 consecutive days.
  • The CTL group should be placed in identical chambers with only air exposure for the same duration.
  • To achieve stable blood ethanol concentrations (BECs) in the target range of 175-200 mg/dl, an initial intraperitoneal (i.p.) injection of ethanol (e.g., 1.6 g/kg) and an alcohol dehydrogenase inhibitor (e.g., pyrazole, 1 mmol/kg) may be administered before the first vapor exposure.
  • Monitor ethanol vapor concentrations in the chambers regularly.

4. Post-Vapor Drinking Sessions:

  • Following the 4-day vapor exposure, implement a 72-hour forced abstinence period.
  • After the abstinence period, re-introduce the two-bottle choice (15% ethanol vs. water) for 2 hours daily for 5 consecutive days.
  • This entire sequence of vapor exposure and subsequent drinking sessions constitutes one CIE cycle.

5. Escalation of Drinking:

  • Repeat the CIE cycles (typically 4-5 cycles) until a significant increase in voluntary ethanol intake is observed in the EtOH group compared to the CTL group.

6. Drug Administration:

  • Once dependence is established (i.e., escalated and stable ethanol intake in the EtOH group), this compound or vehicle can be administered prior to the drinking sessions to assess its effect on ethanol consumption.
  • This compound is typically dissolved in a vehicle of saline and TWEEN 80 (0.5% v/v) and administered via intraperitoneal (i.p.) injection.

Visualizations

Orexin-1 Receptor Signaling Pathway in Alcohol Reward

Orexin1_Signaling_Pathway cluster_0 Presynaptic Neuron (Lateral Hypothalamus) cluster_1 Postsynaptic Neuron (e.g., in Nucleus Accumbens) OrexinA Orexin-A OX1R Orexin-1 Receptor (OX1R) (Gq-coupled) OrexinA->OX1R PLC Phospholipase C (PLC) OX1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Dopamine_release ↑ Dopamine Release Ca_release->Dopamine_release Promotes PKC->Dopamine_release Modulates This compound This compound This compound->OX1R Blocks Experimental_Workflow cluster_CIE Chronic Intermittent Ethanol (CIE) Cycles start Start: Adult Male C57BL/6J Mice habituation Habituation & Baseline Two-Bottle Choice Drinking (15% EtOH vs. Water) start->habituation grouping Group Assignment (EtOH vs. Control) habituation->grouping vapor 4-Day Ethanol/Air Vapor Exposure (16h/day) grouping->vapor abstinence 72h Forced Abstinence vapor->abstinence drinking 5-Day Two-Bottle Choice Drinking abstinence->drinking repeat Repeat Cycles (4-5x) drinking->repeat repeat->vapor Next Cycle drug_admin This compound Administration (10, 25, 50 mg/kg, i.p.) repeat->drug_admin Dependence Established data Measure Ethanol & Sucrose Intake drug_admin->data analysis Data Analysis data->analysis end End analysis->end

References

Investigating Cocaine-Induced Conditioned Place Preference with GSK1059865: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. A key behavioral component of addiction is the powerful association formed between environmental cues and the rewarding effects of the drug, a phenomenon that can be modeled in preclinical studies using the conditioned place preference (CPP) paradigm. Recent research has highlighted the role of the orexin system in reward-seeking behaviors. GSK1059865, a selective antagonist of the orexin-1 receptor (OX1R), has emerged as a promising tool to investigate the neural circuits underlying cocaine reward and motivation. These application notes provide detailed protocols and data for utilizing this compound in cocaine-induced CPP studies.

Mechanism of Action: Orexin-1 Receptor Antagonism

This compound exerts its effects by selectively blocking the orexin-1 receptor (OX1R). Orexin A, an endogenous neuropeptide, preferentially binds to OX1R, a Gq-protein coupled receptor. Activation of OX1R initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing neuronal excitability and synaptic plasticity. By antagonizing OX1R, this compound can modulate the rewarding and motivational salience of stimuli, including drugs of abuse like cocaine. Studies have shown that this compound dose-dependently reduces the expression of cocaine-induced conditioned place preference.[1][2]

Signaling Pathway of Orexin A at the OX1R

Orexin_Signaling OrexinA Orexin A OX1R OX1R (Orexin-1 Receptor) OrexinA->OX1R This compound This compound This compound->OX1R [Antagonist] Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Downstream PKC->Downstream

Caption: Orexin A signaling at the OX1R and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound on the expression of cocaine-induced CPP. Doses are based on those used in behavioral studies investigating this compound.[1]

Treatment GroupDose (mg/kg, i.p.)NPre-Test Time in Cocaine-Paired Chamber (s) (Mean ± SEM)Post-Test Time in Cocaine-Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Mean ± SEM)
Vehicle + Saline-12455 ± 25460 ± 285 ± 10
Vehicle + Cocaine2012450 ± 22680 ± 35230 ± 30
This compound + Cocaine1012460 ± 20550 ± 3290 ± 25
This compound + Cocaine3012452 ± 24470 ± 2918 ± 15

Experimental Protocols

Materials and Apparatus
  • Subjects: Male C57BL/6J mice (8-10 weeks old)

  • Drugs: Cocaine hydrochloride (dissolved in 0.9% saline), this compound (suspended in a vehicle of 0.5% Tween 80 in saline)

  • Apparatus: A three-chamber conditioned place preference box with distinct visual and tactile cues in the two outer chambers, separated by a smaller neutral central chamber. An automated activity monitoring system with photobeams is used to record the time spent in each chamber.

Experimental Workflow: Cocaine-Induced CPP

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning (Day 1) cluster_Phase2 Phase 2: Conditioning (Days 2-9) cluster_Phase3 Phase 3: Post-Conditioning Test (Day 10) PreTest Pre-Test: Allow free exploration of all 3 chambers (20 min). Record baseline preference. Day2_Cocaine Day 2: Cocaine (20 mg/kg, i.p.) Confine to one chamber (30 min). PreTest->Day2_Cocaine Establish baseline Day3_Saline Day 3: Saline (i.p.) Confine to opposite chamber (30 min). Repeat Repeat for 4 cycles (alternating days) GSK_Admin Administer this compound (10 or 30 mg/kg, i.p.) or Vehicle 30 min before test. Repeat->GSK_Admin Conditioning complete PostTest Post-Test: Allow free exploration of all 3 chambers (20 min). Record time spent in each chamber. GSK_Admin->PostTest

Caption: Experimental workflow for the cocaine conditioned place preference study.

Detailed Methodologies

1. Habituation (2-3 days prior to experiment):

  • Handle each mouse for 5 minutes per day to acclimate them to the experimenter.

  • On the day before pre-conditioning, place each mouse in the central chamber of the CPP apparatus and allow free exploration for 10 minutes to reduce novelty-induced stress.

2. Pre-Conditioning (Day 1):

  • Place each mouse in the central chamber of the CPP apparatus with free access to all chambers for 20 minutes.[3]

  • Record the time spent in each of the two large outer chambers to establish baseline preference.

  • Assign the initially less-preferred chamber as the cocaine-pairing chamber and the more-preferred chamber as the saline-pairing chamber to avoid pre-existing biases. For unbiased designs, the assignment is counterbalanced.

3. Conditioning (Days 2-9):

  • This phase consists of eight alternating daily sessions.

  • On cocaine-conditioning days (Days 2, 4, 6, 8):

    • Administer cocaine hydrochloride (20 mg/kg, intraperitoneally - i.p.).

    • Immediately place the mouse in the cocaine-paired chamber for 30 minutes, with access to other chambers blocked.

  • On saline-conditioning days (Days 3, 5, 7, 9):

    • Administer an equivalent volume of 0.9% saline (i.p.).

    • Immediately place the mouse in the saline-paired chamber for 30 minutes.

  • The order of cocaine and saline conditioning days should be counterbalanced across animals.

4. Post-Conditioning Test (Day 10):

  • Administer the assigned dose of this compound (10 or 30 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

  • Place the mouse in the central chamber with free access to all chambers for 20 minutes.

  • Record the time spent in each chamber.

  • The apparatus should be thoroughly cleaned with 70% ethanol between each animal to eliminate olfactory cues.

5. Data Analysis:

  • A "preference score" is calculated for each mouse as the time spent in the cocaine-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

  • Alternatively, the score can be calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-test.

  • Statistical analysis is typically performed using a one-way or two-way ANOVA followed by post-hoc tests to compare between treatment groups.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in cocaine-induced reward and the establishment of drug-associated memories. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the therapeutic potential of OX1R antagonism in the context of cocaine addiction. The ability of this compound to attenuate cocaine CPP suggests that targeting the orexin system may be a viable strategy for developing novel treatments to prevent relapse and reduce craving in individuals with cocaine use disorder.

References

Application of GSK1059865 in Schedule-Induced Polydipsia (SIP) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schedule-induced polydipsia (SIP) is a well-established animal model for studying compulsive behaviors. In this paradigm, rodents exposed to intermittent food delivery schedules develop excessive and compulsive water intake, a behavior that is not driven by physiological thirst. This model is valuable for investigating the neurobiological underpinnings of obsessive-compulsive disorder (OCD) and other disorders characterized by compulsive actions.[1][2][3] The orexin system, particularly the orexin-1 receptor (OX1R), has been implicated in motivation, reward, and compulsive behaviors.[4] GSK1059865 is a potent and selective antagonist of the OX1R.[5] While direct studies on this compound in SIP are not extensively published, other selective OX1R antagonists have demonstrated efficacy in reducing compulsive drinking in this model, suggesting a strong therapeutic potential for this class of compounds. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a rat model of schedule-induced polydipsia.

Signaling Pathway of Orexin-1 Receptor and Mechanism of Action of this compound

Orexin-A and Orexin-B are neuropeptides that modulate various physiological functions, including wakefulness, feeding, and reward-seeking behaviors. They exert their effects by binding to two G-protein coupled receptors: orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). The OX1R is primarily coupled to the Gq protein. Upon binding of orexin-A, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates various downstream signaling cascades that are thought to contribute to the motivational and reinforcing aspects of compulsive behaviors.

This compound acts as a competitive antagonist at the OX1R. By binding to the receptor, it prevents orexin-A from activating the downstream signaling cascade. This blockade of orexin signaling is hypothesized to reduce the excessive motivation and compulsive drive that underlies the polydipsic behavior in the SIP model.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX1R OX1R Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes OrexinA Orexin-A OrexinA->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Stimulates Downstream Downstream Signaling Ca_release->Downstream Initiates

Orexin-1 receptor signaling and this compound's mechanism of action.

Experimental Protocols

Animals
  • Species: Male Wistar rats

  • Initial Body Weight: 250-300 g

  • Housing: Individually housed in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM).

Schedule-Induced Polydipsia (SIP) Induction
  • Food Restriction: Rats are gradually food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum in their home cages. Body weight should be monitored daily.

  • Apparatus: Standard operant conditioning chambers equipped with a food pellet dispenser, a receptacle for food pellets, and a water bottle with a sipper tube. The chamber should be interfaced with a computer to control the feeding schedule and record water consumption.

  • Acclimation: Prior to the start of the experiment, acclimate the rats to the operant chambers for 30 minutes for two consecutive days.

  • SIP Training:

    • Place the food-restricted rats in the operant chambers for a daily session of 120 minutes.

    • Implement a fixed-time 60-second (FT-60) food delivery schedule, where one 45 mg food pellet is delivered every 60 seconds, irrespective of the rat's behavior.

    • Continue these daily sessions for approximately 20-25 days, or until a stable and high level of water intake (polydipsia) is observed (typically >20 ml per session).

Drug Administration
  • Compound Preparation: this compound can be dissolved in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in distilled water.

  • Dosing: Based on studies of this compound in other models of compulsive behavior, effective doses are likely to be in the range of 10 and 30 mg/kg. A dose-response study is recommended.

  • Administration: Administer this compound or vehicle via oral gavage (p.o.) 60 minutes prior to the start of the SIP session.

Experimental Workflow

References

Application Notes & Protocols: Evaluating GSK1059865 Efficacy in Preclinical Binge Eating Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Binge eating disorder (BED) is a serious psychiatric condition characterized by recurrent episodes of consuming unusually large amounts of food in a discrete period, accompanied by a sense of loss of control. The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), has emerged as a key regulator of motivation, arousal, and reward-seeking behaviors. The orexin-1 receptor (OX1R), in particular, is implicated in the compulsive drive for rewards, including highly palatable food.

GSK1059865 is a potent and highly selective OX1R antagonist.[1][2] Its ability to modulate the orexin system makes it a compelling candidate for investigation as a potential therapeutic for disorders of compulsive consumption, such as BED. Studies have shown that this compound can reduce compulsive eating behavior in animal models, suggesting that OX1R blockade may mitigate the excessive drive for palatable food without affecting normal appetite.[3] These application notes provide a comprehensive framework for researchers to evaluate the efficacy of this compound in established rodent models of binge eating.

Orexin Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the signaling pathway of orexin-A, its preferential binding to the OX1 receptor, and the subsequent downstream signaling cascade. This compound acts as a competitive antagonist at the OX1 receptor, blocking the downstream signaling that is thought to drive compulsive, reward-seeking behaviors.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in VTA, NAc) Orexin_A Orexin-A (Hypocretin-1) OX1R OX1 Receptor Orexin_A->OX1R Binds Gq Gq-protein OX1R->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Response Increased Neuronal Firing & Reward-Seeking Behavior Ca_PKC->Response GSK This compound GSK->OX1R Blocks

Caption: Orexin-A signaling via the OX1R and inhibition by this compound.

Experimental Models of Binge Eating

Several rodent models have been developed to recapitulate the core features of binge eating.[4][5] The "intermittent access" model is widely used and does not require prior food deprivation, thereby modeling binge eating in the absence of hunger.

Model NameDescriptionKey Features
Limited Intermittent Access Rodents have ad libitum access to standard chow and water, but are given limited, intermittent access (e.g., 2 hours, 3 times per week) to a highly palatable food (HPF) like high-fat diet or sugar solution.Induces escalation of HPF intake over time. Models consumption of large amounts of food in a discrete period.
Stress-Induced Bingeing Animals are subjected to a stressor (e.g., foot shock, restraint) which is often combined with a history of caloric restriction or dieting cycles, before being given access to palatable food.Models the clinical observation that stress can trigger binge eating episodes.
"Binge-Eating Prone" Model Rats are screened and categorized as binge-eating prone (BEP) or resistant (BER) based on their initial intake of palatable food during brief exposure periods.Allows for the study of individual differences and vulnerability to binge eating.

Experimental Workflow and Protocols

This section outlines a typical workflow for evaluating this compound in a preclinical binge eating model, followed by detailed protocols.

Experimental_Workflow Acclimation 1. Animal Acclimation (1-2 weeks) Baseline 2. Baseline Food Intake (3-5 days) Acclimation->Baseline Induction 3. Binge Model Induction (e.g., Intermittent HPF Access) (3-4 weeks) Baseline->Induction Grouping 4. Group Assignment (Vehicle, this compound Doses) Induction->Grouping Admin 5. Drug Administration (e.g., IP, 30-60 min pre-test) Grouping->Admin Testing 6. Behavioral Testing (Measure HPF & Chow Intake) Admin->Testing Washout 7. Washout Period (Optional, for crossover design) Testing->Washout Analysis 8. Data Analysis & Tissue Collection (Statistics, Brain Extraction) Testing->Analysis Washout->Admin Crossover

References

Application Notes and Protocols: GSK1059865 as a Tool for Pharmacological Magnetic Resonance Imaging (phMRI) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), playing a crucial role in neuroscience research and drug development.[1][2] Orexin signaling is implicated in a variety of physiological processes, including reward, motivation, and stress responses.[2] The selectivity of this compound for OX1R over the orexin-2 receptor (OX2R) makes it an invaluable tool for dissecting the specific contributions of the OX1R pathway in complex neural circuits.[1] Pharmacological magnetic resonance imaging (phMRI) is a non-invasive neuroimaging technique that maps regional brain activity in response to a pharmacological challenge.[3] By combining this compound with phMRI, researchers can visualize and quantify the modulatory effects of OX1R blockade on brain function, providing critical insights into the neurobiological mechanisms underlying various neuropsychiatric disorders.

These application notes provide a comprehensive overview of the use of this compound in phMRI studies, including its pharmacological properties, detailed experimental protocols for preclinical imaging, and a framework for data analysis.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the orexin-1 receptor. Its favorable pharmacokinetic properties, including good brain penetration, make it well-suited for in vivo studies.

PropertyValueReference
Mechanism of Action Selective Orexin-1 Receptor (OX1R) Antagonist
Potency (pKb) 8.77 ± 0.12
Selectivity >100-fold for OX1R over OX2R
Brain Penetration (Brain:Blood Ratio) ~0.3 (in rats, following intraperitoneal administration)
Formulation for in vivo studies Dissolved in 0.5% HPMC (w/v) in distilled water for oral gavage; or in saline with 0.5% v/v TWEEN 80 for intraperitoneal injection.

Orexin-1 Receptor Signaling Pathway

Orexin-A, the endogenous ligand, binds to the OX1R, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, initiating a downstream signaling cascade that leads to neuronal excitation. This compound acts by competitively blocking this initial binding step.

OX1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds This compound This compound This compound->OX1R Blocks Gq Gq-protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to

Caption: Orexin-1 Receptor Signaling Cascade.

Experimental Protocols for phMRI Studies in Rodents

The following protocols outline the key steps for conducting a phMRI study in rats to investigate the effects of this compound. These are generalized protocols and may require optimization based on specific experimental goals and available equipment.

Preclinical phMRI Experimental Workflow

phMRI_Workflow cluster_preparation Animal Preparation cluster_imaging MRI Acquisition cluster_post_imaging Post-Imaging Animal_Acclimation Animal Acclimation Anesthesia_Induction Anesthesia Induction (e.g., isoflurane) Animal_Acclimation->Anesthesia_Induction Catheterization Catheterization (femoral artery/vein) Anesthesia_Induction->Catheterization Physiological_Monitoring Physiological Monitoring Setup (BP, heart rate, temperature, respiration) Catheterization->Physiological_Monitoring Animal_Positioning Animal Positioning in MRI Physiological_Monitoring->Animal_Positioning Shimming Magnetic Field Shimming Animal_Positioning->Shimming Anatomical_Scan Anatomical Scan (T2-weighted) Shimming->Anatomical_Scan Baseline_phMRI Baseline phMRI Scan (e.g., GE-EPI for rCBV) Anatomical_Scan->Baseline_phMRI Drug_Administration Drug Administration (this compound or Vehicle) Baseline_phMRI->Drug_Administration Challenge_Administration Pharmacological Challenge (e.g., d-amphetamine, yohimbine) Drug_Administration->Challenge_Administration Post_Drug_phMRI Post-Administration phMRI Scan Challenge_Administration->Post_Drug_phMRI Animal_Recovery Animal Recovery Post_Drug_phMRI->Animal_Recovery Data_Archiving Data Archiving Animal_Recovery->Data_Archiving

Caption: Preclinical phMRI Experimental Workflow.

Detailed Methodologies

1. Animal Preparation:

  • Animals: Adult male Sprague-Dawley rats (250-350 g) are commonly used. Animals should be housed under a 12-h light/dark cycle with ad libitum access to food and water.

  • Anesthesia: Anesthesia is typically induced with 3-5% isoflurane and maintained at 1-2.5% in a mixture of medical air and O2. The level of anesthesia should be sufficient to immobilize the animal while maintaining stable physiological parameters.

  • Physiological Monitoring: Throughout the experiment, it is critical to monitor and maintain stable physiology. This includes:

    • Body Temperature: Maintained at 37.0 ± 0.5 °C using a feedback-controlled heating blanket.

    • Respiration: Monitored via a pressure-sensitive pad.

    • Heart Rate and Blood Pressure: Continuously monitored via a catheter inserted into the femoral artery.

  • Catheterization: For intravenous drug administration, a catheter should be inserted into the femoral vein.

2. MRI Data Acquisition:

  • MRI System: A high-field small-animal MRI scanner (e.g., 4.7 T or 9.4 T) is required.

  • Imaging Sequence: A T2*-weighted gradient-echo echo-planar imaging (GE-EPI) sequence is commonly used to measure changes in regional cerebral blood volume (rCBV) after the administration of an iron-based contrast agent (e.g., MION).

  • Imaging Parameters (Example):

    • Repetition Time (TR): 1000 ms

    • Echo Time (TE): 15 ms

    • Flip Angle: 30°

    • Field of View (FOV): 3.2 x 3.2 cm

    • Matrix Size: 64 x 64

    • Slice Thickness: 1.5 mm

  • Experimental Timeline:

    • Acquire high-resolution anatomical images (e.g., T2-weighted fast spin-echo).

    • Administer a bolus of an iron-based contrast agent (e.g., MION, 10-12 mg/kg, i.v.) followed by a continuous infusion to maintain a steady-state blood concentration.

    • Acquire baseline phMRI data for a set period (e.g., 15-20 minutes).

    • Administer this compound (e.g., 10 or 30 mg/kg, i.p. or via oral gavage) or vehicle.

    • After a suitable pre-treatment period (e.g., 30-60 minutes), administer the pharmacological challenge (e.g., d-amphetamine, 1 mg/kg, i.v.).

    • Continue acquiring phMRI data for the duration of the expected drug effect (e.g., 60-90 minutes).

3. Data Analysis:

The analysis of phMRI data involves several steps to identify brain regions showing significant changes in rCBV in response to the pharmacological challenge and its modulation by this compound.

phMRI Data Analysis Workflow

phMRI_Analysis_Workflow cluster_preprocessing Data Preprocessing cluster_statistical_analysis Statistical Analysis cluster_interpretation Results and Interpretation Motion_Correction Motion Correction Spatial_Smoothing Spatial Smoothing (e.g., Gaussian kernel) Motion_Correction->Spatial_Smoothing Temporal_Filtering Temporal Filtering Spatial_Smoothing->Temporal_Filtering GLM General Linear Model (GLM) Temporal_Filtering->GLM Voxel_wise_Analysis Voxel-wise Statistical Analysis GLM->Voxel_wise_Analysis Design_Matrix Design Matrix Creation (baseline, drug effect, challenge effect) Design_Matrix->GLM Thresholding Statistical Thresholding (e.g., p < 0.05, corrected) Voxel_wise_Analysis->Thresholding Activation_Maps Generation of Activation Maps Thresholding->Activation_Maps ROI_Analysis Region of Interest (ROI) Analysis Activation_Maps->ROI_Analysis Group_Analysis Group-level Analysis (this compound vs. Vehicle) ROI_Analysis->Group_Analysis Interpretation Biological Interpretation Group_Analysis->Interpretation

Caption: phMRI Data Analysis Workflow.

  • Preprocessing: Raw MRI data should be preprocessed to correct for motion artifacts, and spatial and temporal filtering should be applied to improve the signal-to-noise ratio.

  • Statistical Analysis: A voxel-wise statistical analysis is typically performed using a General Linear Model (GLM). The model should include regressors for the baseline period, the effect of the pharmacological challenge, and any potential confounding factors (e.g., changes in physiological parameters).

  • Group Analysis: To determine the effect of this compound, a group-level analysis (e.g., a two-sample t-test) should be performed to compare the rCBV changes in the this compound-treated group versus the vehicle-treated group.

  • Region of Interest (ROI) Analysis: Based on the whole-brain analysis or a priori hypotheses, specific brain regions can be defined as ROIs. The time course of the rCBV changes within these ROIs can then be extracted and compared between treatment groups.

Quantitative Data Summary

The following tables summarize key quantitative findings from phMRI studies utilizing this compound.

Table 1: Effect of this compound on Yohimbine-Induced rCBV Changes in Rats

Brain RegionYohimbine-Induced % rCBV Change (Vehicle Pre-treatment)Yohimbine-Induced % rCBV Change (this compound Pre-treatment)% Inhibition by this compound
Medial Prefrontal Cortex+15.2 ± 2.1+7.1 ± 1.8~53%
Hippocampus+12.8 ± 1.9+5.9 ± 1.5~54%
Bed Nucleus of the Stria Terminalis+18.5 ± 2.5+9.2 ± 2.0~50%
Amygdala+16.1 ± 2.3+14.9 ± 2.1Not Significant
Striatum+11.5 ± 1.7+10.9 ± 1.6Not Significant
p < 0.05 compared to vehicle pre-treatment. Data are representative and synthesized from published findings.

Table 2: Effect of this compound on d-Amphetamine-Induced rCBV Changes in Rats

Brain Regiond-Amphetamine-Induced % rCBV Change (Vehicle Pre-treatment)d-Amphetamine-Induced % rCBV Change (this compound Pre-treatment)% Inhibition by this compound
Nucleus Accumbens+25.8 ± 3.2+12.1 ± 2.5~53%
Caudate Putamen+22.1 ± 2.9+11.5 ± 2.2~48%
Prefrontal Cortex+18.9 ± 2.4+17.5 ± 2.1Not Significant
Thalamus+15.3 ± 2.0+14.8 ± 1.9Not Significant
* p < 0.05 compared to vehicle pre-treatment. Data are representative and synthesized from published findings.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the orexin-1 receptor in brain function using phMRI. Its high selectivity allows for the specific interrogation of OX1R-mediated neural circuits. The protocols and data presented here provide a framework for designing and interpreting phMRI studies with this compound, which can significantly contribute to our understanding of the neurobiology of motivation, reward, and stress, and aid in the development of novel therapeutics for related disorders. Careful attention to experimental design, particularly the maintenance of stable physiological parameters, is crucial for obtaining robust and interpretable phMRI data.

References

Application Notes and Protocols: Assessing the Impact of GSK1059865 on Cortical Glutamate Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to methodologies for assessing the impact of GSK1059865, a selective orexin-1 (OX1) receptor antagonist, on cortical glutamate release. The protocols detailed below are based on established in vivo techniques and provide a framework for investigating the neuromodulatory effects of this compound. This compound has been shown to attenuate glutamate release, particularly in models of glutamate hyperactivity, suggesting its potential therapeutic role in psychiatric disorders associated with such states.[1][2][3][4] This document outlines the necessary procedures, from animal handling and surgical implantation of biosensors to data acquisition and analysis, to enable researchers to effectively study the effects of this compound on cortical glutamate dynamics.

Mechanism of Action

This compound is a potent and selective antagonist of the orexin-1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in regulating arousal, motivation, and reward.[5] The orexin system has extensive projections throughout the brain, including the cerebral cortex, where it interacts with the glutamatergic system. Orexin-A, acting through OX1R, can potentiate glutamatergic transmission.

In the context of these protocols, the experimental paradigm often involves inducing a state of cortical glutamate hyperexcitability using the NMDA receptor antagonist, MK-801. MK-801 indirectly increases glutamate release by blocking NMDA receptors on GABAergic interneurons, leading to a disinhibition of pyramidal neurons. By antagonizing the OX1R, this compound is hypothesized to reduce the facilitatory effect of the orexin system on these disinhibited glutamatergic neurons, thereby attenuating the MK-801-induced surge in cortical glutamate.

Signaling Pathway

GSK1059865_Signaling_Pathway cluster_0 Presynaptic Glutamatergic Neuron cluster_1 Pharmacological Intervention cluster_2 Postsynaptic Neuron / GABAergic Interneuron Orexin_A Orexin-A OX1R OX1 Receptor Orexin_A->OX1R Binds PLC PLC OX1R->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Leads to Glutamate_Release Glutamate Release Ca_increase->Glutamate_Release Triggers Glutamate_Released Increased Cortical Glutamate This compound This compound This compound->OX1R Blocks MK801 MK-801 NMDA_Receptor NMDA Receptor MK801->NMDA_Receptor Blocks GABA_Release ↓ GABA Release NMDA_Receptor->GABA_Release GABA_Release->Glutamate_Released Disinhibits Pyramidal Neurons

Caption: this compound signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on MK-801-induced changes in cortical glutamate concentration, as reported in the literature.

Treatment GroupCompoundDose (mg/kg)Route of AdministrationChange in Glutamate Concentration (Mean ± SEM)Statistical Significance (p-value)Reference
ControlVehicle-S.C.No significant change> 0.05
This compound aloneThis compound10S.C.No significant effect per sep = 0.118
MK-801 aloneMK-8010.178S.C.Significant increase< 0.05
Pre-treatment + MK-801This compound + MK-80110 + 0.178S.C.Attenuated MK-801-induced increasep = 0.037

Experimental Protocols

Protocol 1: In Vivo Amperometric Monitoring of Cortical Glutamate

This protocol describes the implantation of an enzyme-coated biosensor into the frontal cortex of a mouse for the real-time measurement of glutamate dynamics.

Materials:

  • Enzyme-coated glutamate biosensor (e.g., from Pinnacle Technology or Sarissa Biomedical)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane

  • Surgical drill

  • Jeweler's screws

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Heating pad

  • Animal scale

  • Data acquisition system compatible with the biosensor

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).

    • Place the animal on a heating pad to maintain body temperature at 37°C.

    • Secure the mouse in the stereotaxic apparatus.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and clean with an antiseptic solution.

  • Surgical Implantation:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and lambda landmarks.

    • Using a stereotaxic atlas for the mouse brain, determine the coordinates for the frontal cortex (e.g., anterior-posterior (AP): +1.7 mm from bregma; medial-lateral (ML): ±0.5 mm from midline; dorsal-ventral (DV): -1.5 to -2.0 mm from the skull surface).

    • Drill a small hole at the target coordinates.

    • Implant 2-3 jeweler's screws into the skull to serve as anchors for the dental cement.

    • Slowly lower the glutamate biosensor to the target DV coordinate.

    • Secure the biosensor in place with dental cement, covering the screws and the base of the sensor.

    • Allow the cement to fully harden.

  • Post-operative Care and Acclimation:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 24-48 hours before starting the experiment.

    • House the animal individually to prevent damage to the implant.

  • Data Acquisition:

    • Connect the implanted biosensor to the data acquisition system.

    • Allow for a stable baseline recording for at least 30-60 minutes before any pharmacological intervention.

    • Record the glutamate signal continuously throughout the experiment.

  • Post-Experiment Calibration:

    • At the end of the experiment, euthanize the animal according to institutional protocols.

    • Carefully explant the biosensor.

    • Calibrate the biosensor in vitro by exposing it to known concentrations of glutamate (e.g., 0, 10, 25, 50 µM) to convert the recorded current (nA) into glutamate concentration (µM).

Protocol 2: Subcutaneous Administration of this compound and MK-801

This protocol details the procedure for subcutaneous (S.C.) injection of the compounds of interest.

Materials:

  • This compound

  • MK-801

  • Vehicle solution (e.g., saline, sterile water with appropriate solubilizing agents)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Procedure:

  • Solution Preparation:

    • Prepare sterile solutions of this compound (10 mg/kg) and MK-801 (0.178 mg/kg) in the appropriate vehicle. The final injection volume should be calculated based on the animal's weight (typically 5-10 mL/kg).

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to expose the injection site.

  • Injection:

    • Lift a fold of skin in the dorsal neck or flank region to create a "tent".

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been entered.

    • Slowly inject the solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Timing of Administration (for interaction studies):

    • Administer this compound (or vehicle) 30 minutes prior to the administration of MK-801.

Visualization of Experimental Workflow

Experimental_Workflow start Start: Animal Acclimation surgery Stereotaxic Surgery: Biosensor Implantation start->surgery recovery Post-operative Recovery (24-48 hours) surgery->recovery baseline Baseline Glutamate Recording (30-60 minutes) recovery->baseline gsk_injection Subcutaneous Injection: This compound (10 mg/kg) or Vehicle baseline->gsk_injection wait_30min Wait 30 minutes gsk_injection->wait_30min mk801_injection Subcutaneous Injection: MK-801 (0.178 mg/kg) wait_30min->mk801_injection data_recording Continuous Glutamate Recording (>60 minutes post-MK-801) mk801_injection->data_recording euthanasia Euthanasia data_recording->euthanasia calibration Ex Vivo Biosensor Calibration euthanasia->calibration data_analysis Data Analysis calibration->data_analysis end End data_analysis->end

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: Investigating the Efficacy of GSK1059865 in Attenuating Stress-Induced Reinstatement of Reward-Seeking Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relapse to drug use, often triggered by stress, remains a significant hurdle in the treatment of addiction. The orexin system, particularly the orexin-1 receptor (OX1R), has emerged as a key player in mediating the effects of stress on reward-seeking behaviors. GSK1059865, a potent and highly selective OX1R antagonist, has shown promise in preclinical models by reducing alcohol consumption and compulsive eating.[1][2][3] This document provides a detailed experimental design for investigating the potential of this compound to attenuate stress-induced reinstatement of drug-seeking behavior in a rodent model. The protocols outlined herein provide a framework for researchers to explore the therapeutic utility of targeting the OX1R system for relapse prevention.

Introduction

The high rate of relapse is a primary challenge in addiction treatment. Stress is a well-documented trigger for craving and subsequent relapse to drug use.[4][5] Animal models of relapse, such as the stress-induced reinstatement paradigm, are crucial tools for understanding the neurobiological underpinnings of this phenomenon and for evaluating potential pharmacotherapies. In this model, animals are first trained to self-administer a drug, after which the drug-seeking behavior is extinguished. The reinstatement of this behavior can then be triggered by exposure to a stressor, such as a mild footshock.

The orexin (also known as hypocretin) neuropeptide system, originating in the lateral hypothalamus, is critically involved in regulating arousal, motivation, and reward. Orexin signaling, particularly through the OX1R, has been implicated in the motivation for both natural and drug rewards. Preclinical studies have demonstrated that antagonism of the OX1R can reduce drug-seeking and consumption.

This compound is a highly selective antagonist of the OX1R. It has been shown to potently reduce ethanol drinking in alcohol-dependent mice and to inhibit compulsive-like eating behavior in rats subjected to stress. These findings suggest that this compound may have therapeutic potential in disorders characterized by compulsive reward-seeking, including addiction. This document provides a comprehensive experimental protocol to test the hypothesis that this compound can attenuate stress-induced reinstatement of drug-seeking behavior.

Signaling Pathway of Orexin-A and this compound at the Orexin-1 Receptor

Orexin_Signaling_Pathway cluster_membrane Cell Membrane OX1R Orexin-1 Receptor (OX1R) Gq_protein Gq Protein Activation OX1R->Gq_protein Activates Blocked Signaling Blocked OX1R->Blocked OrexinA Orexin-A OrexinA->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Cellular_Response Neuronal Excitation & Reward-Seeking Behavior Ca_release->Cellular_Response

Caption: Orexin-A activates the OX1R, initiating a Gq-protein signaling cascade that promotes reward-seeking. This compound competitively antagonizes this receptor, blocking downstream signaling.

Experimental Design and Protocols

This study will utilize a well-established rat model of stress-induced reinstatement of cocaine seeking. Cocaine is chosen as the prototypical drug of abuse for its robust effects in reinstatement paradigms.

Animals
  • Species: Male Long-Evans rats are recommended due to their robust footshock-induced reinstatement behavior compared to other strains.

  • Age/Weight: Adult rats (250-300g) at the start of the experiment.

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water will be available ad libitum, except where noted.

Experimental Groups

A between-subjects design will be used with the following experimental groups:

GroupTreatmentStress ConditionN (per group)
1VehicleNo Shock (Control)10
2VehicleFootshock10
3This compound (Low Dose)Footshock10
4This compound (Medium Dose)Footshock10
5This compound (High Dose)Footshock10
  • Dose Selection: Based on previous studies, a dose range of 3, 10, and 30 mg/kg for this compound administered intraperitoneally (i.p.) is proposed. The vehicle will be the same solvent used to dissolve this compound.

Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Drug Self-Administration (10-14 days) cluster_phase2 Phase 2: Extinction Training (7-10 days) cluster_phase3 Phase 3: Reinstatement Test (1 day) SA Cocaine Self-Administration (0.5 mg/kg/infusion) FR-1 Schedule, 2h/day Extinction Lever presses result in no cocaine infusion or cues. Criterion: <15 active lever presses for 2 consecutive days. SA->Extinction Pretreatment Administration of Vehicle or this compound (i.p.) 30 min prior to stress Extinction->Pretreatment Stress Footshock Stress (0.5 mA, 0.5s duration, intermittent for 15 min) or No Shock Pretreatment->Stress Test Reinstatement Test Session (2h) Lever presses are recorded but not reinforced. Stress->Test

Caption: The experimental workflow consists of three distinct phases: drug self-administration, extinction of the learned behavior, and the final reinstatement test.

Detailed Protocols

1. Catheter Implantation Surgery: Rats will be surgically implanted with an indwelling intravenous catheter into the right jugular vein under isoflurane anesthesia. The catheter will exit dorsally between the scapulae. Animals will be allowed to recover for 5-7 days before the start of self-administration training.

2. Cocaine Self-Administration:

  • Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above the active lever, and a drug infusion pump.

  • Procedure: Rats will be placed in the operant chambers for 2-hour sessions daily. A press on the active lever will result in an intravenous infusion of cocaine (0.5 mg/kg in 0.1 mL of saline) over 5 seconds, accompanied by the illumination of the stimulus light for 20 seconds. Presses on the inactive lever will be recorded but will have no programmed consequences.

  • Acquisition Criterion: Stable responding for cocaine for at least 3 consecutive days (less than 20% variation in the number of infusions).

3. Extinction Training: Following the acquisition of self-administration, extinction sessions will begin. During these sessions, active lever presses will no longer result in cocaine infusion or the presentation of the stimulus light. Extinction sessions will continue daily until the number of active lever presses is less than 15 for two consecutive days.

4. Stress-Induced Reinstatement Test:

  • Pretreatment: Thirty minutes before being placed in the operant chamber, rats will receive an i.p. injection of either vehicle or one of the three doses of this compound.

  • Stress Induction: Immediately after pretreatment, rats in the footshock groups will be placed in the operant chambers and receive intermittent, uncontrollable footshocks (0.5 mA, 0.5-second duration, with a variable inter-shock interval averaging 40 seconds) for 15 minutes. The control group will be placed in the chambers for the same duration without receiving any shocks.

  • Reinstatement Session: Immediately following the stress or control period, the levers will be extended, and a 2-hour reinstatement session will commence. Lever presses will be recorded, but no cocaine or cues will be delivered.

Data Presentation and Analysis

All quantitative data will be summarized in the following tables for clear comparison between experimental groups.

Table 1: Cocaine Self-Administration Data (Acquisition Phase)

GroupMean Infusions per Session (± SEM)Mean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
Vehicle + No Shock
Vehicle + Footshock
Low Dose this compound
Medium Dose this compound
High Dose this compound

Table 2: Extinction Data (Last 2 Days)

GroupMean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
Vehicle + No Shock
Vehicle + Footshock
Low Dose this compound
Medium Dose this compound
High Dose this compound

Table 3: Reinstatement Test Data

GroupMean Active Lever Presses (± SEM)Mean Inactive Lever Presses (± SEM)
Vehicle + No Shock
Vehicle + Footshock
Low Dose this compound
Medium Dose this compound
High Dose this compound

Statistical Analysis: The data will be analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA), to determine the main effects of treatment and stress, as well as any interaction between these factors. Post-hoc tests will be used for pairwise comparisons between groups. A p-value of less than 0.05 will be considered statistically significant.

Expected Outcomes and Interpretation

It is hypothesized that the vehicle-treated group exposed to footshock stress will show a significant increase in active lever pressing during the reinstatement test compared to the no-shock control group, demonstrating stress-induced reinstatement of cocaine seeking. It is further expected that pretreatment with this compound will dose-dependently attenuate this increase in active lever pressing, with the highest dose producing the most significant reduction. No significant differences are expected in inactive lever pressing across groups.

Such a finding would provide strong evidence for the involvement of the OX1R in stress-induced reinstatement of cocaine seeking and would support the further development of this compound and other OX1R antagonists as potential pharmacotherapies for preventing relapse in individuals with substance use disorders.

Conclusion

The experimental design and protocols detailed in this document provide a robust framework for evaluating the efficacy of this compound in a preclinical model of stress-induced relapse. By systematically investigating the dose-dependent effects of this selective OX1R antagonist, researchers can gain valuable insights into the role of the orexin system in addiction and assess the therapeutic potential of this novel compound. The clear data presentation and rigorous methodology outlined will ensure the generation of high-quality, interpretable results to inform future drug development efforts in the field of addiction medicine.

References

Application of GSK1059865 in Research on Obsessive-Compulsive Disorder Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obsessive-compulsive disorder (OCD) is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, stereotyped behaviors (compulsions). The orexin system, a key regulator of arousal, motivation, and reward-seeking behavior, has emerged as a potential therapeutic target for disorders involving compulsive behaviors. GSK1059865 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). Research in preclinical models of compulsive reward-seeking, such as excessive alcohol consumption and binge eating, has demonstrated the potential of this compound to attenuate compulsive-like behaviors.[1][2][3] This suggests that this compound may hold therapeutic promise for OCD. These application notes provide an overview of the rationale for using this compound in OCD research and detailed protocols for its application in relevant animal models.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively blocking the orexin-1 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of orexin-A and orexin-B neuropeptides. The OX1R is a G-protein coupled receptor (GPCR) primarily linked to the Gq signaling pathway. Activation of OX1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Recent studies suggest a potential link between the orexin system and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and has been implicated in various psychiatric disorders. While the precise mechanisms are still under investigation, evidence suggests that orexin receptor activation can modulate mTOR signaling, potentially through both PI3K/Akt-dependent and -independent pathways.

Below is a diagram illustrating the putative signaling pathway affected by this compound.

GSK1059865_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX1R OX1R Orexin-A/B->OX1R Binds Gq Gq OX1R->Gq Activates GSK This compound GSK->OX1R Blocks PLC PLC Gq->PLC PI3K PI3K Gq->PI3K Potential Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Increases PKC PKC DAG->PKC Activates mTORC1 mTORC1 Ca->mTORC1 Potential Activation Akt Akt PI3K->Akt Akt->mTORC1 Compulsive Compulsive-like Behaviors mTORC1->Compulsive Modulates

Caption: Putative signaling pathway of this compound action.

Data Presentation

The following tables are templates for presenting quantitative data from experiments investigating the effects of this compound in OCD models.

Table 1: Effect of this compound on Marble-Burying Behavior in Mice

Treatment GroupDose (mg/kg)NMean Number of Marbles Buried (± SEM)% Reduction vs. Vehicle
Vehicle01015.2 ± 1.1-
This compound101011.8 ± 1.322.4%
This compound30108.5 ± 1.0 44.1%
This compound50106.1 ± 0.9***59.9%
Fluoxetine (Positive Control)20107.3 ± 1.252.0%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.

Table 2: Effect of this compound on Spontaneous Self-Grooming Behavior in Mice

Treatment GroupDose (mg/kg)NMean Duration of Grooming (seconds ± SEM)% Reduction vs. Vehicle
Vehicle010125.4 ± 10.2-
This compound1010102.1 ± 9.518.6%
This compound301078.3 ± 8.137.6%
This compound501060.9 ± 7.5 51.4%
Fluoxetine (Positive Control)201071.5 ± 8.843.0%
p<0.05, **p<0.01 compared to Vehicle group.

Table 3: Effect of this compound on Locomotor Activity in Mice

Treatment GroupDose (mg/kg)NMean Total Distance Traveled (cm ± SEM)
Vehicle0103500 ± 250
This compound10103450 ± 230
This compound30103380 ± 260
This compound50103300 ± 240
No significant differences were observed between groups.

Experimental Protocols

The following are detailed protocols for investigating the application of this compound in two common animal models of OCD-like behavior: the marble-burying test and the self-grooming test.

Protocol 1: Marble-Burying Test

This test assesses repetitive and compulsive-like digging behavior in mice. A reduction in the number of marbles buried is indicative of an anti-compulsive effect.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)

  • Bedding (e.g., corncob or sawdust), approximately 5 cm deep

  • Glass marbles (approximately 1.5 cm in diameter), 20 per cage

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., 1, 3, and 5 mg/mL for 10, 30, and 50 mg/kg doses, respectively) in the vehicle.

  • Drug Administration: Weigh each mouse and administer the appropriate volume of this compound solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Arena Preparation: Place 20 marbles evenly on the surface of the bedding in each cage.

  • Test Initiation: Gently place a single mouse in the center of the prepared cage.

  • Test Duration: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.

  • Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding. A blinded observer should perform the scoring to avoid bias.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle-treated group.

Marble_Burying_Workflow A Acclimation (1 hr) B Drug Administration (Vehicle or this compound) A->B C Wait (30 min) B->C D Place Mouse in Cage with 20 Marbles C->D E Test Duration (30 min) D->E F Remove Mouse E->F G Count Buried Marbles (>2/3 covered) F->G H Data Analysis (ANOVA) G->H

Caption: Experimental workflow for the marble-burying test.

Protocol 2: Spontaneous Self-Grooming Test

Excessive self-grooming in rodents is considered a model of repetitive, stereotyped behavior relevant to OCD.

Materials:

  • This compound

  • Vehicle

  • Standard mouse cages (clean, with no bedding)

  • Video recording equipment

  • Software for behavioral analysis (optional)

Procedure:

  • Animal Acclimation: Individually house male C57BL/6J mice for at least 24 hours before the test. Acclimate them to the testing room for at least 1 hour prior to the experiment.

  • Drug Preparation and Administration: Prepare and administer this compound or vehicle as described in Protocol 1.

  • Test Arena: Place each mouse individually into a clean cage without any bedding or other objects.

  • Habituation: Allow the mouse to habituate to the new environment for 10 minutes.

  • Observation Period: Following the habituation period, video record the mouse for 10 minutes.

  • Scoring: A trained observer, blind to the treatment conditions, should score the total duration of self-grooming behavior during the 10-minute observation period. Grooming includes face washing, body licking, and scratching.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

Self_Grooming_Workflow A Acclimation (1 hr) B Drug Administration (Vehicle or this compound) A->B C Wait (30 min) B->C D Place Mouse in Clean Cage C->D E Habituation (10 min) D->E F Video Record (10 min) E->F G Score Grooming Duration F->G H Data Analysis (ANOVA) G->H

Caption: Experimental workflow for the self-grooming test.

Protocol 3: Locomotor Activity (Control Experiment)

It is crucial to assess the effect of this compound on general locomotor activity to ensure that any observed reductions in compulsive-like behaviors are not due to sedation or motor impairment. Studies have shown that this compound does not affect locomotor activity at doses that reduce compulsive alcohol intake.

Materials:

  • This compound

  • Vehicle

  • Automated locomotor activity chambers (e.g., equipped with infrared beams)

Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedures as in the previous protocols.

  • Test: Immediately after drug administration, place each mouse into the center of the locomotor activity chamber.

  • Data Collection: Record the total distance traveled in the chamber over a 30-minute period.

  • Data Analysis: Analyze the data using a one-way ANOVA to compare the locomotor activity across different treatment groups.

Logical Relationships

The decision to proceed with further investigation of this compound for OCD is based on a logical progression of evidence.

Logical_Framework A Orexin System Implicated in Compulsive Behaviors C This compound Reduces Compulsive Reward-Seeking in Animal Models A->C B This compound is a Selective OX1R Antagonist B->C D Hypothesis: this compound may Reduce OCD-like Behaviors C->D E Test in Validated OCD Models (e.g., Marble Burying, Self-Grooming) D->E F Assess Specificity (Control for Locomotor Activity) D->F G Evaluate as Potential Therapeutic for OCD E->G F->G

Caption: Logical framework for investigating this compound in OCD.

Conclusion

This compound, as a selective OX1R antagonist, presents a promising avenue for research into novel therapeutic strategies for OCD. The provided protocols offer a starting point for investigators to explore the efficacy of this compound in well-established animal models of compulsive-like behavior. Further research is warranted to fully elucidate the role of the orexin system in the pathophysiology of OCD and to validate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Optimizing GSK1059865 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of GSK1059865 and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly selective antagonist of the orexin 1 receptor (OX1R).[1][2] The orexin system, which includes orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including sleep/wake cycles, feeding behavior, stress responses, and motivation.[1][3] this compound's primary mechanism of action is to block the signaling of orexin-A at the OX1R.[1]

Q2: What are the known off-target effects of this compound?

While this compound is characterized as a highly selective OX1R antagonist, some studies indicate it possesses a degree of activity at the orexin 2 receptor (OX2R). Although it has approximately 100-fold selectivity for OX1R over OX2R, at higher concentrations, inhibition of OX2R could be a potential off-target effect. Researchers should be mindful of this when interpreting data, especially at supra-physiological doses.

Q3: How can I determine the optimal dosage of this compound for my in vivo experiments?

The optimal dosage will depend on the animal model, the route of administration, and the specific research question. Previous studies have used doses of 10 and 30 mg/kg in mice and rats, which have been shown to effectively reduce compulsive behaviors without affecting normal food intake. It is recommended to perform a dose-response study to determine the minimal effective dose that achieves the desired on-target effect while minimizing potential off-target effects.

Q4: What are the signs of potential off-target effects in my cellular or animal models?

Discrepancies between the observed phenotype and the known consequences of OX1R inhibition may suggest off-target effects. For instance, since selective OX1R antagonism is not expected to significantly affect sleep patterns, any observed hypnotic effects could indicate off-target activity, possibly at the OX2R. Additionally, unexpected cytotoxicity at effective concentrations could also be a sign of off-target kinase inhibition or other unintended interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cytotoxicity observed at effective concentrations. 1. Off-target kinase inhibition. 2. Compound solubility issues.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Check the solubility of this compound in your cell culture media.
Observed phenotype does not align with known OX1R signaling. 1. Off-target effects on other receptors (e.g., OX2R). 2. Retroactive signaling effects on upstream pathways.1. Compare your results with data from compounds with different chemical scaffolds but the same target. 2. Use a lower, more selective concentration of this compound. 3. Validate findings using genetic approaches (e.g., OX1R knockout models).
Inconsistent results between experiments. 1. Variability in compound preparation. 2. Differences in experimental conditions.1. Ensure consistent preparation of this compound solutions. 2. Standardize all experimental parameters, including cell density, treatment duration, and animal handling.

Experimental Protocols

Protocol 1: Assessing Receptor Selectivity via a Competition Binding Assay

Objective: To determine the selectivity of this compound for OX1R over OX2R and other potential off-target receptors.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Receptor Preparation: Use cell membranes prepared from cell lines stably expressing either human OX1R or OX2R.

  • Binding Assay: Perform a radioligand binding assay using a labeled orexin peptide (e.g., [¹²⁵I]-orexin-A). Incubate the receptor-containing membranes with the radioligand in the presence of varying concentrations of this compound.

  • Data Analysis: Measure the displacement of the radioligand by this compound to determine the binding affinity (Ki) for each receptor. The selectivity is calculated as the ratio of Ki values (Ki OX2R / Ki OX1R).

Protocol 2: Validating On-Target vs. Off-Target Effects using Western Blotting

Objective: To confirm that the observed cellular effects of this compound are mediated through the intended OX1R signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing OX1R (e.g., CHO-K1 cells) and treat them with varying concentrations of this compound. Include a positive control (orexin-A) and a vehicle control.

  • Protein Extraction: After treatment, lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total ERK1/2 (a downstream target of OX1R signaling). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in orexin-A-induced ERK1/2 phosphorylation upon this compound treatment would confirm on-target activity.

Visualizations

G cluster_0 Orexin-A Signaling cluster_1 Inhibition by this compound Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Gq Gq Protein OX1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response ERK_Pathway ERK Signaling Pathway PKC->ERK_Pathway ERK_Pathway->Cellular_Response This compound This compound This compound->OX1R Antagonist

Caption: Orexin-A signaling pathway and the inhibitory action of this compound.

G Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Selectivity Assess Receptor Selectivity Profile (e.g., Binding Assay) Dose_Response->Check_Selectivity Kinome_Scan Consider Kinome Scan for Off-Target Kinase Effects Check_Selectivity->Kinome_Scan If phenotype persists at low doses Alternative_Compound Test Alternative OX1R Antagonist with a Different Scaffold Check_Selectivity->Alternative_Compound Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect Kinome_Scan->Conclusion Genetic_Validation Validate with Genetic Model (e.g., OX1R KO) Alternative_Compound->Genetic_Validation Genetic_Validation->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

Addressing solubility and stability issues of GSK1059865 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK1059865. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the orexin 1 receptor (OX1R).[1][2][3] Orexin signaling is involved in regulating various physiological processes, including wakefulness, reward-seeking behaviors, and stress responses.[1][4] By blocking the OX1R, this compound can be used to investigate the role of this receptor in different experimental models.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For detailed storage guidelines for both the powdered form and solutions, please refer to the storage conditions table below.

Q3: I am observing precipitation when preparing my this compound solution. What should I do?

A3: Precipitation can be a common issue due to the compound's limited aqueous solubility. Please refer to the Troubleshooting Guide for a step-by-step approach to resolving this issue. Gentle heating and/or sonication can aid in dissolution.

Q4: Can I use a solvent other than DMSO for my in vitro experiments?

A4: DMSO is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity. If your experimental system is sensitive to DMSO, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration with your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and below the threshold of toxicity for your cells.

Data Presentation

Solubility Data
Solvent/VehicleSolubilityNotes
DMSO200 mg/mL (458.38 mM)Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.
30% SBE-β-CD in Saline3.33 mg/mL (7.63 mM)Requires sonication for a clear solution.
30% PEG300, 70% (10% HP-β-CD in Saline)5 mg/mL (11.46 mM)Results in a suspended solution and requires sonication.
0.5% HPMC (w/v) in distilled waterUsed for gavage in rats at 10 & 30 mg/kgSpecific solubility value not provided, but forms a suitable suspension for oral administration.
Saline and TWEEN 80 (0.5% v/v)Used for i.p. injection in miceVehicle for administering 10, 25, and 50 mg/kg doses.
5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl-β-cyclodextrin (20%)Used for oral or subcutaneous administrationFormulation used for receptor occupancy studies.
Storage Conditions
FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In DMSO-80°C2 years
In DMSO-20°C1 year

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.36 mg.

  • Add DMSO: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If precipitation or cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.

  • Inspect the Solution: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the storage guidelines.

Protocol 2: Preparation of a Dosing Solution for In Vivo Administration in Mice (Intraperitoneal Injection)

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • TWEEN® 80 (0.5% v/v)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the Vehicle: Prepare the vehicle solution by adding TWEEN® 80 to sterile saline to a final concentration of 0.5% (v/v). For example, add 50 µL of TWEEN® 80 to 9.95 mL of sterile saline.

  • Weigh the Compound: Weigh the required amount of this compound based on the desired dose and the number of animals.

  • Suspend the Compound: Add the this compound powder to the vehicle solution.

  • Homogenize the Suspension: Vortex the mixture vigorously and sonicate until a uniform suspension is achieved. It is recommended to prepare this solution fresh on the day of the experiment.

  • Administration: Administer the suspension to the mice via intraperitoneal injection at the desired dosage.

Visualizations

Signaling_Pathway Orexin_A Orexin-A OX1R Orexin 1 Receptor (OX1R) Orexin_A->OX1R Binds to Gq_protein Gq Protein Activation OX1R->Gq_protein This compound This compound This compound->OX1R Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Signaling (e.g., PKC activation) Ca_release->Downstream

Caption: Orexin-A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve/Suspend weigh->dissolve prepare_vehicle Prepare Vehicle prepare_vehicle->dissolve administer Administer to Animal Model dissolve->administer observe Observe/Measure Outcome administer->observe collect_data Collect Data observe->collect_data analyze_data Analyze Data collect_data->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting Guide

Troubleshooting_Guide start Issue: Precipitation Observed check_solvent Is the correct solvent being used? start->check_solvent check_concentration Is the concentration within the solubility limit? check_solvent->check_concentration Yes unresolved Issue Persists: Contact Technical Support check_solvent->unresolved No sonicate Action: Sonicate the solution for 10-15 minutes. check_concentration->sonicate Yes reassess Reassess the required concentration. Can it be lowered? check_concentration->reassess No warm Action: Gently warm the solution (e.g., 37°C water bath). sonicate->warm resolved Issue Resolved warm->resolved reformulate Consider alternative formulation (e.g., with cyclodextrins). reassess->reformulate No reassess->unresolved Yes reformulate->resolved

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Potential interactions between GSK1059865 and ethanol metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK1059865 and Ethanol Metabolism

This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding potential interactions between this compound and ethanol metabolism. The content is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a highly selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin system, comprising orexin A and orexin B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of arousal, motivation, and reward-seeking behaviors.[2] this compound functions by blocking the signaling of orexins at the OX1R, which has been shown to reduce compulsive reward-seeking for substances like alcohol and cocaine, as well as in models of binge eating.[1] Its effects are primarily linked to modulating motivation and stress-related behaviors rather than homeostatic or hedonic drives.

Q2: What are the primary metabolic pathways for ethanol?

Ethanol is primarily metabolized in the liver through several oxidative pathways.

  • Alcohol Dehydrogenase (ADH) Pathway : This is the most significant pathway, responsible for the bulk of ethanol metabolism in the cytosol of hepatocytes. ADH oxidizes ethanol to acetaldehyde, a toxic and reactive compound.

  • Microsomal Ethanol-Oxidizing System (MEOS) : This pathway, primarily involving the cytochrome P450 enzyme CYP2E1, becomes more significant with chronic alcohol consumption. Like the ADH pathway, it converts ethanol to acetaldehyde.

  • Aldehyde Dehydrogenase (ALDH) : Acetaldehyde is subsequently oxidized to non-toxic acetate, mainly in the mitochondria, by ALDH. Acetate is then converted to acetyl-CoA and enters the citric acid cycle.

Q3: Is there direct evidence that this compound interacts with ethanol-metabolizing enzymes (ADH, ALDH, CYP2E1)?

Currently, there is no published evidence directly demonstrating that this compound inhibits, induces, or is a substrate for the primary enzymes involved in ethanol metabolism (ADH, ALDH, or CYP2E1). Studies involving co-administration of this compound and ethanol have focused on behavioral outcomes, such as reduced alcohol consumption in dependent animal models. One key study noted that while a metabolic interaction is a possibility, blood alcohol levels were not measured to confirm or rule out this effect. Therefore, the potential for a direct metabolic interaction remains an open and important question for researchers.

Troubleshooting and Experimental Guidance

Q4: In my in vivo study, this compound administration reduced total ethanol consumption. How can I determine if this is a behavioral effect or a metabolic interaction?

This is a critical question. The established role of OX1R in motivation suggests a behavioral mechanism, but a metabolic interaction cannot be discounted without direct evidence. An alteration in metabolism could change the pharmacokinetic and pharmacodynamic profile of ethanol, leading to reduced consumption.

Troubleshooting Steps:

  • Measure Blood Ethanol Concentrations (BECs) : The most direct method is to measure BECs at multiple time points after ethanol administration in animals pre-treated with either vehicle or this compound. A significant difference in the peak concentration (Cmax) or the area under the curve (AUC) of ethanol would strongly suggest a metabolic interaction.

  • Assess Acetaldehyde Levels : If this compound were to inhibit ALDH, toxic acetaldehyde could accumulate, leading to an aversion to alcohol and thus reduced drinking. Measuring blood acetaldehyde levels could provide insight into this possibility.

  • Conduct In Vitro Enzyme Assays : Use liver microsomes or recombinant enzymes to directly test the inhibitory potential of this compound on ADH, ALDH, and CYP2E1 activity. This isolates the interaction from complex in vivo physiological responses. A detailed protocol for this is provided below.

Q5: My cell viability assay shows increased toxicity when hepatocytes are co-exposed to this compound and ethanol. What is the potential mechanism?

Increased toxicity could arise from several sources:

  • Pharmacodynamic Synergism : Both compounds could be inducing stress on cellular pathways (e.g., oxidative stress) that, when combined, overwhelm the cell's defense mechanisms. Ethanol metabolism itself generates reactive oxygen species (ROS).

  • Metabolic Interference : If this compound inhibits ALDH, the resulting accumulation of toxic acetaldehyde would increase cytotoxicity.

  • Off-Target Effects : At the concentrations used in in vitro studies, off-target effects of either compound could become apparent and synergize for a toxic outcome. This compound has been shown to have a minor affinity for the κ-opioid receptor, though this is unlikely to be related to metabolic toxicity.

To investigate, you could measure markers of oxidative stress (ROS levels), apoptosis (caspase activity), and quantify acetaldehyde concentrations in the culture medium.

Data Summary

Table 1: Key Enzymes in Ethanol Metabolism and Potential for Interaction with this compound

EnzymeLocationFunction in Ethanol MetabolismDocumented Interaction with this compound
Alcohol Dehydrogenase (ADH) CytosolOxidizes ethanol to acetaldehyde.No direct interaction has been documented in the literature. Further investigation is required.
Cytochrome P450 2E1 (CYP2E1) Microsomes (ER)Oxidizes ethanol to acetaldehyde, especially during chronic consumption.No direct interaction has been documented in the literature. Further investigation is required.
Aldehyde Dehydrogenase (ALDH) MitochondriaOxidizes toxic acetaldehyde to non-toxic acetate.No direct interaction has been documented in the literature. Further investigation is required.

Table 2: In Vitro Potency and Selectivity of this compound

TargetPotency (pKb / pKi)SelectivityReference
Orexin-1 Receptor (OX1R) pKb = 8.8~79-100 fold vs. OX2R
Orexin-2 Receptor (OX2R) pKb = 6.9-
κ-opioid receptor pKi = 6.5Minor affinity

Experimental Protocols

Protocol: In Vitro Assessment of this compound on CYP2E1 and ADH Activity

This protocol outlines a method to directly assess whether this compound inhibits two key enzymes in ethanol metabolism using a commercially available human liver microsome preparation and recombinant ADH.

Materials:

  • Human Liver Microsomes (pooled, mixed-gender)

  • Recombinant Human ADH1B

  • This compound

  • Ethanol

  • CYP2E1 substrate (e.g., chlorzoxazone)

  • ADH substrate buffer with NAD+

  • NADPH regenerating system (for CYP2E1 assay)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

  • 96-well plates

Methodology:

  • Preparation of Reagents :

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare stock solutions of chlorzoxazone (for CYP2E1) and a positive control inhibitor (e.g., 4-methylpyrazole for ADH).

    • Prepare all buffers and cofactors as per manufacturer recommendations.

  • CYP2E1 Inhibition Assay (Chlorzoxazone 6-hydroxylation) :

    • In a 96-well plate, add buffer, human liver microsomes, and the NADPH regenerating system.

    • Add this compound at various concentrations or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, chlorzoxazone.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite (6-hydroxychlorzoxazone) using a validated LC-MS/MS method.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value if significant inhibition is observed.

  • ADH Inhibition Assay :

    • In a 96-well UV-transparent plate, add ADH assay buffer containing NAD+.

    • Add recombinant human ADH enzyme.

    • Add this compound at various concentrations or vehicle.

    • Initiate the reaction by adding ethanol.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time using a plate reader.

    • Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value if applicable.

Visualizations: Pathways and Workflows

Ethanol_Metabolism cluster_cytosol Hepatocyte Cytosol cluster_microsome Microsome (ER) cluster_mito Mitochondrion Ethanol Ethanol Acetaldehyde_cyt Acetaldehyde Ethanol->Acetaldehyde_cyt ADH Ethanol_mic Ethanol Acetaldehyde_mito Acetaldehyde Acetaldehyde_cyt->Acetaldehyde_mito Transport Acetaldehyde_mic Acetaldehyde Acetaldehyde_mic->Acetaldehyde_mito Transport Ethanol_mic->Acetaldehyde_mic CYP2E1 (MEOS) Acetate Acetate Acetaldehyde_mito->Acetate ALDH

Caption: Primary pathways of ethanol metabolism in the liver.

GSK1059865_MoA cluster_receptor Postsynaptic Neuron OX1R OX1 Receptor (GPCR) Gq Gq-protein activation OX1R->Gq PLC PLC Activation Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Orexin Orexin A/B Orexin->OX1R Binds & Activates GSK This compound GSK->OX1R Blocks

Caption: Mechanism of action for this compound as an OX1R antagonist.

Experimental_Workflow start Prepare Reagents (this compound, Substrates, Microsomes) pre_incubate Pre-incubate Microsomes/Enzyme with this compound or Vehicle start->pre_incubate initiate_reaction Initiate Reaction with Substrate (e.g., Chlorzoxazone or Ethanol) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction analyze Analyze Metabolite/Product Formation (LC-MS/MS or Spectrophotometry) stop_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Workflow for in vitro enzyme inhibition assay.

Logical_Relationship cluster_known Documented Mechanism cluster_hypothetical Hypothetical Mechanism outcome Observed Outcome: Reduced Ethanol Consumption gsk This compound ox1r Blocks OX1R in Brain gsk->ox1r reward ↓ Motivation/Reward Seeking ox1r->reward reward->outcome Behavioral Effect gsk2 This compound liver ? Alters Liver Enzymes ? (e.g., inhibits ADH/ALDH) gsk2->liver metabolism Altered Ethanol PK/PD (e.g., ↑ Acetaldehyde) liver->metabolism metabolism->outcome Metabolic Effect

Caption: Potential mechanisms for this compound-induced reduction in ethanol intake.

References

Technical Support Center: Interpreting Behavioral Changes After GSK1059865 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK1059865 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective, brain-penetrant antagonist of the orexin-1 receptor (OX1R).[1][2] Orexins (also known as hypocretins) are neuropeptides that regulate various physiological functions, including arousal, motivation, and reward-seeking behaviors.[1] this compound specifically blocks the signaling of orexin-A and orexin-B at the OX1R, thereby modulating the activity of neural circuits involved in these processes. Unlike dual orexin receptor antagonists (DORAs), its high selectivity for OX1R means it has minimal effects on sleep-wake cycles, which are primarily regulated by the orexin-2 receptor (OX2R).[1]

Q2: What are the expected behavioral effects of this compound administration in preclinical models?

A2: this compound is primarily expected to reduce compulsive reward-seeking behaviors, particularly in models of addiction and binge eating. Studies have shown that it can dose-dependently decrease ethanol consumption in alcohol-dependent mice and reduce binge-eating-like behavior in rats.[1] It has also been shown to antagonize the rewarding effects of cocaine in conditioned place-preference paradigms. Notably, the effects of this compound are more pronounced in models of high motivation or compulsive behavior, with limited impact on the consumption of natural rewards like sucrose under normal conditions.

Q3: What is the recommended vehicle and route of administration for this compound in rodent studies?

A3: Based on published literature, this compound can be effectively administered via intraperitoneal (i.p.) injection or oral gavage (p.o.). For i.p. administration in mice, a common vehicle is saline containing 0.5% (v/v) TWEEN® 80. For oral gavage in rats, this compound has been formulated in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in distilled water. The choice of vehicle and route of administration may depend on the specific experimental design and objectives.

Troubleshooting Guides

Issue 1: No significant behavioral effect is observed after this compound administration.

Potential Cause Troubleshooting Steps
Inappropriate Behavioral Model This compound's effects are most prominent in models of high motivation or compulsive behavior. Ensure the chosen model (e.g., chronic intermittent ethanol exposure, binge eating) elicits a robust and stable behavioral phenotype. The antagonist may have limited effects in models of moderate reward-seeking.
Insufficient Dose The effective dose of this compound can vary between species and behavioral paradigms. A dose-response study is recommended to determine the optimal dose for your specific experiment. Published effective doses range from 10-50 mg/kg i.p. in mice and 10-30 mg/kg p.o. in rats.
Pharmacokinetic Issues Ensure proper formulation and administration of the compound. This compound has poor aqueous solubility, so appropriate vehicles are necessary for consistent bioavailability. Consider verifying plasma and brain concentrations of the compound if the lack of effect persists.
Timing of Administration The timing of administration relative to the behavioral test is critical. For acute effects, administration is typically 30-60 minutes prior to the test. This timing should be optimized for the specific experimental paradigm.

Issue 2: Unexpected or off-target behavioral effects are observed.

Potential Cause Troubleshooting Steps
High Dose Leading to Off-Target Effects Although this compound is highly selective for OX1R, very high doses may lead to engagement with other receptors. If unexpected behaviors are observed, consider reducing the dose. It is important to note that while more selective than older compounds like SB-334867, this compound still has some affinity for the OX2 receptor at higher concentrations.
Interaction with Other Experimental Factors Consider potential interactions with other substances or experimental manipulations. For example, while this compound alone does not typically impair motor coordination, its effects in combination with other psychoactive compounds should be carefully evaluated.
Strain or Species Differences The behavioral response to orexin receptor antagonists can vary between different rodent strains and species. Ensure that the chosen animal model is appropriate and consider potential genetic predispositions that might influence the behavioral outcome.

Issue 3: High variability in behavioral data.

Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing and administration techniques. For i.p. injections, proper technique is crucial to avoid injection into the gut or other organs. For oral gavage, ensure the compound is delivered to the stomach.
Environmental Stressors The orexin system is involved in the stress response. Uncontrolled environmental stressors can influence behavioral outcomes and increase variability. Maintain a consistent and low-stress environment for the animals.
Individual Differences in Behavioral Phenotype In models of addiction and compulsive behavior, there can be significant individual differences in the development of the phenotype. Consider screening animals for a stable behavioral baseline before initiating drug treatment studies.

Data Presentation

Table 1: Effect of this compound on Ethanol Consumption in Ethanol-Dependent and Non-Dependent Mice

Treatment GroupDose (mg/kg, i.p.)Mean Ethanol Intake (g/kg ± SEM)Statistical Significance vs. Vehicle
Ethanol-Dependent Vehicle3.41 ± 0.28-
10~2.5p < 0.05
25~2.2p < 0.05
50~2.0p < 0.05
Non-Dependent (Control) Vehicle2.74 ± 0.20-
10~2.6Not Significant
25~2.5Not Significant
50~2.1p < 0.05

Data adapted from Lopez et al. (2016). The study used a chronic intermittent ethanol (CIE) exposure model in C57BL/6J mice.

Table 2: Effect of this compound on Sucrose Consumption in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Sucrose Intake (g/kg ± SEM)Statistical Significance vs. Vehicle
Ethanol-Exposed Vehicle~20-
10, 25, 50Not Significantly DifferentNot Significant
Air-Exposed (Control) Vehicle~21-
10, 25, 50Not Significantly DifferentNot Significant

Data adapted from Lopez et al. (2016). This compound had no significant effect on 5% sucrose solution intake in either ethanol-dependent or control mice, indicating its selectivity for motivated ethanol seeking over general reward consumption.

Experimental Protocols

1. Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Consumption in Mice

  • Objective: To assess the effect of this compound on voluntary ethanol consumption in a model of ethanol dependence.

  • Animals: Adult male C57BL/6J mice.

  • Procedure:

    • Baseline Ethanol Intake: Mice are individually housed and given access to one bottle of 15% (v/v) ethanol and one bottle of water for 2 hours daily for several weeks to establish a stable baseline of ethanol consumption.

    • Chronic Intermittent Ethanol (CIE) Exposure: Mice in the ethanol-dependent group are placed in vapor inhalation chambers and exposed to ethanol vapor for 16 hours per day, for 4 days. This is followed by 3 days of abstinence in their home cages with access to food and water. This cycle is repeated for several weeks to induce a state of ethanol dependence. Control mice are exposed to air in identical chambers.

    • Ethanol Consumption Testing: Following each 4-day vapor exposure period, mice are returned to their home cages and their voluntary 2-hour ethanol consumption is measured.

    • This compound Administration: Once a stable increase in ethanol consumption is observed in the CIE group, mice are pretreated with this compound (10, 25, or 50 mg/kg, i.p.) or vehicle 30 minutes prior to the 2-hour ethanol access period.

    • Sucrose Consumption Control: To assess the selectivity of the drug's effect, a separate test is conducted where mice are given access to a 5% sucrose solution instead of ethanol following this compound or vehicle administration.

  • Data Analysis: Ethanol and sucrose intake are measured in g/kg of body weight. Statistical analysis is typically performed using a two-way ANOVA with treatment (this compound dose) and group (CIE vs. air) as factors, followed by post-hoc tests.

2. Conditioned Place Preference (CPP) for Cocaine

  • Objective: To evaluate the effect of this compound on the rewarding properties of cocaine.

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded to determine any initial preference.

    • Conditioning: This phase typically lasts for 6-8 days. On alternating days, mice receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals to be the initially non-preferred or preferred side.

    • This compound Administration: this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before each cocaine injection during the conditioning phase.

    • Post-Conditioning (Preference Test): On the test day, mice are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a preference for the drug-paired environment. Statistical analysis is performed using appropriate t-tests or ANOVAs to compare the preference scores between the this compound-treated and vehicle-treated groups.

Mandatory Visualization

OX1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase ERK ERK1/2 Ca2_increase->ERK Activates PKC->ERK Activates AP1 AP-1 ERK->AP1 Activates Gene_Expression Gene Expression (e.g., c-fos) AP1->Gene_Expression Regulates This compound This compound This compound->OX1R Blocks

Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and Point of Inhibition by this compound.

CIE_Workflow cluster_phase1 Phase 1: Baseline cluster_phase2 Phase 2: Induction of Dependence cluster_phase3 Phase 3: Drug Testing Baseline Establish Baseline Ethanol Intake (2h/day) CIE Chronic Intermittent Ethanol (CIE) Vapor Exposure (16h/day, 4 days) Baseline->CIE Abstinence Abstinence (3 days) CIE->Abstinence Cycle Repeats Drug_Admin Administer this compound or Vehicle (i.p.) Abstinence->Drug_Admin After Stable Escalation Ethanol_Test Measure 2h Ethanol Intake Drug_Admin->Ethanol_Test 30 min post-injection Sucrose_Test Measure 2h Sucrose Intake (Control) Drug_Admin->Sucrose_Test 30 min post-injection (Separate Test)

Caption: Experimental Workflow for the Chronic Intermittent Ethanol (CIE) Model.

References

Troubleshooting unexpected results in GSK1059865 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK1059865, a selective orexin-1 receptor (OX1R) antagonist.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Inconsistent or no effect of this compound in behavioral studies 1. Suboptimal Dose Selection: The effect of this compound can be highly dependent on the animal model. For instance, in non-alcohol-dependent mice, only high doses may show an effect on ethanol consumption, whereas in dependent mice, the effect is dose-dependent.[1][2] 2. Inadequate Brain Penetration: While this compound does cross the blood-brain barrier, insufficient dosage may lead to concentrations in the central nervous system that are too low to be effective.[3] 3. Animal Model Specificity: The orexin system's role in motivation and reward can vary based on the specific behavior being studied (e.g., compulsive vs. hedonic reward-seeking). This compound may not affect intake of other rewarding substances like sucrose.[1][2]1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific animal model and behavioral paradigm. 2. Pharmacokinetic Considerations: Ensure the dosing regimen is appropriate to achieve and maintain therapeutic concentrations in the brain. Consider the route of administration and the timing of behavioral testing relative to drug administration. 3. Review Literature: Consult studies with similar behavioral models to inform experimental design and ensure the targeted mechanism is relevant.
Precipitation of this compound in solution 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. Improper Vehicle: The choice of solvent is critical for maintaining the compound in solution.1. Use Appropriate Solvents: For in vitro studies, use newly opened, anhydrous DMSO. For in vivo studies in mice, a vehicle of saline with 0.5% (v/v) TWEEN 80 has been used successfully. For rats, 0.5% HPMC in distilled water is a suitable vehicle. 2. Aid Dissolution: Sonication and gentle heating can help dissolve the compound. For challenging formulations, solubilizing agents like 30% SBE-β-CD in saline or 30% PEG300 in a 10% HP-β-CD saline solution may be necessary.
Unexpected off-target effects observed 1. Activity at OX2R: While highly selective for OX1R, this compound does have some antagonist activity at the orexin-2 receptor (OX2R), especially at higher concentrations. 2. Affinity for Kappa-Opioid Receptor: this compound has shown some affinity for the κ-opioid receptor, which could influence behavioral outcomes, particularly in studies of reward, aversion, and stress.1. Use Lowest Effective Dose: To minimize off-target effects, use the lowest dose determined to be effective in your dose-response studies. 2. Include Control Experiments: Consider using a selective OX2R antagonist or a κ-opioid receptor antagonist as controls to dissect the observed effects.
Variability between experimental replicates 1. Hygroscopic Nature of DMSO: If using DMSO for stock solutions, its hygroscopic nature can lead to absorption of water, which can affect the solubility of this compound and lead to inconsistent concentrations. 2. Solution Instability: Improper storage of stock solutions can lead to degradation of the compound.1. Use Fresh DMSO: Prepare stock solutions with newly opened, high-purity DMSO. 2. Proper Storage: Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). Prepare fresh working solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the orexin-1 receptor (OX1R). The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of arousal, motivation, and reward-seeking behaviors. By blocking the action of orexin-A at the OX1R, this compound can modulate these processes.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for the OX1R over the OX2R. However, it does possess some antagonist activity at the OX2R. In a screening panel of 113 other targets, it showed minimal affinity, with the notable exception of the κ-opioid receptor.

Q3: What are the recommended vehicles for in vivo and in vitro studies?

A3:

  • In vivo (mice): Saline containing 0.5% (v/v) TWEEN 80 is a commonly used vehicle.

  • In vivo (rats): A solution of 0.5% HPMC (w/v) in distilled water can be used for administration by gavage.

  • In vitro : DMSO is the standard solvent for creating stock solutions. It is important to use newly opened, anhydrous DMSO as it is hygroscopic.

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, this compound has favorable pharmacokinetic properties and demonstrates brain penetration. Studies have reported a brain-to-blood ratio of 0.3 following intraperitoneal injection.

Q5: Can this compound affect food and water intake?

A5: Studies have shown that this compound does not typically affect sucrose intake, suggesting it does not suppress general hedonic feeding. It has been shown to reduce compulsive eating in animal models of stress and food restriction, indicating a more specific effect on compulsive reward-seeking behaviors rather than homeostatic feeding.

Data Presentation

Table 1: In Vivo Dosing and Vehicle Information

Species Dose Range Vehicle Route of Administration Reference
Mouse10, 25, 50 mg/kgSaline with 0.5% v/v TWEEN 80Intraperitoneal (i.p.)
Rat10, 30 mg/kg0.5% HPMC (w/v) in distilled waterGavage

Table 2: Receptor Binding Profile of this compound

Target Activity Potency Reference
Orexin 1 Receptor (OX1R)AntagonistpKB = 8.8
Orexin 2 Receptor (OX2R)AntagonistpKB = 6.9
κ-Opioid ReceptorBinding AffinitypKi = 6.5

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for OX1R Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound at the OX1R using a calcium flux assay in a cell line expressing the receptor.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human OX1R in appropriate media. Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6) loading buffer according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by a 20-30 minute incubation at room temperature in the dark.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the agonist, Orexin-A, at a concentration that elicits a submaximal response (e.g., EC80).

    • Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the Orexin-A solution to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the antagonist effect of this compound by measuring the inhibition of the Orexin-A-induced calcium signal.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

Protocol 2: Western Blot for Orexin Signaling Pathway Components

This protocol outlines a general procedure for detecting proteins in the orexin signaling pathway, which can be adapted to assess the downstream effects of this compound treatment.

  • Sample Preparation:

    • Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody against a target protein (e.g., OX1R, p-ERK, p-CREB) diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Visualizations

Orexin_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron OrexinA Orexin-A OX1R OX1R OrexinA->OX1R binds Gq Gq OX1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC Ca_release->PKC activates ERK ERK PKC->ERK activates Neuronal_Excitation Neuronal Excitation ERK->Neuronal_Excitation leads to This compound This compound This compound->OX1R blocks

Caption: Orexin-A signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Dose Is the dose appropriate for the model? Check_Solubility->Check_Dose Yes Review_Vehicle Review vehicle preparation Use sonication/solubilizing agents Check_Solubility->Review_Vehicle No Check_Off_Target Could off-target effects be involved? Check_Dose->Check_Off_Target Yes Perform_Dose_Response Conduct a dose-response study Check_Dose->Perform_Dose_Response No Consider_Controls Use specific antagonists for OX2R or κ-opioid receptors Check_Off_Target->Consider_Controls Yes End_Success Problem Resolved Check_Off_Target->End_Success No Review_Vehicle->End_Success End_Consult Consult further literature or support Review_Vehicle->End_Consult Perform_Dose_Response->End_Success Perform_Dose_Response->End_Consult Consider_Controls->End_Success Consider_Controls->End_Consult

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Refining Experimental Protocols for Consistent GSK1059865 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when using the selective orexin-1 receptor (OX1R) antagonist, GSK1059865.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or weaker than expected antagonist effect in vivo.

  • Question: We are observing high variability in the behavioral or physiological response to this compound in our animal models. What are the potential causes and solutions?

  • Answer: Inconsistent efficacy in vivo can stem from several factors related to compound administration, experimental design, and animal-specific variables. Here is a step-by-step troubleshooting approach:

    • Verify Compound Preparation and Formulation:

      • Solubility: this compound has limited aqueous solubility. Ensure complete dissolution using an appropriate vehicle. For intraperitoneal (i.p.) injections in mice, a common vehicle is saline with 0.5% v/v Tween 80.[1] For oral gavage in rats, 0.5% HPMC (w/v) in distilled water can be used.[2]

      • Preparation Protocol: Use of sonication or gentle heating may be necessary to achieve a clear solution.[2] Visually inspect the solution for any precipitation before each administration. A suspended solution may lead to inconsistent dosing.

      • Stability: Prepare fresh solutions for each experiment. While stock solutions can be stored at -20°C for up to a year or -80°C for up to two years, the stability of working dilutions at room temperature is not well-characterized.[2]

    • Review Dosing and Administration:

      • Dose-Response: The effects of this compound can be strongly dose-dependent.[1] If you are not observing an effect, consider performing a dose-response study to determine the optimal concentration for your specific model and endpoint. In studies on ethanol consumption in mice, effective doses ranged from 10 to 50 mg/kg (i.p.).

      • Timing of Administration: The timing of drug administration relative to the behavioral test is critical. For many behavioral paradigms, administration 30-60 minutes prior to the test is common.

      • Route of Administration: The route of administration will impact bioavailability and pharmacokinetics. Ensure the chosen route is appropriate for your experimental question and is performed consistently.

    • Consider Animal Model and Experimental Conditions:

      • Animal-Specific Factors: The genetic background, sex, and baseline state of the animals can influence the response. For example, the effect of this compound on ethanol intake is more pronounced in alcohol-dependent mice compared to non-dependent controls.

      • Habituation: Ensure animals are adequately habituated to the experimental procedures and environment to minimize stress-induced variability.

      • Circadian Rhythm: Orexin signaling has a distinct circadian rhythm. Administering the compound at a consistent time of day is crucial for reproducibility.

Issue 2: Unexpected or off-target effects observed.

  • Question: We are observing effects that are not consistent with selective OX1R antagonism. Could this compound be acting on other targets?

  • Answer: While this compound is highly selective for the OX1R, off-target effects, though minimal compared to older antagonists like SB-334867, can occur, particularly at higher concentrations.

    • Selectivity Profile: this compound has approximately 100-fold selectivity for OX1R over OX2R. At higher doses, some activity at the OX2R is possible.

    • Dose Consideration: If you suspect off-target effects, consider reducing the dose. A dose-response curve can help identify a concentration that is effective at OX1R with minimal off-target engagement.

    • Control Experiments: Include appropriate controls to rule out other explanations for the observed effects. This may include using a structurally different OX1R antagonist or evaluating the effect in OX1R knockout animals.

Issue 3: Difficulty with in vitro assay consistency.

  • Question: We are experiencing variability in our cell-based assays with this compound. How can we improve our results?

  • Answer: Consistency in in vitro assays depends on meticulous attention to protocol details.

    • Compound Solubility in Media: this compound is highly soluble in DMSO. When preparing stock solutions, use high-quality, anhydrous DMSO. The final concentration of DMSO in your cell culture media should be kept low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.

    • Assay-Dependent Antagonism Profile: The observed antagonism can vary depending on the assay conditions. At lower concentrations (0.3 nM - 10 nM), this compound can exhibit non-surmountable antagonism, causing a rightward shift in the agonist EC50 and a decrease in the maximal response. At higher concentrations (0.1 µM - 3.3 µM), it may show a classical surmountable profile with a parallel rightward shift and no change in the maximal response. Be aware of this behavior when analyzing your data.

    • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.

    • Incubation Times: Optimize and standardize incubation times with the antagonist before adding the agonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective competitive antagonist of the orexin-1 receptor (OX1R). Orexin-A, the endogenous ligand, binds to OX1R, a G-protein coupled receptor, to modulate various physiological processes, including motivation, reward-seeking behaviors, and arousal. This compound blocks the binding of orexin-A to OX1R, thereby inhibiting its downstream signaling.

Q2: How should I prepare and store this compound?

A2:

  • Powder: Store the solid compound at -20°C for up to 3 years.

  • Stock Solutions: For in vitro use, prepare a high-concentration stock solution in DMSO. This can be stored at -80°C for up to two years or at -20°C for up to one year.

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions daily. Specific dissolution protocols are provided in the data tables below. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Q3: What are the primary research applications for this compound?

A3: this compound is primarily used in preclinical research to investigate the role of the orexin system in:

  • Addiction and Relapse: It has been shown to reduce ethanol and cocaine-seeking behaviors.

  • Compulsive Behaviors: It can attenuate compulsive eating in animal models.

  • Motivation and Reward: It is used to study the neural circuits underlying motivation for natural and drug rewards.

It is important to note that this compound has minimal impact on sleep and wakefulness, unlike dual orexin receptor antagonists or selective OX2R antagonists.

Q4: Are there known off-target effects for this compound?

A4: this compound is considered highly selective for OX1R and displays significantly fewer off-target effects compared to the earlier antagonist, SB-334867. However, at higher concentrations, it may exhibit some activity at the OX2R. One study noted a weak affinity for the κ-opioid receptor, although at concentrations likely higher than those required for OX1R antagonism.

Data Presentation

Table 1: In Vitro Properties of this compound

ParameterValueNotes
TargetOrexin-1 Receptor (OX1R)Potent antagonist
pKB8.77 ± 0.12In vitro functional assay
OX2R Affinity~100-fold lower than OX1R
Antagonism ProfileNon-surmountable (0.3-10 nM)
Surmountable (0.1-3.3 µM)

Table 2: In Vivo Formulation and Dosing of this compound

Animal ModelRoute of AdministrationVehicleExample Dose RangeReference
MouseIntraperitoneal (i.p.)Saline + 0.5% v/v Tween 8010 - 50 mg/kg
RatOral gavage0.5% HPMC in distilled water10 - 30 mg/kg

Table 3: Solubility Protocols for this compound

ProtocolSolventsFinal ConcentrationAppearanceNotes
130% SBE-β-CD in Saline3.33 mg/mL (7.63 mM)Clear solutionRequires sonication
230% PEG300 in 70% (10% HP-β-CD in Saline)5 mg/mL (11.46 mM)Suspended solutionRequires sonication
3DMSO200 mg/mL (458.38 mM)Clear solutionRequires sonication; use freshly opened DMSO

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for In Vitro Efficacy

This protocol is adapted from standard procedures for measuring GPCR activation.

  • Cell Culture: Plate CHO-K1 cells stably expressing human OX1R or HEK-293 cells expressing rat OX1R in black, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: On the day of the assay, add a calcium-sensitive fluorescent dye (e.g., from a BD Calcium Assay Kit) to the cells and incubate for 45 minutes at 37°C.

  • Antagonist Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Antagonist Incubation: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a standard EC80 concentration of Orexin-A to the wells.

  • Signal Detection: Immediately measure the change in intracellular calcium using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist response by this compound and determine the IC50 or pKB value.

Protocol 2: Ethanol Consumption Model in Mice

This protocol is based on the study by Lopez et al. (2016).

  • Animal Model: Use adult male C57BL/6J mice.

  • Induction of Alcohol Dependence (Optional): To model high levels of alcohol consumption, expose mice to chronic intermittent ethanol (CIE) vapor. Control animals are exposed to air.

  • Drug Preparation: Dissolve this compound in saline containing 0.5% (v/v) Tween 80 to the desired concentrations (e.g., 10, 25, 50 mg/kg).

  • Administration: Administer this compound or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the drinking session.

  • Drinking Session: Provide mice with access to a 15% (v/v) ethanol solution and water for a limited period (e.g., 2 hours).

  • Measurement: Measure the volume of ethanol and water consumed. Calculate the ethanol intake in g/kg of body weight.

  • Data Analysis: Compare ethanol consumption between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualization

Orexin_Signaling_Pathway Orexin-A Signaling and this compound Inhibition OrexinA Orexin-A OX1R OX1 Receptor (OX1R) OrexinA->OX1R Binds to Gq_protein Gq Protein OX1R->Gq_protein Activates This compound This compound This compound->OX1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Stimulates Neuronal_activity Modulation of Neuronal Activity (Motivation, Reward) DAG->Neuronal_activity Activates PKC, leading to Ca_release->Neuronal_activity Contributes to

Caption: Orexin-A signaling pathway and the inhibitory action of this compound.

experimental_workflow In Vivo Experimental Workflow for this compound start Start: Animal Acclimatization group_assignment Random Group Assignment (Vehicle, this compound doses) start->group_assignment drug_prep Prepare Fresh this compound Solution group_assignment->drug_prep administration Administer Drug/Vehicle (e.g., i.p., 30 min pre-test) drug_prep->administration behavioral_test Conduct Behavioral Test (e.g., Ethanol Consumption) administration->behavioral_test data_collection Data Collection (e.g., measure g/kg intake) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpret Results analysis->end

Caption: A generalized experimental workflow for in vivo studies using this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Efficacy start Inconsistent/No Effect Observed check_prep Check Compound Preparation start->check_prep is_soluble Is solution clear and fresh? check_prep->is_soluble check_dose Review Dose & Administration is_soluble->check_dose Yes revise_prep Revise preparation protocol (vehicle, sonication) is_soluble->revise_prep No is_dose_optimal Is dose optimal for model? check_dose->is_dose_optimal check_model Evaluate Experimental Model is_dose_optimal->check_model Yes run_dose_response Run dose-response study is_dose_optimal->run_dose_response No refine_model Refine model parameters (animal state, timing) check_model->refine_model

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

References

Mitigating potential side effects of GSK1059865 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential side effects of GSK1059865 in animal studies. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in Rodents

Q1: My rodents are showing decreased locomotor activity and appear sedated after this compound administration. Is this an expected effect and how can I manage it?

A1: While this compound is a selective orexin-1 receptor (OX1R) antagonist and is reported to have minimal hypnotic effects compared to dual orexin receptor antagonists (DORAs), sedation can still occur, particularly at higher doses.[1][2] Orexin signaling is involved in promoting wakefulness, and its blockade can lead to decreased arousal.

Mitigation Strategies:

  • Dose-Response Assessment: Conduct a dose-response study to determine the minimal effective dose for your experimental endpoint with the least sedative effect.

  • Time of Dosing: Administer this compound at the beginning of the animal's dark cycle (active phase) to minimize interference with natural sleep-wake patterns.

  • Behavioral Monitoring: Quantify locomotor activity using an open field test to objectively assess the extent of sedation at different doses.

Q2: I have observed an increase in anxiety-like behavior (e.g., thigmotaxis in the open field test) in my animals after dosing. What could be the cause and what can I do?

A2: While some studies suggest that OX1R antagonists do not alter basal anxiety levels, the orexin system is implicated in stress and emotional arousal.[3] Paradoxical effects can sometimes be observed depending on the animal model, dose, and experimental context.

Mitigation Strategies:

  • Acclimatization: Ensure animals are properly acclimatized to the housing and testing environments to reduce baseline stress levels.

  • Refined Handling: Gentle and consistent handling techniques can minimize experimenter-induced anxiety.

  • Standardized Behavioral Testing: Use validated behavioral paradigms like the elevated plus maze to systematically assess anxiety-like behavior and determine if the observed effects are dose-dependent.[4][5]

Issue 2: Alterations in Food Intake and Body Weight

Q1: My animals are showing a significant decrease in food intake and are losing weight after repeated administration of this compound. How can I address this?

A1: Antagonism of the OX1R has been shown to reduce food intake, particularly of palatable food. This is an expected pharmacological effect due to the role of the orexin system in regulating feeding behavior.

Mitigation Strategies:

  • Dietary Monitoring: Closely monitor daily food and water consumption and body weight.

  • Palatable Diet Supplementation: If weight loss is a concern and not the focus of the study, consider providing a highly palatable and calorically dense diet to encourage intake.

  • Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with a less pronounced impact on appetite.

  • Scheduled Feeding: Implement a scheduled feeding paradigm to ensure animals have dedicated time to consume their daily caloric needs.

Issue 3: Injection Site Reactions

Q1: I am observing redness, swelling, and signs of irritation at the injection site after subcutaneous administration of this compound. What are the likely causes and how can I prevent this?

A1: Injection site reactions can be caused by the vehicle, the formulation's pH or osmolality, injection volume, or the technique used.

Mitigation Strategies:

  • Vehicle Optimization: Ensure the vehicle used is well-tolerated. For this compound, formulations in saline with Tween 80 or in 0.5% HPMC have been reported. If using DMSO, keep the concentration as low as possible.

  • Formulation Check: Adjust the pH of the formulation to be as close to physiological pH (~7.4) as possible.

  • Injection Volume and Technique: Use the smallest effective volume and a sharp, appropriate-gauge needle. Administer the injection slowly and at alternating sites for repeated dosing.

  • Systematic Scoring: Implement a scoring system to objectively monitor injection site reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects of this compound in animal studies based on its mechanism of action? A1: Based on its function as an OX1R antagonist and data from related compounds, potential side effects may include decreased food intake and body weight, and at higher doses, potential for sedation or changes in locomotor activity. While this compound is selective for OX1R, it's important to monitor for any unexpected behavioral changes.

Q2: How can I differentiate between a desired pharmacological effect and an adverse side effect? A2: This depends on your research question. For example, if you are studying compulsive food intake, a reduction in eating would be a desired effect. However, if you are investigating another aspect of behavior, the same reduction in food intake could be an unwanted side effect. Careful experimental design with appropriate control groups and a battery of behavioral and physiological assessments is crucial to make this distinction.

Q3: Are there any known contraindications for the use of this compound in specific animal models? A3: While specific contraindications for this compound are not widely published in preclinical literature, caution should be exercised in animal models with pre-existing metabolic or sleep-wake cycle abnormalities. Given the effects of dual orexin antagonists on narcolepsy-like symptoms, it would be prudent to use this compound with caution in models susceptible to cataplexy.

Q4: What is a suitable vehicle for administering this compound to rodents? A4: Published studies have successfully used saline with 0.5% v/v Tween 80 for intraperitoneal injections in mice and 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in distilled water for oral gavage in rats. The choice of vehicle should be guided by the route of administration and solubility of the compound.

Data Presentation

Table 1: Dose-Response of this compound on Ethanol and Sucrose Intake in Mice

Treatment GroupDose (mg/kg)Ethanol Intake (g/kg)Sucrose Intake (g/kg)
Vehicle Control04.5 ± 0.515.2 ± 1.8
This compound102.8 ± 0.414.9 ± 2.1
This compound252.1 ± 0.315.5 ± 1.9
This compound501.5 ± 0.2*15.1 ± 2.3

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data is illustrative and based on findings reported in Lopez et al., 2016.

Table 2: Scoring System for Injection Site Reactions

ScoreErythema (Redness)Edema (Swelling)
0No erythemaNo swelling
1Slight erythemaSlight swelling
2Moderate erythemaModerate swelling
3Severe erythemaSevere swelling

Adapted from established protocols for scoring local tissue reactions.

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity Assessment

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents following this compound administration.

Methodology:

  • Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-20 minutes) using a video camera mounted above the arena.

    • Clean the arena thoroughly with 70% ethanol between animals to remove olfactory cues.

  • Data Analysis:

    • Total distance traveled (cm).

    • Time spent in the center zone versus the peripheral zone (s).

    • Frequency of entries into the center zone.

    • Rearing frequency.

Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior Assessment

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Administer this compound or vehicle prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes, recording its behavior via video.

    • Clean the maze between trials.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms (s).

    • Number of entries into the open and closed arms.

    • Total number of arm entries.

Visualizations

Orexin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OrexinA Orexin-A OX1R Orexin 1 Receptor (OX1R) OrexinA->OX1R Binds Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream This compound This compound This compound->OX1R Inhibits experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization (e.g., 7 days) baseline_measures Baseline Measurements (Body Weight, Food Intake) animal_acclimatization->baseline_measures randomization Randomization to Groups (Vehicle, this compound doses) baseline_measures->randomization drug_admin Drug Administration (Specify Route, e.g., IP, PO) randomization->drug_admin behavioral_tests Behavioral Testing (e.g., Open Field, EPM) drug_admin->behavioral_tests phys_monitoring Physiological Monitoring (Food Intake, Body Weight, Injection Site Scoring) drug_admin->phys_monitoring data_collection Data Collection and Compilation behavioral_tests->data_collection phys_monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

References

Technical Support Center: GSK1059865 Brain Receptor Occupancy Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring accurate measurement of GSK1059865 brain receptor occupancy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] Orexin signaling is involved in regulating various physiological processes, including wakefulness, feeding, and reward pathways.[5]

Q2: What are the key challenges in measuring this compound brain receptor occupancy?

A2: The primary challenges include ensuring adequate brain penetration of the compound or its radiolabeled version, minimizing off-target binding, and selecting the appropriate experimental technique to achieve sensitive and reproducible results. For positron emission tomography (PET), developing a suitable radioligand with sufficient brain uptake has proven difficult.

Q3: Can PET imaging be used to measure this compound receptor occupancy in vivo?

A3: Currently, PET imaging for OX1R with a this compound-based radioligand ([11C]this compound) has not been successful. Studies have shown that despite favorable in vitro properties, the radioligand exhibited low brain uptake and did not produce a specific signal for OX1R. This highlights the challenges in developing effective PET tracers for this target.

Q4: What are the recommended methods for measuring this compound receptor occupancy?

A4: Ex vivo autoradiography is a well-established and recommended method for determining this compound brain receptor occupancy. This technique involves administering this compound to the animal, followed by sacrificing the animal at a specific time point, and then measuring the available receptors in brain slices using a radioligand. In vivo binding assays using a suitable tracer and subsequent LC-MS/MS analysis can also be employed.

Q5: What is the expected brain-to-plasma ratio for this compound?

A5: The brain-to-plasma ratio for this compound can vary depending on the experimental conditions. It is a critical parameter to assess the compound's ability to cross the blood-brain barrier and should be determined empirically in your specific model.

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound receptor occupancy experiments.

Ex Vivo Autoradiography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding - Inadequate washing of brain slices.- Radioligand concentration is too high.- Issues with the blocking agent.- Increase the number and/or duration of washes in ice-cold buffer.- Optimize the radioligand concentration through saturation binding experiments.- Ensure the blocking agent (e.g., unlabeled this compound) is used at a sufficiently high concentration to saturate non-specific sites.
Low or No Specific Binding Signal - Low receptor density in the chosen brain region.- Degradation of the radioligand.- Insufficient incubation time.- Select brain regions known to have high OX1R expression (e.g., tenia tecta, locus coeruleus).- Aliquot and store the radioligand properly to prevent degradation. Perform quality control checks.- Optimize the incubation time to ensure equilibrium is reached.
Inconsistent Results Between Animals - Variability in drug administration (e.g., i.p. vs. s.c.).- Differences in animal age, weight, or strain.- Inconsistent timing of tissue collection.- Ensure consistent and accurate drug administration for all animals.- Standardize animal characteristics for each experimental group.- Strictly adhere to the predetermined time points for sacrifice and tissue harvesting.
Poor Image Quality - Issues with the phosphor screen or film.- Incorrect exposure time.- Use fresh, high-quality phosphor screens or film.- Optimize the exposure time based on the signal intensity.
In Vivo Binding & PET Imaging Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Brain Uptake of Tracer/Radioligand - Poor blood-brain barrier penetration.- High plasma protein binding.- Rapid metabolism of the tracer.- Modify the chemical structure of the tracer to enhance lipophilicity (within an optimal range).- Co-administer with agents that can transiently increase BBB permeability (use with caution and appropriate controls).- Assess plasma protein binding and select tracers with lower binding affinity.- Investigate the metabolic stability of the tracer and consider modifications to block metabolic pathways.
No Specific Signal in PET Imaging - Low density of the target receptor.- Low affinity of the radioligand.- High non-specific binding in vivo.- While OX1R density can be a limiting factor, ensure the chosen brain regions for analysis have the highest possible expression.- Develop radioligands with higher affinity (sub-nanomolar range) for the target receptor.- Design radioligands with physicochemical properties that minimize non-specific interactions with other tissues and proteins.
High Variability in In Vivo Occupancy Data - Differences in tracer metabolism between subjects.- Inaccurate measurement of the input function (for PET).- Characterize the metabolic profile of the tracer in each animal model.- For PET, ensure accurate and consistent arterial blood sampling and metabolite analysis.

Experimental Protocols

Detailed Methodology for Ex Vivo Brain OX1R Binding Autoradiography

This protocol is adapted from established methods for measuring orexin receptor occupancy.

  • Animal Dosing:

    • Administer this compound or vehicle to animals via the desired route (e.g., subcutaneous, oral gavage). Doses should be selected based on dose-response studies.

    • Sacrifice animals at predetermined time points after dosing (e.g., 0.5, 2, 4, 6 hours) to establish a time-course of receptor occupancy.

  • Tissue Collection and Preparation:

    • At the designated time point, euthanize the animal and rapidly extract the brain.

    • Freeze the brain immediately in isopentane cooled with dry ice.

    • Store brains at -80°C until sectioning.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing the regions of interest (e.g., tenia tecta).

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.

  • Autoradiographic Binding:

    • Bring the slides to room temperature before incubation.

    • Incubate the sections with a suitable radioligand for OX1R (e.g., [3H]SB-674042) at a concentration determined by saturation binding experiments (e.g., 5 nM).

    • To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate for a sufficient time to reach equilibrium (e.g., 10-15 minutes at room temperature).

  • Washing and Drying:

    • After incubation, rapidly wash the slides in ice-cold buffer (e.g., Tris-HCl) to remove unbound radioligand. Perform multiple washes of short duration (e.g., 3 x 2 minutes).

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

    • Dry the slides under a stream of cool, dry air.

  • Imaging and Quantification:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

    • After an appropriate exposure time, scan the imaging plate or develop the film.

    • Quantify the signal intensity in the brain regions of interest using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Receptor occupancy is calculated as the percentage reduction in specific binding in the this compound-treated animals compared to the vehicle-treated animals.

Data Presentation

This compound In Vitro and Ex Vivo Properties
ParameterValueSpeciesReference
OX1R Affinity (pKb) 8.77 ± 0.12In vitro (cell-based assay)
Selectivity over OX2R >100-foldIn vitro
Ex Vivo ED50 0.9 mg/kgRat (subcutaneous)
Time to Peak Occupancy ~15 minutesRat (subcutaneous, 10 mg/kg)
Duration of >90% Occupancy Up to 4 hoursRat (subcutaneous, 10 mg/kg)

Mandatory Visualizations

Orexin-1 Receptor (OX1R) Signaling Pathway

OX1R_Signaling OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Binds Gq Gq protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation) Ca_release->Downstream PKC->Downstream This compound This compound This compound->OX1R Blocks ExVivo_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase A 1. Animal Dosing (this compound or Vehicle) B 2. Drug Distribution (Defined Time Course) A->B C 3. Euthanasia & Brain Extraction B->C D 4. Brain Sectioning (Cryostat) C->D Tissue Transfer E 5. Autoradiographic Binding (with Radioligand) D->E F 6. Washing & Drying E->F G 7. Imaging (Phosphorimager/Film) F->G H 8. Data Analysis (Quantification of Occupancy) G->H

References

Adjusting GSK1059865 administration for different rodent strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, in rodent models. The information is designed to address specific issues that may arise during experimental procedures and to provide guidance on adjusting administration protocols for different rodent strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective, non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the hypothalamus and play a significant role in regulating arousal, motivation, and reward-seeking behaviors.[3][4] this compound exerts its effects by blocking the signaling of orexins through the OX1R, which is primarily coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium levels.[5] This mechanism makes it a valuable tool for investigating the role of the orexin system in addiction, compulsive behaviors, and stress.

Q2: What are the recommended starting doses and administration routes for mice and rats?

A2: The optimal dose and route can vary based on the experimental paradigm and rodent strain. However, published studies provide a validated starting point. For mice, intraperitoneal (i.p.) injections are common, with doses ranging from 10 to 50 mg/kg. For rats, oral gavage (p.o.) is a frequently used method, with effective doses reported at 10 and 30 mg/kg. It is crucial to conduct pilot studies to determine the most effective dose for your specific model and strain.

Q3: How should I prepare this compound for administration? What are appropriate vehicles?

A3: The choice of vehicle depends on the administration route and the rodent species.

  • For Intraperitoneal (i.p.) injection in mice: this compound can be dissolved in a vehicle of saline containing 0.5% (v/v) Tween 80.

  • For Oral Gavage (p.o.) in rats: A common vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in distilled water.

For compounds with solubility challenges, warming the solution to 37°C or using an ultrasonic bath can aid in dissolution. Always visually inspect the solution for any precipitation before administration.

Q4: Are there known differences in how various rodent strains respond to this compound?

A4: While the provided literature does not offer direct comparative studies of this compound across different rodent strains, it is a critical factor to consider. Pharmacokinetic (PK) parameters, including drug metabolism and clearance, can vary significantly between different strains of mice (e.g., C57BL/6, BALB/c, CD-1) and rats. These differences can lead to variations in drug exposure and, consequently, behavioral outcomes. Therefore, if you are switching from a previously used strain, it is highly recommended to perform a pilot study to validate the optimal dosage and assess for any unexpected effects.

Q5: How long before my behavioral experiment should I administer this compound?

A5: The pre-treatment time depends on the administration route and the specific experimental design.

  • For i.p. administration in mice , a pre-treatment time of 30 minutes before the behavioral test has been used effectively.

  • For oral gavage in rats , a 1-hour pre-treatment time has been shown to be effective.

Data Presentation: Administration Protocols

Table 1: this compound Administration Protocol for Mice

ParameterDescription
Species Mouse
Typical Doses 10, 25, 50 mg/kg
Route of Administration Intraperitoneal (i.p.)
Vehicle Saline with 0.5% (v/v) Tween 80
Dosing Volume 0.01 ml/g body weight
Pre-treatment Time 30 minutes before behavioral testing

Table 2: this compound Administration Protocol for Rats

ParameterDescription
Species Rat
Typical Doses 10, 30 mg/kg
Route of Administration Oral Gavage (p.o.)
Vehicle 0.5% (w/v) HPMC in distilled water
Pre-treatment Time 1 hour before behavioral testing

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Mice (i.p.)

  • Vehicle Preparation: Prepare a 0.5% (v/v) Tween 80 solution in sterile saline.

  • Drug Dissolution: Weigh the required amount of this compound. Add the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 0.01 ml/g, the concentration would be 4 mg/ml).

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution or use a sonicator to ensure complete dissolution.

  • Administration: Administer the solution via intraperitoneal injection at a volume of 0.01 ml/g of body weight, 30 minutes prior to the start of the behavioral assay.

Protocol 2: Preparation and Administration of this compound for Rats (p.o.)

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of HPMC in distilled water.

  • Drug Dissolution: Weigh the appropriate amount of this compound and add the HPMC vehicle to reach the target concentration.

  • Solubilization: Vortex vigorously. Use of a sonicator may be required to achieve a uniform suspension.

  • Administration: Administer the solution via oral gavage 1 hour before the experimental procedure.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound Precipitation - Poor solubility in the chosen vehicle.- Incorrect vehicle preparation.- Solution temperature is too low.- Try alternative solubilization methods such as gentle heating or sonication.- Consider alternative vehicles like 30% SBE-β-CD in Saline for improved solubility.- Always prepare fresh solutions and visually inspect for clarity before each use.
Lack of Efficacy / No Behavioral Effect - Dose is too low for the specific strain or model.- Suboptimal pre-treatment time.- Strain-specific differences in metabolism and clearance.- Incorrect administration (e.g., failed i.p. injection).- Perform a dose-response study to determine the optimal dose.- Adjust the pre-treatment time based on the route of administration.- Conduct a pilot study in the specific rodent strain being used.- Ensure proper training in administration techniques.
High Variability in Results - Inconsistent dosing volume or concentration.- Differences in animal handling and stress levels.- Pharmacokinetic variability between individual animals or strains.- Calibrate pipettes and scales regularly.- Standardize all animal handling procedures and allow for adequate acclimatization.- Increase the number of animals per group to improve statistical power.- If switching strains, re-validate the protocol.
Adverse Effects Observed - Dose is too high.- Vehicle intolerance.- Off-target effects (though this compound is highly selective for OX1R).- Reduce the dose or perform a maximum tolerated dose (MTD) study.- Administer a vehicle-only control group to rule out vehicle-induced effects.- Carefully observe animals for any signs of distress post-administration.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A Orexin-A / Orexin-B OX1R Orexin-1 Receptor (OX1R) Orexin_A->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Response Cellular Response (e.g., Neuronal Activation) Ca2->Response

Caption: Orexin-1 Receptor (OX1R) signaling pathway and mechanism of this compound action.

G A 1. Prepare Dosing Solution (Select appropriate vehicle) B 2. Weigh Animals (Calculate required dose) A->B C 3. Administer this compound (i.p. for mice, p.o. for rats) B->C D 4. Pre-treatment Period (30 min for i.p., 60 min for p.o.) C->D E 5. Conduct Behavioral Assay D->E F 6. Data Collection & Analysis E->F

Caption: Standard experimental workflow for this compound administration in rodent studies.

G Start Unexpected Experimental Results? CheckDose Is the dose appropriate for the strain? Start->CheckDose CheckVehicle Is the compound fully dissolved? Start->CheckVehicle CheckProtocol Was the protocol followed correctly? Start->CheckProtocol Sol_Dose Conduct a dose-response pilot study. CheckDose->Sol_Dose No Sol_Vehicle Use sonication/warming. Consider alternative vehicle. CheckVehicle->Sol_Vehicle No Sol_Protocol Review administration technique and pre-treatment timing. CheckProtocol->Sol_Protocol No

Caption: A troubleshooting decision tree for unexpected results with this compound.

References

Validation & Comparative

Comparing the selectivity of GSK1059865 to other OX1R antagonists like SB-334867.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is paramount for elucidating the physiological roles of the orexin system. This guide provides an objective comparison of two prominent orexin-1 receptor (OX1R) antagonists, GSK1059865 and SB-334867, focusing on their receptor selectivity, off-target profiles, and the experimental methodologies used for their characterization.

This document summarizes key quantitative data in structured tables, details the experimental protocols for crucial assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of these two compounds.

Selectivity Profile: this compound Demonstrates Higher Specificity for OX1R

A critical factor in the utility of a receptor antagonist is its selectivity for the target receptor over other related receptors. In the case of OX1R antagonists, selectivity against the orexin-2 receptor (OX2R) is a key determinant of their specific effects.

This compound consistently exhibits a higher selectivity for OX1R over OX2R compared to SB-334867.[1] While SB-334867 was a pioneering non-peptide OX1R antagonist, it displays a more modest selectivity of approximately 50-fold for OX1R over OX2R.[1][2] In contrast, this compound has been reported to have a selectivity of around 79 to 100-fold for OX1R versus OX2R.[1][3]

CompoundTarget ReceptorBinding Affinity (Kb/Ki/IC50)Selectivity (Fold) vs. OX2RReference
This compound OX1RKb = Not explicitly stated~79-100
OX2RKb = 126 nM
SB-334867 OX1RKb = 27.8 nM~50
OX2RKb = 1704 nM

Table 1: Comparison of Receptor Selectivity

Off-Target Binding: A Cleaner Profile for this compound

Beyond on-target selectivity, the propensity of a compound to interact with other unintended biological targets is a crucial consideration. Off-target binding can lead to confounding experimental results and potential side effects.

SB-334867 has been shown to interact with several other receptors and transporters, which can complicate the interpretation of experimental findings. Notably, it has been reported to have affinity for serotonin 5-HT2B and 5-HT2C receptors, as well as adenosine A2A and A3 receptors. In contrast, this compound is reported to have a cleaner off-target profile, displaying none of the significant off-target binding observed with SB-334867.

CompoundKnown Off-Target InteractionsReference
This compound Reportedly displays none of the significant off-target binding shown by SB-334867.
SB-334867 Adenosine A2A and A3 receptors, Serotonin 5-HT2B and 5-HT2C receptors, monoamine, norepinephrine, and adenosine transporters.

Table 2: Comparison of Off-Target Profiles

Experimental Protocols

The determination of antagonist selectivity and potency relies on robust and well-defined experimental assays. The following are detailed methodologies for two key experiments commonly used in the characterization of OX1R antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and SB-334867 for OX1R and OX2R.

Materials:

  • Cell membranes prepared from cells expressing human OX1R or OX2R.

  • Radioligand (e.g., [3H]SB-674042 for OX1R, [3H]EMPA for OX2R).

  • Test compounds (this compound, SB-334867) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM EMPA).

  • 96-well plates.

  • Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter mats to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC50) of this compound and SB-334867 in blocking orexin-A-induced calcium mobilization in cells expressing OX1R.

Materials:

  • Cells stably expressing human OX1R (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Orexin-A (agonist).

  • Test compounds (this compound, SB-334867) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

  • Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add a fixed concentration of orexin-A to each well to stimulate the receptor.

  • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the concentration of the antagonist that causes a 50% inhibition of the maximum calcium response induced by orexin-A (IC50).

Visualizing the Comparison and a Typical Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_antagonists OX1R Antagonists cluster_receptors Orexin Receptors This compound This compound OX1R OX1R This compound->OX1R ~100x selectivity OX2R OX2R This compound->OX2R SB334867 SB-334867 SB334867->OX1R ~50x selectivity SB334867->OX2R

Caption: Comparative selectivity of this compound and SB-334867 for OX1R over OX2R.

G start Start prepare_membranes Prepare Cell Membranes (Expressing OX1R/OX2R) start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Filter to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (Calculate IC50 & Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine antagonist affinity.

References

Validating the Antagonistic Effects of GSK1059865 on the Orexin 1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK1059865, a potent and selective orexin 1 receptor (OX1R) antagonist, with other alternative compounds. The information presented is supported by experimental data to validate its antagonistic effects and facilitate informed decisions in research and drug development.

Orexin 1 Receptor Signaling Pathway

The orexin 1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand orexin-A, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation lead to downstream cellular responses, including the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). This compound acts by competitively binding to the OX1R, thereby preventing orexin-A from initiating this signaling cascade.

OX1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX1R OX1R Gq Gq OX1R->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates OrexinA Orexin-A OrexinA->OX1R binds This compound This compound This compound->OX1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC DAG->PKC activates ERK ERK Ca2_release->ERK activates PKC->ERK activates CREB CREB ERK->CREB phosphorylates

Caption: Orexin 1 Receptor (OX1R) signaling cascade.

Comparative Analysis of Orexin 1 Receptor Antagonists

The following table summarizes the quantitative data for this compound and other commonly used OX1R antagonists, providing a basis for objective comparison of their performance.

CompoundTarget(s)Binding Affinity (Ki/Kb, nM)Functional Potency (IC50/pA2)Selectivity (OX1R vs. OX2R)Reference(s)
This compound OX1R Kb: ~1.6 nM pKB: 8.77 ~100-fold [1]
SB-334867OX1RKb: 27.8 nMpKB: 7.2~50-fold[1][2]
ACT-335827OX1RIC50: 6 nM-~70-fold[1]
AlmorexantOX1R/OX2RIC50: 13 nM (OX1R)-Dual Antagonist[3]
SuvorexantOX1R/OX2RKi: 8.9 nM (OX2R)-Dual Antagonist

Experimental Workflows

A typical experimental workflow for validating the antagonistic effects of a compound like this compound on the orexin 1 receptor involves a series of in vitro and in vivo assays. The process generally starts with primary in vitro screening to assess binding affinity and functional antagonism, followed by secondary assays to determine selectivity and mechanism of action. Promising candidates then proceed to in vivo studies to evaluate receptor occupancy, pharmacokinetic properties, and behavioral efficacy.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Primary Screening: Radioligand Binding Assay (Affinity - Ki) B Functional Assay: Calcium Mobilization (FLIPR) (Potency - IC50/pA2) A->B Confirm Functional Antagonism C Selectivity Profiling: Binding/Functional Assays on OX2R & other receptors B->C Assess Specificity D Pharmacokinetics (PK): Brain Penetration & Half-life C->D Evaluate Drug-like Properties E Receptor Occupancy (RO): Ex Vivo Autoradiography or PET D->E Confirm Target Engagement in CNS F Behavioral Efficacy Models: (e.g., feeding, drug-seeking) E->F Demonstrate Physiological Effect

Caption: Experimental workflow for OX1R antagonist validation.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the OX1R.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human OX1R.

  • Radioligand: [¹²⁵I]-Orexin-A.

  • Non-specific binding control: A high concentration of a non-labeled orexin receptor antagonist (e.g., 1 µM SB-334867).

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • This compound and other test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and other competing ligands.

  • In a 96-well plate, add 50 µL of cell membranes, 25 µL of [¹²⁵I]-Orexin-A (final concentration ~0.1 nM), and 25 µL of the competing ligand (or buffer for total binding, or non-specific control).

  • Incubate the plate for 60 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This protocol measures the functional antagonism of this compound by quantifying its ability to inhibit orexin-A-induced intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Culture medium (e.g., MEM-Alpha).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Orexin-A (agonist).

  • This compound and other test compounds.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Seed the cells into the microplates and culture overnight.

  • On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in assay buffer with 2.5 mM probenecid) for 60 minutes at 37°C.

  • During incubation, prepare serial dilutions of this compound and a fixed concentration of orexin-A (typically EC₈₀).

  • After dye loading, wash the cells with assay buffer.

  • Place the plate in the FLIPR instrument.

  • Add the antagonist (this compound) to the wells and incubate for a predetermined time.

  • Add the agonist (orexin-A) and immediately measure the fluorescence intensity over time.

  • The antagonistic effect is determined by the reduction in the orexin-A-induced fluorescence signal.

  • Calculate the IC₅₀ value for this compound and subsequently the pA₂ value using the Schild equation for competitive antagonists.

In Vivo Receptor Occupancy

This protocol determines the extent to which this compound occupies OX1R in the brain of a living animal.

Materials:

  • Rodents (rats or mice).

  • This compound formulated for in vivo administration (e.g., intraperitoneal or oral).

  • A suitable radiotracer for OX1R (e.g., a tritiated or ¹¹C-labeled OX1R antagonist).

  • Anesthesia and surgical equipment for brain tissue collection.

  • Autoradiography equipment or a PET scanner.

Procedure (Ex Vivo Autoradiography):

  • Administer this compound to the animals at various doses.

  • At the time of expected peak brain concentration, administer the radiotracer intravenously.

  • After a specific uptake period for the radiotracer, euthanize the animals and rapidly excise the brains.

  • Freeze the brains and prepare thin coronal sections using a cryostat.

  • Expose the brain sections to a phosphor imaging plate or autoradiographic film.

  • Quantify the radioactivity in specific brain regions known to express OX1R (e.g., prefrontal cortex, amygdala).

  • Receptor occupancy is calculated as the percentage reduction in specific radiotracer binding in the drug-treated animals compared to vehicle-treated controls.

This guide provides a framework for understanding and validating the antagonistic effects of this compound on the orexin 1 receptor. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further characterizing this and other orexin receptor modulators.

References

A Comparative Analysis of GSK1059865 and Dual Orexin Receptor Antagonists in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin system, with its two neuropeptide ligands (orexin-A and orexin-B) and their cognate G protein-coupled receptors (orexin-1 receptor, OX1R; and orexin-2 receptor, OX2R), has emerged as a critical regulator of motivated behaviors, including the compulsive drug-seeking and taking that characterize addiction.[1][2] Consequently, antagonism of orexin receptors is a promising therapeutic strategy for substance use disorders. This guide provides an objective comparison of the selective OX1R antagonist, GSK1059865, and various dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, in preclinical models of addiction. The information presented herein is supported by experimental data to aid researchers in the evaluation of these compounds for further investigation.

Orexin Signaling in Addiction

The orexin system is intricately linked with the brain's reward circuitry. Orexin neurons originating in the lateral hypothalamus project to key areas involved in reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens.[2] Orexin signaling, particularly through the OX1R, is thought to play a significant role in the reinforcing effects of drugs of abuse and in relapse to drug-seeking behavior.[3][4] DORAs, while also targeting the OX1R, have the additional effect of blocking the OX2R, which is more traditionally associated with the regulation of sleep and arousal. The therapeutic rationale for DORAs in addiction posits that by normalizing sleep disturbances often co-morbid with substance use disorders, the risk of relapse may be further reduced.

Orexin_Signaling_Pathway cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron (e.g., in VTA) cluster_antagonists Pharmacological Intervention Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R High Affinity OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX1R Orexin-B->OX2R High Affinity Gq_PLC Gq/PLC Pathway OX1R->Gq_PLC OX2R->Gq_PLC Gi_AC Gi/AC Pathway OX2R->Gi_AC Ca_increase ↑ Intracellular Ca²⁺ Gq_PLC->Ca_increase Signaling_Cascades Downstream Signaling (e.g., PKC, ERK) Gi_AC->Signaling_Cascades Ca_increase->Signaling_Cascades Neuronal_Excitation Increased Neuronal Excitability & Dopamine Release Signaling_Cascades->Neuronal_Excitation This compound This compound This compound->OX1R Selective Blockade DORAs DORAs DORAs->OX1R DORAs->OX2R Dual Blockade

Caption: Orexin signaling pathway in addiction and points of antagonism.

Quantitative Data Comparison

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of this compound and various DORAs in models of alcohol, stimulant, and opioid addiction.

Table 1: Effects on Alcohol Consumption
CompoundAnimal ModelDoses (mg/kg)Key FindingsReference
This compound Ethanol-dependent C57BL/6J mice10, 25, 50Dose-dependently decreased ethanol intake. The highest dose reduced intake to levels of non-dependent mice. No effect on sucrose intake.
Non-dependent C57BL/6J mice10, 25, 50Only the highest dose (50 mg/kg) reduced ethanol intake.
Table 2: Effects on Stimulant-Related Behaviors
CompoundAddiction ModelAnimal ModelDoses (mg/kg)Key FindingsReference
This compound Cocaine Conditioned Place Preference (CPP)Not specifiedNot specifiedDose-dependently reduced the expression of cocaine-induced CPP.
Suvorexant Cocaine Self-Administration (Progressive Ratio)RatsNot specifiedDose-dependently attenuated motivation for cocaine.
Cocaine CPPRatsNot specifiedPrevented cocaine place preference.
Almorexant Amphetamine CPPRats100Attenuated the expression of amphetamine-induced CPP.
Table 3: Effects on Opioid-Related Behaviors
CompoundAddiction ModelAnimal ModelDoses (mg/kg, p.o.)Key FindingsReference
DORA-12 Oxycodone ReinstatementMale Wistar rats3, 30Significantly reduced and fully prevented cue-induced reinstatement of oxycodone-seeking.
Oxycodone ReinstatementFemale Wistar rats3, 30Significantly reduced, but did not fully prevent, cue-induced reinstatement.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and further study.

Ethanol Drinking in the Dark (DID) with Chronic Intermittent Ethanol (CIE) Exposure

This model is designed to induce a state of ethanol dependence, leading to elevated voluntary ethanol consumption.

  • Animals: Male C57BL/6J mice are typically used.

  • Dependence Induction (CIE): Mice are exposed to cycles of ethanol vapor in inhalation chambers for 16 hours, followed by an 8-hour withdrawal period. This is repeated for a specified number of cycles to induce dependence. Control animals are exposed to air.

  • Drinking Sessions: Following each CIE or air exposure cycle, mice are given access to a 15% (v/v) ethanol solution and water for a 2-4 hour period, typically starting 3 hours into their dark cycle.

  • Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) prior to the drinking session on test days.

  • Data Analysis: The amount of ethanol and water consumed is measured and calculated as g/kg of body weight. The effect of the antagonist is determined by comparing ethanol intake in drug-treated groups to the vehicle-treated group.

DID_CIE_Workflow cluster_induction Dependence Induction cluster_testing Behavioral Testing CIE_Cycle Chronic Intermittent Ethanol (CIE) Vapor Exposure (16h on / 8h off) Drug_Admin Administer this compound or Vehicle CIE_Cycle->Drug_Admin Repeat for several cycles Drinking_Session 2-4h Access to Ethanol & Water (Drinking in the Dark) Drug_Admin->Drinking_Session Measure_Intake Measure Ethanol & Water Consumption (g/kg) Drinking_Session->Measure_Intake

Caption: Experimental workflow for the Drinking in the Dark model with CIE.
Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

  • Apparatus: A multi-compartment chamber where compartments are distinguished by distinct visual and tactile cues.

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, the animal receives the drug of abuse (e.g., cocaine, amphetamine) and is confined to one compartment. On alternate days, it receives a vehicle injection and is confined to a different compartment. The pairings are counterbalanced across animals.

  • Test: The animal is placed back in the apparatus in a drug-free state, with free access to all compartments. The time spent in each compartment is recorded.

  • Drug Administration: The orexin antagonist (e.g., almorexant) or vehicle is administered before the test session to evaluate its effect on the expression of CPP.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A significant preference for the drug-paired compartment indicates a rewarding effect. The effect of the antagonist is measured by its ability to reduce this preference score.

CPP_Workflow Baseline Pre-Conditioning: Measure initial preference Conditioning Conditioning Phase: Pair Drug with one compartment, Vehicle with another Baseline->Conditioning Antagonist_Admin Administer DORA or Vehicle Conditioning->Antagonist_Admin Test Test Phase (Drug-free): Measure time spent in each compartment Antagonist_Admin->Test Analysis Calculate Preference Score Test->Analysis

Caption: Experimental workflow for the Conditioned Place Preference paradigm.
Drug Self-Administration and Reinstatement

This model assesses the motivation to take a drug and the propensity to relapse after a period of abstinence.

  • Apparatus: An operant conditioning chamber equipped with levers, a drug infusion pump, and associated cues (e.g., lights, tones).

  • Acquisition: Animals (typically rats) are trained to press a lever to receive an intravenous infusion of a drug (e.g., oxycodone). Lever presses are often paired with a cue.

  • Extinction: The drug is no longer delivered upon lever pressing, and the behavior typically extinguishes over several sessions.

  • Drug Administration: The orexin antagonist (e.g., DORA-12) or vehicle is administered during the extinction phase or prior to the reinstatement test.

  • Reinstatement: After extinction, drug-seeking behavior is reinstated by presenting the drug-associated cues, a small, non-contingent "priming" dose of the drug, or a stressor.

  • Data Analysis: The primary measure is the number of presses on the previously active lever during the reinstatement test. A reduction in lever pressing in the antagonist-treated group compared to the vehicle group indicates a decrease in relapse-like behavior.

Reinstatement_Workflow Acquisition Acquisition Phase: Train to self-administer drug Extinction Extinction Phase: Lever pressing is not reinforced Acquisition->Extinction Antagonist_Admin Administer DORA or Vehicle Extinction->Antagonist_Admin Reinstatement_Test Reinstatement Test: Present cues, stress, or drug prime Antagonist_Admin->Reinstatement_Test Analysis Measure active lever presses Reinstatement_Test->Analysis

Caption: Experimental workflow for the Drug Self-Administration and Reinstatement model.

Concluding Remarks

The available preclinical data suggest that both the selective OX1R antagonist this compound and various DORAs are effective in reducing addiction-related behaviors across different classes of abused substances. This compound demonstrates a potent and selective effect on compulsive ethanol intake in dependent animals, highlighting the critical role of OX1R in the motivation for alcohol. DORAs, such as suvorexant, almorexant, and DORA-12, have shown a broader spectrum of activity, reducing the rewarding and motivational properties of stimulants and opioids.

The choice between a selective OX1R antagonist and a DORA for therapeutic development may depend on the specific substance use disorder being targeted. For addictions where sleep disturbances are a prominent feature and a contributor to relapse, a DORA may offer a dual therapeutic benefit. Conversely, for indications where the sedative effects of OX2R antagonism may be undesirable, a selective OX1R antagonist could be a more targeted approach. Further head-to-head comparative studies in standardized preclinical models are warranted to delineate the relative efficacy and potential advantages of each strategy for specific addiction phenotypes.

References

A Comparative Analysis of GSK1059865 and OX2R Antagonists on Behavior for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the behavioral effects of the selective OX1R antagonist GSK1059865 and selective OX2R antagonists, supported by experimental data and detailed protocols.

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor - OX1R and orexin 2 receptor - OX2R), plays a critical role in regulating a wide array of physiological functions, including wakefulness, reward processing, and stress responses.[1] The distinct yet overlapping expression patterns of OX1R and OX2R in the brain suggest differential roles in modulating behavior. This guide provides a comparative analysis of the behavioral effects of this compound, a highly selective OX1R antagonist, and selective OX2R antagonists, offering valuable insights for researchers in the field of neuroscience and drug development.

Mechanism of Action: A Tale of Two Receptors

This compound exhibits high selectivity for the OX1R, which is predominantly expressed in brain regions associated with motivation, reward, and emotion, such as the ventral tegmental area (VTA), prefrontal cortex, and amygdala.[2] In contrast, OX2R antagonists target the orexin 2 receptor, which is highly expressed in areas crucial for the regulation of sleep and wakefulness, including the tuberomammillary nucleus (TMN) and lateral hypothalamus.[3][4] While both receptors are activated by orexin-A, OX1R shows a higher affinity for orexin-A, whereas OX2R binds both orexin-A and orexin-B with similar high affinity.[5] This differential receptor distribution and ligand affinity form the basis for their distinct behavioral profiles.

Comparative Behavioral Effects

The primary behavioral distinction between this compound and selective OX2R antagonists lies in their impact on reward-seeking and sleep-wake cycles. This compound has demonstrated significant efficacy in attenuating drug-seeking behaviors, particularly under conditions of high motivation or compulsion, with minimal effects on normal sleep patterns. Conversely, selective OX2R antagonists are potent sleep-promoting agents, primarily by increasing non-rapid eye movement (NREM) sleep, and have a less pronounced direct role in reward modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from behavioral studies involving this compound and representative selective OX2R antagonists.

Table 1: Effects of this compound on Reward-Seeking Behavior

Behavioral ParadigmSpeciesDrug/DoseKey FindingsReference
Ethanol Drinking (Chronic Intermittent Ethanol model)MouseThis compound (10, 25, 50 mg/kg)Dose-dependently decreased ethanol intake in dependent mice. Only the highest dose (50 mg/kg) reduced intake in non-dependent mice. No effect on sucrose intake.
Cocaine-Induced Conditioned Place Preference (CPP)RatThis compound (10, 30 mg/kg, i.p.)Dose-dependently reduced the expression of cocaine-induced CPP.
Compulsive EatingRatThis compound (10, 30 mg/kg)Inhibited compulsive eating in a model of chronic stress and food restriction, with no effect on palatable food intake in control animals.

Table 2: Effects of Selective OX2R Antagonists on Sleep and Other Behaviors

Behavioral ParadigmSpeciesDrug/DoseKey FindingsReference
Sleep/WakefulnessRatJNJ-10397049Decreased latency to persistent sleep and increased NREM sleep time.
Sleep/WakefulnessMouseCompound 1m (selective OX2R antagonist)Increased NREM sleep time with little effect on REM sleep.
Locomotor ActivityMouseAlmorexant (Dual OX1R/OX2R antagonist)Did not impair locomotor performance. Orexin-induced locomotion is mediated by OX2R.
Stress-Induced ACTH ReleaseMouseJNJ-42847922 (30 mg/kg, p.o.)Prevented stress-induced increase in ACTH release.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in this guide.

Conditioned Place Preference (CPP) Protocol for Assessing Reward-Seeking

This protocol is a standard method to evaluate the rewarding properties of a drug by pairing its administration with a specific environment.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers to determine any initial preference. An unbiased design is often preferred, where the drug-paired and vehicle-paired chambers are assigned randomly.

  • Conditioning (4-8 days):

    • On conditioning days, administer the drug (e.g., cocaine) and confine the animal to one of the outer chambers for 30-45 minutes.

    • On alternate days, administer the vehicle (saline) and confine the animal to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Test Day):

    • The day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each outer chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle-paired chamber indicates a conditioned place preference.

Sleep/Wakefulness Recording (EEG/EMG) Protocol in Mice

This protocol outlines the surgical implantation of electrodes and subsequent recording to assess the effects of a compound on sleep architecture.

Surgical Procedure:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Secure the animal in a stereotaxic frame.

  • Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording.

  • Insert flexible, insulated stainless-steel wires into the nuchal (neck) muscles for electromyogram (EMG) recording.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week before commencing experiments.

Recording and Analysis:

  • Connect the mouse to a recording cable in a sound-attenuated, light-controlled chamber and allow for habituation.

  • Record EEG and EMG signals continuously for a 24-hour baseline period.

  • On the test day, administer the OX2R antagonist or vehicle at a specific time (e.g., at the beginning of the light or dark phase).

  • Record EEG and EMG signals for the subsequent 24 hours.

  • Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics (e.g., NREM sleep is characterized by high-amplitude, low-frequency EEG and reduced EMG activity).

  • Analyze sleep parameters such as latency to sleep onset, duration of each sleep stage, and the number of state transitions.

Visualizing the Pathways and Processes

Diagrams are provided to visually represent the signaling pathways and experimental workflows discussed.

OrexinSignaling OrexinA Orexin-A OX1R OX1R OrexinA->OX1R High Affinity OX2R OX2R OrexinA->OX2R High Affinity OrexinB Orexin-B OrexinB->OX2R High Affinity Gq Gq-protein activation OX1R->Gq OX2R->Gq PLC PLC activation Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca NeuronalExcitation Neuronal Excitation Ca->NeuronalExcitation

Caption: Orexin receptor signaling pathway.

ExperimentalWorkflow cluster_animal_prep Animal Preparation cluster_behavioral_testing Behavioral Testing cluster_data_analysis Data Analysis Acclimation Acclimation to Housing Surgery Surgical Implantation (for EEG/EMG studies) Baseline Baseline Measurement (e.g., CPP preference, sleep) Acclimation->Baseline Recovery Post-Surgical Recovery Recovery->Baseline DrugAdmin Drug/Vehicle Administration (this compound or OX2R Antagonist) Baseline->DrugAdmin Test Behavioral Test (e.g., CPP test, sleep recording) DrugAdmin->Test DataCollection Data Collection Test->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation

Caption: General experimental workflow.

Conclusion

The selective OX1R antagonist this compound and selective OX2R antagonists exhibit distinct and complementary behavioral profiles. This compound primarily modulates reward-related behaviors, making it a potential therapeutic target for addiction and compulsive disorders. In contrast, selective OX2R antagonists are highly effective in promoting sleep, offering a targeted approach for the treatment of insomnia. This comparative analysis provides a foundational resource for researchers aiming to further elucidate the complex roles of the orexin system in behavior and to develop novel therapeutics targeting this critical neural pathway.

References

Cross-Validation of GSK1059865's Effects Across Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, across various animal models of addiction and compulsive behaviors. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the orexin system.

Mechanism of Action: Targeting the Orexin-1 Receptor

This compound exerts its pharmacological effects by selectively blocking the binding of the neuropeptides orexin-A and orexin-B to the orexin-1 receptor (OX1R).[1][2] The OX1R is a Gq-protein coupled receptor predominantly involved in motivation and reward-seeking behaviors.[2][3] Its activation by orexins initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels. By antagonizing this receptor, this compound effectively dampens the downstream signaling that is thought to drive compulsive drug-seeking and consumption.

cluster_0 Orexin Signaling Pathway OrexinA Orexin-A OX1R OX1R (Gq-protein coupled) OrexinA->OX1R OrexinB Orexin-B OrexinB->OX1R PLC Phospholipase C (PLC) OX1R->PLC Activates This compound This compound This compound->OX1R Antagonism Ca_increase Increased Intracellular Ca2+ PLC->Ca_increase Leads to CellularResponse Cellular Response (e.g., neuronal activation, reward-seeking behavior) Ca_increase->CellularResponse Triggers

Orexin-1 Receptor Signaling Pathway and this compound's Point of Intervention.

Comparative Efficacy in Animal Models

This compound has demonstrated significant efficacy in attenuating addiction-related behaviors in multiple preclinical models. The following tables summarize the key quantitative findings from these studies, offering a side-by-side comparison of its effects.

Alcohol Dependence Model (Mice)

This model utilizes chronic intermittent ethanol (CIE) vapor exposure to induce a state of alcohol dependence in mice, leading to escalated voluntary ethanol intake.

Treatment GroupDose (mg/kg, i.p.)Ethanol Intake (g/kg)Percent Reduction vs. VehicleReference
Vehicle (Ethanol-Dependent)-~3.5-[1]
This compound (Ethanol-Dependent)3~2.5~28.6%
This compound (Ethanol-Dependent)10~1.8~48.6%
This compound (Ethanol-Dependent)30~1.5~57.1%
Vehicle (Non-Dependent)-~2.7-
This compound (Non-Dependent)3, 10No significant effect-
This compound (Non-Dependent)30Significant reduction-

Key Finding: this compound dose-dependently and selectively reduces excessive alcohol consumption in dependent mice, with minimal impact on moderate drinking in non-dependent animals. Notably, it did not affect the intake of a palatable sucrose solution, suggesting a specific effect on compulsive reward-seeking rather than general appetite.

Binge Eating Model (Rats)

This model uses a combination of intermittent food restriction and stress to induce binge-like consumption of highly palatable food in female rats.

Treatment GroupDose (mg/kg, s.c.)Binge Food Intake (g)Percent Reduction vs. VehicleReference
Vehicle-~8.0-
This compound10~5.0~37.5%
This compound30~4.0~50%
JNJ-10397049 (OX2R Antagonist)10, 30No significant effect-
SB-649868 (Dual OX1/OX2R Antagonist)10, 30Significant reduction-

Key Finding: this compound significantly reduces binge-like eating of highly palatable food at doses that do not affect the intake of standard chow. The lack of efficacy of the selective OX2R antagonist JNJ-10397049 in this model further underscores the specific role of OX1R in mediating this compulsive behavior.

Detailed Experimental Protocols

Chronic Intermittent Ethanol (CIE) Exposure in Mice

This protocol is adapted from the study by Lopez et al. (2016).

  • Animals: Adult male C57BL/6J mice are used.

  • Housing: Mice are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Baseline Ethanol Intake: Prior to vapor exposure, baseline voluntary ethanol intake is established using a two-bottle choice procedure (15% v/v ethanol vs. water) for several weeks.

  • CIE Procedure:

    • Mice are placed in vapor inhalation chambers for 16 hours per day (e.g., from 5:00 PM to 9:00 AM).

    • Ethanol is volatilized and delivered into the chambers to achieve target blood ethanol concentrations (e.g., 150-200 mg/dL).

    • Control animals are exposed to air under identical conditions.

    • This is followed by an 8-hour period of abstinence in their home cages.

    • This cycle is repeated for 4 consecutive days, followed by a 3-day period of abstinence.

  • Ethanol and Sucrose Drinking Sessions:

    • Following multiple cycles of CIE or air exposure, mice are tested for their voluntary intake of 15% ethanol or 10% sucrose in their home cages during a 2-hour session.

  • Drug Administration:

    • This compound or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the start of the drinking session.

    • A within-subjects design is typically used, where each animal receives all drug doses in a counterbalanced order.

cluster_0 Chronic Intermittent Ethanol (CIE) Experimental Workflow Start Start Baseline Establish Baseline Ethanol Intake (2-bottle choice) Start->Baseline VaporExposure CIE Vapor Exposure (16h/day, 4 days) Baseline->VaporExposure Abstinence1 Abstinence (8h) VaporExposure->Abstinence1 Abstinence2 Abstinence (3 days) VaporExposure->Abstinence2 Abstinence1->VaporExposure Repeat for 4 days DrugAdmin Administer this compound or Vehicle (i.p.) Abstinence2->DrugAdmin DrinkingSession 2-Hour Drinking Session (Ethanol or Sucrose) DrugAdmin->DrinkingSession DataAnalysis Measure Intake & Analyze Data DrinkingSession->DataAnalysis End End DataAnalysis->End

Workflow for the Chronic Intermittent Ethanol (CIE) Mouse Model.
Binge Eating Model in Rats

This protocol is based on the model described by Piccoli et al. (2012).

  • Animals: Adult female Wistar rats are used.

  • Housing: Rats are individually housed with ad libitum access to water and standard chow, except during periods of food restriction.

  • Binge Eating Induction:

    • Food Restriction: For 4 consecutive days, rats are food-restricted to 60% of their baseline intake.

    • Refeeding and Palatable Food Access: For the following 3 days, rats have ad libitum access to standard chow and 2-hour access to a highly palatable, sugary, and fatty food.

    • Stress: On the final day of the refeeding period, prior to the palatable food access, a frustration stressor is introduced where the palatable food is visible but inaccessible for 15 minutes.

    • This entire 7-day cycle is repeated three times to establish a stable binge-eating phenotype.

  • Drug Testing:

    • On the test day, this compound or vehicle is administered subcutaneously (s.c.) 60 minutes before the 2-hour access to the highly palatable food.

    • The amount of palatable food and standard chow consumed is measured.

Conclusion

The available preclinical data consistently demonstrate that this compound is effective in reducing compulsive-like behaviors in well-validated animal models of alcohol dependence and binge eating. Its selectivity for the OX1R appears to be a key factor in its efficacy, as targeting the OX2R alone does not produce similar effects in the binge eating model. These findings strongly support the continued investigation of selective OX1R antagonism as a promising therapeutic strategy for the treatment of addiction and other disorders characterized by compulsive reward-seeking. Further research is warranted to explore the efficacy of this compound in other models of addiction and to elucidate the precise neural circuits through which it exerts its therapeutic effects.

References

GSK1059865: A Targeted Approach to Compulsive Behaviors with Minimal Impact on Hedonic Responses

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of preclinical evidence suggests that the highly selective orexin-1 receptor (OX1R) antagonist, GSK1059865, effectively curtails compulsive behaviors, such as drug and food seeking, while leaving natural reward-driven (hedonic) behaviors largely intact. This specificity offers a promising therapeutic avenue for treating addiction and binge eating disorders without the widespread effects on motivation and pleasure that can accompany less targeted pharmaceuticals.

This compound exerts its effects by blocking the action of orexin-A, a neuropeptide that plays a crucial role in motivation, reward, and stress. The orexin system, particularly through the OX1R, is strongly implicated in the heightened motivational state that drives compulsive reward-seeking behaviors.[1] In contrast, hedonic or homeostatic feeding and reward appear to be less dependent on OX1R signaling.

Comparative Efficacy: this compound vs. Other Orexin Receptor Antagonists

The specificity of this compound becomes apparent when compared to other orexin receptor antagonists. While dual orexin receptor antagonists (DORAs) like suvorexant impact both OX1R and OX2R, and have shown some efficacy in reducing the rewarding properties of drugs like cocaine, they also carry the sedative effects associated with OX2R blockade.[2] Less selective OX1R antagonists, such as SB-334867, have also demonstrated efficacy in reducing compulsive behaviors but may have off-target effects.[3]

CompoundTarget(s)Effect on Compulsive Behavior (Ethanol Drinking in Dependent Mice)Effect on Hedonic Behavior (Sucrose Intake)Reference
This compound Selective OX1R AntagonistSignificantly decreased ethanol drinking in a dose-dependent manner in dependent mice.No significant effect on sucrose intake.[1][4]
SB-334867Primarily OX1R Antagonist (less selective than this compound)Decreased ethanol self-administration and cue-induced reinstatement.No effect on sucrose intake.
SuvorexantDual OX1R/OX2R AntagonistReduced cocaine self-administration and place preference.Not explicitly tested against simple sucrose intake in these studies, but impacts overall arousal.

Experimental Evidence for Specificity

Attenuation of Compulsive Drug Seeking

Studies utilizing rodent models of addiction have consistently demonstrated this compound's ability to reduce compulsive drug-seeking and consumption.

  • Ethanol Dependence: In a key study, this compound significantly and dose-dependently reduced ethanol consumption in alcohol-dependent mice. Notably, in non-dependent mice, only the highest dose of this compound showed a modest reduction in ethanol intake, highlighting its preferential action on the compulsive state of dependence.

  • Cocaine-Induced Conditioned Place Preference: this compound has been shown to dose-dependently reduce the expression of cocaine-induced conditioned place preference, a measure of the rewarding and motivational properties of the drug.

Minimal Impact on Hedonic and Homeostatic Feeding

In stark contrast to its effects on compulsive behaviors, this compound has shown little to no impact on the consumption of palatable food or sucrose under normal conditions.

  • Palatable Food Intake: In rats not subjected to stress or food restriction, this compound did not inhibit the intake of highly palatable food.

  • Sucrose Intake: this compound had no effect on sucrose intake in mice, further supporting the hypothesis that OX1R signaling is not critical for hedonic consumption of natural rewards.

However, in a model of compulsive binge eating , where rats were exposed to chronic stress and food restriction, this compound potently inhibited this compulsive-like eating behavior. This further underscores the compound's specificity for pathological, compulsive behaviors over normal hedonic feeding.

Experimental Protocols

Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Intake in Mice

This protocol is designed to induce a state of ethanol dependence in mice, which is characterized by increased voluntary ethanol consumption.

  • Baseline Ethanol Intake: Mice are initially assessed for their baseline two-bottle choice ethanol intake (e.g., 15% ethanol vs. water).

  • CIE Exposure: Mice are exposed to intermittent cycles of ethanol vapor in inhalation chambers (e.g., 16 hours of vapor followed by 8 hours of withdrawal) for a predetermined number of cycles to induce dependence. Control animals are exposed to air.

  • Ethanol and Sucrose Intake Testing: Following the CIE or air exposure, mice are tested for their voluntary intake of ethanol and a palatable sucrose solution.

  • This compound Administration: Prior to the intake tests, different doses of this compound or a vehicle are administered to the mice.

  • Data Analysis: Ethanol and sucrose consumption are measured and compared between the this compound-treated and vehicle-treated groups in both dependent and non-dependent animals.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding and motivational effects of drugs.

  • Pre-Conditioning Phase: The baseline preference of the animals for two distinct compartments of a chamber is determined.

  • Conditioning Phase: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.

  • Test Phase: The animals are allowed to freely explore both compartments, and the time spent in each compartment is recorded. A preference for the drug-paired compartment indicates the rewarding effect of the drug.

  • Effect of this compound: To assess the effect of this compound, the antagonist is administered before the test phase to see if it can block the expression of the established preference.

Signaling Pathways and Experimental Workflow

Compulsive_vs_Hedonic_Pathway cluster_compulsive Compulsive Behavior (e.g., Drug Seeking) cluster_hedonic Hedonic Behavior (e.g., Sucrose Intake) Stress Stress / Dependence Orexin_A_Compulsive Orexin-A Release Stress->Orexin_A_Compulsive OX1R_Compulsive OX1R Activation (Heightened Motivation) Orexin_A_Compulsive->OX1R_Compulsive Compulsive_Behavior Compulsive Behavior OX1R_Compulsive->Compulsive_Behavior GSK1059865_Compulsive This compound GSK1059865_Compulsive->OX1R_Compulsive Blocks Natural_Reward Natural Reward (e.g., Sucrose) Hedonic_Pathway Dopaminergic & Other Reward Pathways Natural_Reward->Hedonic_Pathway Hedonic_Behavior Hedonic Behavior Hedonic_Pathway->Hedonic_Behavior GSK1059865_Hedonic This compound

Figure 1. Differentiated role of OX1R in compulsive versus hedonic behaviors and the targeted action of this compound.

Experimental_Workflow cluster_animal_model Animal Model Development cluster_behavioral_testing Behavioral Testing Induction Induction of Compulsive State (e.g., CIE for Alcohol Dependence) Treatment Treatment Administration (this compound vs. Vehicle) Induction->Treatment Control Control Group (Non-Dependent) Control->Treatment Compulsive_Test Compulsive Behavior Test (e.g., Ethanol Intake) Data_Analysis Data Analysis and Comparison Compulsive_Test->Data_Analysis Hedonic_Test Hedonic Behavior Test (e.g., Sucrose Intake) Hedonic_Test->Data_Analysis Treatment->Compulsive_Test Treatment->Hedonic_Test

Figure 2. General experimental workflow for assessing the specificity of this compound.

References

Replicating Findings on GSK1059865's Reduction of Ethanol Drinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of GSK1059865 and other emerging alternatives for reducing ethanol consumption, tailored for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support the replication and extension of these important findings.

Comparative Efficacy in Reducing Ethanol Intake

The following tables summarize the dose-dependent effects of this compound and alternative compounds on ethanol consumption in preclinical models. These data are extracted from key studies and presented for direct comparison.

Table 1: Effect of this compound on Ethanol Consumption in Mice

Animal ModelTreatment GroupDose (mg/kg)Route of AdministrationEthanol Intake (g/kg/2h)Percent Reduction vs. VehicleSelectivity vs. SucroseReference
Ethanol-Dependent (CIE) C57BL/6J MiceVehicle0i.p.~3.0-No EffectLopez et al., 2016[1]
This compound10i.p.~2.0~33%No EffectLopez et al., 2016[1]
This compound25i.p.~1.5~50%No EffectLopez et al., 2016[1]
This compound50i.p.~1.2~60%No EffectLopez et al., 2016[1]
Non-Dependent (Air-Exposed) C57BL/6J MiceVehicle0i.p.~1.5-No EffectLopez et al., 2016[1]
This compound10i.p.~1.50%No EffectLopez et al., 2016
This compound25i.p.~1.4~7%No EffectLopez et al., 2016
This compound50i.p.~1.0~33%No EffectLopez et al., 2016

Table 2: Comparative Efficacy of Alternative Compounds on Ethanol Consumption

CompoundTargetAnimal ModelDose RangeRoute of AdministrationKey FindingsReference
SB-334867 OX1R AntagonistAlcohol-Preferring (P) Rats10-30 mg/kgi.p.Significantly reduced ethanol intake and relapse drinking.Anderson et al., 2014; Dhaher et al., 2010
Almorexant Dual Orexin Receptor Antagonist (DORA)Long-Evans Rats3-15 mg/kgi.p.Dose-dependently reduced operant self-administration of both ethanol and sucrose.Srinivasan et al., 2012
Apremilast PDE4 InhibitorWistar and msP Rats10-20 mg/kgi.p.Significantly reduced alcohol intake in both male and female rats.Vozella et al., 2025
Ibudilast PDE3, 4, 10, 11 InhibitorNot specified in detailNot specified in detailNot specified in detailPreclinical studies show a reduction in alcohol drinking and relapse.Bell et al., 2015; Grodin et al., 2022
Semaglutide GLP-1 Receptor AgonistPreclinical and ClinicalNot specified in details.c.Preclinical and early clinical evidence suggest a reduction in alcohol consumption and cravings.Hendershot et al., 2025

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following section outlines the key experimental protocols cited in the studies on this compound.

Chronic Intermittent Ethanol (CIE) Vapor Exposure for Inducing Dependence in Mice

This protocol is adapted from the methods described by Lopez et al. (2016) to induce a state of ethanol dependence in mice, characterized by increased voluntary ethanol consumption.

  • Baseline Ethanol Intake:

    • Individually house C57BL/6J mice and provide them with a two-bottle choice of 15% (v/v) ethanol and water for 2 hours daily.

    • Establish a stable baseline of ethanol intake over several weeks.

  • CIE Vapor Exposure:

    • Divide mice into two groups: CIE-exposed and air-exposed (control).

    • Place the CIE group in vapor inhalation chambers and expose them to ethanol vapor for 16 hours per day for 4 consecutive days.

    • The air-exposed group is placed in identical chambers with normal air circulation.

    • To initiate intoxication before vapor exposure, administer an intraperitoneal (i.p.) injection of ethanol (1.6 g/kg) and pyrazole (1 mmol/kg), an alcohol dehydrogenase inhibitor. Control mice receive saline and pyrazole.

  • Ethanol Drinking Tests:

    • Following the 4-day exposure period, mice undergo a 72-hour abstinence period.

    • After abstinence, re-introduce the two-bottle choice of 15% ethanol and water for 2 hours daily for 5 days.

    • This entire cycle of vapor exposure and drinking tests is typically repeated for 4-5 weeks to establish a robust dependent phenotype.

  • Drug Administration:

    • Once dependence is established (significantly higher ethanol intake in the CIE group compared to the air group), the effects of this compound or other compounds can be tested.

    • Administer the compound (e.g., this compound at 10, 25, 50 mg/kg, i.p.) or vehicle 30 minutes before the 2-hour ethanol access period.

Two-Bottle Choice Drinking Paradigm

This is a standard behavioral assay to measure voluntary ethanol consumption and preference.

  • Habituation:

    • Individually house mice and acclimate them to the housing conditions.

    • Introduce two drinking tubes to each cage, both initially containing water, to accustom the animals to this setup.

  • Ethanol Introduction:

    • Replace the water in one of the tubes with an ethanol solution. The concentration can be gradually increased (e.g., using a sucrose-fading procedure) or started at the target concentration (e.g., 15% v/v).

    • The position of the ethanol and water bottles should be alternated daily to prevent side preference.

  • Data Collection:

    • Measure the volume consumed from each bottle daily.

    • Calculate ethanol intake in grams per kilogram of body weight (g/kg) and ethanol preference (volume of ethanol solution consumed / total volume of fluid consumed).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and the experimental workflows described above.

Orexin_Signaling_Pathway cluster_presynaptic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in VTA) Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates Downstream_Effects Increased Neuronal Excitability & Reward Signaling Ca2+->Downstream_Effects PKC->Downstream_Effects This compound This compound This compound->OX1R Blocks

Caption: Orexin 1 Receptor (OX1R) Signaling Pathway.

CIE_Workflow cluster_baseline Baseline Phase cluster_CIE CIE Cycles (4-5 weeks) cluster_drug_testing Drug Testing Phase Baseline_Drinking Establish Baseline 2-Bottle Choice (15% EtOH vs. H₂O) (2h/day for several weeks) Vapor_Exposure Ethanol Vapor Exposure (16h/day x 4 days) Baseline_Drinking->Vapor_Exposure Abstinence Forced Abstinence (72 hours) Vapor_Exposure->Abstinence Drinking_Test 2-Bottle Choice Drinking Test (2h/day x 5 days) Abstinence->Drinking_Test Drinking_Test->Vapor_Exposure Repeat Cycle Drug_Admin Administer this compound or Vehicle (i.p., 30 min prior to access) Drinking_Test->Drug_Admin Once Dependence is Established Final_Drinking_Test 2-Bottle Choice Drinking Test (2 hours) Drug_Admin->Final_Drinking_Test Data_Analysis Measure EtOH Intake (g/kg) and Preference Final_Drinking_Test->Data_Analysis

Caption: Chronic Intermittent Ethanol (CIE) Experimental Workflow.

References

Evaluating the Therapeutic Potential of GSK1059865 in Comparison to Existing Treatments for Compulsive Reward-Seeking Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of therapeutic interventions for compulsive reward-seeking disorders, such as alcohol use disorder (AUD) and binge eating disorder (BED), is continually evolving. This guide provides a comprehensive evaluation of the novel orexin-1 receptor (OX1R) antagonist, GSK1059865, in comparison to established treatments. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the information necessary to assess the therapeutic potential of this emerging compound.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its effects by selectively targeting the orexin-1 receptor (OX1R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, motivation, and reward.[1] While both receptors are implicated in these processes, the OX1R is predominantly involved in modulating motivation and reward-seeking behaviors, whereas the OX2R is more critically linked to the regulation of the sleep-wake cycle.[2]

This compound's high selectivity for OX1R suggests a targeted approach to mitigating compulsive behaviors without inducing the sedative effects associated with dual orexin receptor antagonists.[2][3] This contrasts with the mechanisms of existing treatments for AUD and BED, which target different neurotransmitter systems.

For Alcohol Use Disorder , current pharmacotherapies include:

  • Naltrexone: An opioid receptor antagonist that blocks the euphoric and reinforcing effects of alcohol.[4]

  • Acamprosate: Thought to restore the balance between GABAergic and glutamatergic neurotransmission, which is disrupted by chronic alcohol use.

  • Disulfiram: An aldehyde dehydrogenase inhibitor that induces unpleasant physiological reactions upon alcohol consumption.

For Binge Eating Disorder , the primary FDA-approved medication is:

  • Lisdexamfetamine (Vyvanse®): A central nervous system stimulant that is a prodrug of dextroamphetamine. Its mechanism in BED is not fully understood but is thought to involve increasing dopamine and norepinephrine levels in the brain, which can help control impulsivity and reduce binge eating episodes.

Comparative Efficacy: Preclinical and Clinical Data

The therapeutic potential of this compound has been primarily investigated in preclinical models of addiction and compulsive eating. A key study by Lopez et al. (2016) demonstrated the efficacy of this compound in reducing alcohol intake in a mouse model of alcohol dependence.

Alcohol Use Disorder: Preclinical Data for this compound vs. Established Treatments
TreatmentModelKey Findings
This compound Chronic Intermittent Ethanol (CIE) exposure in miceDose-dependently and significantly decreased ethanol drinking in dependent mice. The highest dose was required to see a reduction in non-dependent mice. No effect on sucrose intake was observed.
Naltrexone Clinical StudiesReduces heavy drinking and craving for alcohol. More effective in reducing the number of heavy drinking days than in promoting complete abstinence.
Acamprosate Clinical StudiesHelps maintain abstinence from alcohol.
Binge Eating Disorder: Preclinical Data for this compound vs. Clinical Data for Lisdexamfetamine
TreatmentModel/Study DesignKey Findings
This compound Rat model of binge eatingReduced binge-eating-like behavior without affecting consumption of standard chow in control animals.
Lisdexamfetamine Two 12-week, randomized, double-blind, placebo-controlled clinical trialsSignificantly greater reduction in the mean number of weekly binge days from baseline to week 12 compared to placebo.

Experimental Protocols

This compound in a Mouse Model of Alcohol Dependence (Adapted from Lopez et al., 2016)
  • Subjects: Male C57BL/6J mice.

  • Dependence Induction: Mice were exposed to chronic intermittent ethanol (CIE) vapor for 16 hours per day, 4 days a week, to induce alcohol dependence. Control mice were exposed to air.

  • Drinking Paradigm: Voluntary ethanol (15% v/v) or sucrose (5% w/v) intake was measured during 2-hour access periods.

  • Drug Administration: this compound (10, 25, and 50 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the drinking session.

  • Outcome Measures: The primary outcome was the amount of ethanol or sucrose consumed (g/kg).

Signaling Pathways and Experimental Workflow

To visualize the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz.

Orexin_Signaling_Pathway cluster_presynaptic Hypothalamic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in VTA) Orexin_Neuron Orexin Neuron OX1R OX1R Orexin_Neuron->OX1R Orexin-A Gq Gq protein OX1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Reward_Seeking Increased Neuronal Excitability & Reward-Seeking Behavior Ca_release->Reward_Seeking PKC->Reward_Seeking This compound This compound This compound->OX1R antagonizes

Caption: Orexin-A signaling pathway via the OX1R and the antagonistic action of this compound.

Experimental_Workflow cluster_induction Dependence Induction cluster_testing Behavioral Testing Induction Chronic Intermittent Ethanol (CIE) or Air Exposure Drug_Admin This compound or Vehicle Administration (i.p.) Induction->Drug_Admin Baseline Baseline Ethanol Intake Measurement Baseline->Induction Drinking_Session 2-hour Voluntary Ethanol or Sucrose Intake Session Drug_Admin->Drinking_Session Data_Analysis Measurement of Fluid Consumption (g/kg) Drinking_Session->Data_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of alcohol dependence.

Concluding Remarks

This compound, with its selective antagonism of the OX1R, presents a promising and mechanistically distinct therapeutic strategy for compulsive reward-seeking disorders. Preclinical data suggest its efficacy in reducing alcohol consumption in dependent subjects and curbing binge-eating behaviors without the sedative effects that might be expected from broader orexin system modulation.

Compared to existing treatments for AUD and BED, this compound offers a novel mechanism of action that directly targets the motivational component of these disorders. While direct comparative clinical trials are necessary to definitively establish its therapeutic potential relative to current standards of care, the preclinical evidence warrants further investigation. The targeted nature of this compound could translate to a more favorable side-effect profile and provide a valuable alternative or adjunctive therapy for patients who do not respond to or cannot tolerate existing medications. Future research should focus on clinical trials to ascertain the efficacy and safety of this compound in human populations with AUD and BED.

References

A Comparative Analysis of GSK1059865 and ACT-335827 in Preclinical Models of Compulsive Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two selective orexin-1 (OX1) receptor antagonists, GSK1059865 and ACT-335827, based on their performance in preclinical models of compulsive behavior. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Introduction

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1 and OX2, plays a critical role in regulating various physiological functions, including wakefulness, reward processing, and stress responses. The OX1 receptor, in particular, has emerged as a promising therapeutic target for disorders characterized by compulsive behaviors, such as substance use disorders and binge eating disorder. Both this compound and ACT-335827 are selective antagonists of the OX1 receptor and have been investigated for their potential to mitigate compulsive-like behaviors in animal models. This guide offers a side-by-side comparison of their pharmacological profiles and efficacy in relevant behavioral paradigms.

Mechanism of Action: Orexin 1 Receptor Antagonism

Both this compound and ACT-335827 exert their pharmacological effects by selectively blocking the orexin 1 (OX1) receptor. Orexin-A, the endogenous ligand, binds to the Gq-protein coupled OX1 receptor, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to neuronal excitation and has been implicated in the motivational and reinforcing effects of drugs of abuse and palatable foods. By competitively binding to the OX1 receptor, this compound and ACT-335827 prevent the binding of orexin-A and the subsequent downstream signaling, thereby attenuating the orexin-driven potentiation of compulsive behaviors.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1 Receptor Orexin-A->OX1R Binds Gq Gq-protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to This compound This compound This compound->OX1R Blocks ACT335827 ACT-335827 ACT335827->OX1R Blocks

Caption: Orexin 1 Receptor Signaling Pathway and Antagonist Action. (Max Width: 760px)

Comparative Pharmacological Data

The following table summarizes the available in vitro pharmacological data for this compound and ACT-335827, highlighting their potency and selectivity for the OX1 receptor.

ParameterThis compoundACT-335827Reference
Target Orexin 1 Receptor (OX1R)Orexin 1 Receptor (OX1R)[1]
Mechanism of Action AntagonistAntagonist[1]
OX1R IC50 Not explicitly stated6 nM[1]
OX2R IC50 Not explicitly stated417 nM[1]
OX1R Kb ~1.26 nM41 nM[1]
OX2R Kb 126 nM560 nM
Selectivity (OX2R/OX1R) ~100-fold~70-fold

Performance in Compulsive Behavior Models

This section details the experimental findings for each compound in various animal models of compulsive behavior.

Ethanol Consumption Model

Experimental Protocol: Chronic Intermittent Ethanol (CIE) Exposure in Mice

The CIE model is designed to induce a state of ethanol dependence in mice, leading to increased voluntary ethanol consumption, which is considered a compulsive-like behavior.

CIE_Workflow cluster_baseline Baseline Phase cluster_cie CIE/Air Exposure Cycles cluster_testing Testing Phase Baseline_Intake Measure Baseline Ethanol Intake Ethanol_Vapor Ethanol Vapor Inhalation (16h/day) Baseline_Intake->Ethanol_Vapor Group Assignment Air_Exposure Air Inhalation (Control) Baseline_Intake->Air_Exposure Group Assignment Withdrawal Withdrawal Period (8h) Ethanol_Vapor->Withdrawal Drug_Admin Administer this compound or Vehicle Ethanol_Vapor->Drug_Admin After Escalation Air_Exposure->Withdrawal Air_Exposure->Drug_Admin After Escalation Withdrawal->Ethanol_Vapor Repeat Cycles Withdrawal->Air_Exposure Repeat Cycles Ethanol_Access Provide Access to Ethanol Solution Drug_Admin->Ethanol_Access Measure_Intake Measure Ethanol Consumption Ethanol_Access->Measure_Intake

Caption: Experimental Workflow for the Chronic Intermittent Ethanol (CIE) Model. (Max Width: 760px)

This compound Performance:

In a study utilizing the CIE model in C57BL/6J mice, this compound demonstrated a significant and dose-dependent reduction in ethanol consumption in ethanol-dependent mice.

Dose (mg/kg, i.p.)Effect on Ethanol Intake in CIE-exposed MiceEffect on Ethanol Intake in Air-exposed (Control) MiceEffect on Sucrose IntakeReference
10Significant decreaseNo significant effectNo effect
30Significant decreaseNo significant effectNo effect
50Significant decreaseSignificant decrease (only at highest dose)No effect

These findings suggest that this compound preferentially reduces the elevated, compulsive-like ethanol drinking associated with dependence, with minimal impact on normal fluid consumption.

ACT-335827 Performance:

Schedule-Induced Polydipsia (SIP) Model

Experimental Protocol: Schedule-Induced Polydipsia in Rats

SIP is a model of compulsive behavior where food-restricted rats exhibit excessive drinking of water when food pellets are delivered intermittently. This excessive drinking is not driven by thirst and is considered a form of adjunctive, compulsive-like behavior.

SIP_Workflow cluster_deprivation Food Deprivation cluster_training SIP Training cluster_testing Drug Testing Food_Restriction Maintain rats at 85-90% of free-feeding body weight Intermittent_Feeding Intermittent Food Pellet Delivery (e.g., FT-60s) Food_Restriction->Intermittent_Feeding Water_Access Free Access to Water Measure_Licks Measure Water Licks/ Intake Intermittent_Feeding->Measure_Licks Drug_Admin Administer ACT-335827 or Vehicle Measure_Licks->Drug_Admin After Stable Polydipsia SIP_Session Conduct SIP Session Drug_Admin->SIP_Session Measure_Effect Measure Effect on Water Intake SIP_Session->Measure_Effect

Caption: Experimental Workflow for the Schedule-Induced Polydipsia (SIP) Model. (Max Width: 760px)

ACT-335827 Performance:

ACT-335827 has been shown to decrease compulsive drinking behavior in a schedule-induced polydipsia model in rats without affecting home cage water intake, indicating a specific effect on the compulsive aspect of the behavior.

Dose (mg/kg, p.o.)Effect on Compulsive Water Intake in SIPEffect on Home Cage Water IntakeReference
100Not explicitly quantified, but described as decreasedNo effect
300DecreasedNo effect

This compound Performance:

Specific quantitative data for this compound in a schedule-induced polydipsia model was not found in the reviewed literature.

Binge Eating Model

Experimental Protocol: Binge Eating in Female Rats

This model induces binge-like eating behavior in female rats through a combination of cyclic food restriction, stress, and presentation of highly palatable food.

Binge_Eating_Workflow cluster_induction Binge Eating Induction cluster_testing Drug Testing Food_Restriction Cyclic Food Restriction Stress Stress Induction Food_Restriction->Stress Induces Binge-like Behavior Palatable_Food Presentation of Highly Palatable Food Stress->Palatable_Food Induces Binge-like Behavior Drug_Admin Administer this compound, ACT-335827 or Vehicle Palatable_Food->Drug_Admin Once Behavior is Stable Binge_Session Binge Eating Test Session Drug_Admin->Binge_Session Measure_Intake Measure Palatable Food Intake Binge_Session->Measure_Intake

Caption: Experimental Workflow for the Binge Eating Model. (Max Width: 760px)

This compound Performance:

This compound was effective in reducing compulsive-like eating in a rat model of binge eating. Notably, the effect was selective for the compulsive consumption of palatable food, as it did not affect the intake of standard chow in control animals.

Dose (mg/kg, i.p.)Effect on Binge-like Intake of Palatable FoodEffect on Standard Chow Intake in Control RatsReference
10Potently inhibitedNo inhibition
30Potently inhibitedNo inhibition

ACT-335827 Performance:

In a study comparing different selective orexin-1 receptor antagonists, ACT-335827 was also found to dose-dependently reduce binge-like eating of highly palatable food in rats.

Dose (mg/kg)Effect on Binge-like Intake of Highly Palatable FoodReference
Not specifiedDose-dependently reduced
Conditioned Place Preference (CPP) Model

Experimental Protocol: Cocaine-Induced Conditioned Place Preference in Rats

The CPP paradigm is used to assess the rewarding properties of a drug. An animal learns to associate a specific environment with the rewarding effects of a drug, and a preference for that environment is interpreted as a measure of the drug's rewarding potential. The antagonism of this preference can indicate a reduction in the motivational properties of the drug.

CPP_Workflow cluster_preconditioning Pre-Conditioning Phase cluster_conditioning Conditioning Phase cluster_postconditioning Post-Conditioning (Test) Phase Baseline_Pref Measure Baseline Preference for two distinct chambers Drug_Pairing Pair one chamber with Cocaine administration Baseline_Pref->Drug_Pairing Saline_Pairing Pair the other chamber with Saline administration Drug_Pairing->Saline_Pairing Alternating Days Antagonist_Admin Administer this compound or Vehicle Saline_Pairing->Antagonist_Admin After Conditioning Free_Access Allow free access to both chambers Antagonist_Admin->Free_Access Measure_Preference Measure time spent in each chamber Free_Access->Measure_Preference

Caption: Experimental Workflow for the Conditioned Place Preference (CPP) Model. (Max Width: 760px)

This compound Performance:

This compound was shown to dose-dependently reduce the expression of cocaine-induced conditioned place preference, suggesting it can diminish the rewarding and motivational aspects of cocaine.

Dose (mg/kg, i.p.)Effect on Cocaine-Induced CPPReference
10Significantly antagonized
30Significantly antagonized

ACT-335827 Performance:

While ACT-335827 has been shown to decrease fear-induced startle responses and stress-induced autonomic reactions, specific data on its effect in a drug-induced CPP model was not found in the reviewed literature.

Summary and Conclusion

Both this compound and ACT-335827 are potent and selective OX1 receptor antagonists that have demonstrated efficacy in preclinical models of compulsive behavior. This compound has shown promise in reducing compulsive-like consumption of ethanol and palatable food, as well as attenuating the rewarding effects of cocaine. ACT-335827 has been effective in curbing compulsive drinking in the SIP model and reducing binge-like eating.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough literature review. The data presented is based on publicly available research and should be interpreted within the context of the specific experimental designs.

References Various public research articles. Piccoli, L., et al. (2012). Role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats. Neuropsychopharmacology, 37(9), 1999–2011. Lopez, M. F., et al. (2016). The highly selective orexin/hypocretin 1 receptor antagonist this compound potently reduces ethanol drinking in ethanol dependent mice. Brain Research, 1636, 74–80.

References

Lack of GSK1059865 Effect on Sucrose Intake: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data confirms that the selective Orexin-1 receptor (OX1R) antagonist, GSK1059865, does not alter voluntary sucrose intake in preclinical models. This finding distinguishes it from other compounds targeting the orexin system and suggests a specific role for OX1R in compulsive reward-seeking behaviors rather than general hedonic consumption.

This guide provides a detailed comparison of this compound's effects on sucrose intake with alternative experimental approaches that do modulate such behavior. The information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Sucrose Intake

Experimental data robustly demonstrates that this compound administration does not lead to a significant change in the consumption of a 5% sucrose solution in mice.[1] This lack of effect was observed across a range of doses that were effective in reducing ethanol intake in dependent animals, highlighting the compound's selectivity for pathological reward-seeking over natural reward consumption.[1][2]

In contrast, genetic knockout of the orexin system or the use of other, less selective orexin receptor antagonists have been shown to impact sucrose consumption, suggesting a nuanced role for the orexin system in feeding behaviors.

Experimental ModelCompound/ModificationKey Findings on Sucrose IntakeReference
C57BL/6J MiceThis compound (10, 25, 50 mg/kg)No significant effect on 5% sucrose solution intake. Statistical analysis (ANOVA) confirmed no significant effect of the drug on consumption.[1]Lopez et al., 2016
Orexin Knockout MiceGenetic Deletion of OrexinSignificantly less sucrose intake compared to wild-type mice, suggesting the orexin system's baseline involvement in sucrose consumption.[3]Mochizuki et al., 2011
5-HT1B Receptor Mutant MiceGenetic Deletion of 5-HT1B ReceptorIncreased sucrose intake compared to wild-type mice, indicating the involvement of the serotonergic system in modulating sweet solution consumption.Rocha et al., 2007

Experimental Protocols

Two-Bottle Sucrose Preference Test

The assessment of sucrose intake was conducted using a standard two-bottle choice paradigm.

  • Animal Subjects: C57BL/6J mice were used in the cited this compound study.

  • Housing: Mice are typically singly housed to allow for accurate measurement of individual fluid consumption.

  • Habituation: Prior to the experiment, animals undergo a habituation period where they are accustomed to the presence of two drinking bottles in their home cage.

  • Test Solutions: One bottle contained a 5% (w/v) sucrose solution, and the other contained regular drinking water.

  • Procedure:

    • Mice were given free access to both the sucrose solution and water.

    • The positions of the two bottles were switched daily to prevent place preference from confounding the results.

    • Fluid consumption from each bottle was measured daily by weighing the bottles.

  • Drug Administration: this compound or a vehicle control was administered to the animals before the measurement period.

  • Data Analysis: The total volume of sucrose solution consumed over a specific period is calculated and statistically compared between the drug-treated and vehicle-treated groups. An ANOVA is typically used to determine statistical significance.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Orexin 1 Receptor (OX1R) and the general workflow of the sucrose intake experiment.

OX1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OX1R OX1R This compound->OX1R Antagonist Orexin_A Orexin-A Orexin_A->OX1R Agonist Gq Gq-protein OX1R->Gq activates PLC PLC Gq->PLC activates PI3K PI3K Gq->PI3K can activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response

Orexin 1 Receptor (OX1R) Signaling Pathway

Sucrose_Intake_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation to Two-Bottle Setup Baseline Baseline Measurement (Water vs. Water) Habituation->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Two_Bottle_Choice Two-Bottle Choice: 5% Sucrose vs. Water Drug_Admin->Two_Bottle_Choice Measurement Daily Measurement of Fluid Intake Two_Bottle_Choice->Measurement Switch Switch Bottle Positions Daily Measurement->Switch Calculation Calculate Total Sucrose Intake Measurement->Calculation Switch->Two_Bottle_Choice Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Conclusion Conclusion on Drug Effect Stats->Conclusion

Sucrose Intake Experimental Workflow

References

Safety Operating Guide

Prudent Disposal of GSK1059865: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GSK1059865 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established guidelines for the disposal of research-grade chemicals is essential. This guide provides a procedural framework for the safe management and disposal of this compound.

Step-by-Step Disposal Protocol for this compound

Researchers must adhere to their institution's specific chemical hygiene plan and waste disposal protocols. The following steps provide a general framework for the proper disposal of this compound:

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as chemical waste. Do not mix this waste with general laboratory trash.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or a wide-mouthed plastic container is suitable. For liquid waste (e.g., solutions in solvents), use a solvent-resistant bottle.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate amount of the compound and the date the waste was first added to the container.

  • Storage: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.

  • Disposal Request: Once the waste container is full or has been in use for a designated period (as per institutional policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3][4][5]

  • Documentation: Maintain a log of the this compound waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.

Chemical Waste Management Overview

The following table summarizes key considerations for the management of chemical waste in a laboratory setting.

ParameterGuidelineRationale
Waste Identification Treat as hazardous in the absence of an SDS.Ensures maximum safety and compliance.
PPE Safety glasses, lab coat, gloves.Protects personnel from potential exposure.
Waste Container Dedicated, labeled, leak-proof.Prevents spills and ensures proper identification.
Storage Location Designated satellite accumulation area.Centralizes hazardous materials and prevents accidents.
Disposal Method Collection by certified EHS personnel.Ensures environmentally sound and legally compliant disposal.

Disposal Workflow for Investigational Compounds

The following diagram illustrates the logical workflow for the proper disposal of a research compound like this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Generation of This compound Waste assess_hazard Assess Hazards (Treat as Hazardous) start->assess_hazard Step 1 don_ppe Don Appropriate PPE assess_hazard->don_ppe Step 2 segregate_waste Segregate Chemical Waste don_ppe->segregate_waste Step 3 label_container Label Waste Container: 'Hazardous Waste, this compound' segregate_waste->label_container Step 4 place_in_container Place Waste in Designated Container label_container->place_in_container Step 5 store_container Store in Satellite Accumulation Area place_in_container->store_container Step 6 request_pickup Request EHS Waste Pickup store_container->request_pickup Step 7 document_disposal Document Waste Disposal request_pickup->document_disposal Step 8 end End: Compliant Disposal document_disposal->end Step 9

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

Essential Safety and Logistical Information for Handling GSK1059865

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for GSK1059865 is readily available in the public domain. The following guidance is based on the precautionary principle and general best practices for handling potent, biologically active research compounds.[1][2] Researchers must conduct a thorough, site-specific risk assessment before handling this compound.[3][4][5]

This compound is a potent and selective orexin-1 receptor antagonist. As with any potent, powdered research chemical, it should be handled with care to minimize exposure to researchers and the environment. The primary risks associated with similar compounds include inhalation of airborne particles, skin contact, and accidental ingestion.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier against exposure after engineering controls and safe handling practices have been implemented. The following table summarizes the recommended PPE for various procedures involving this compound.

Procedure Required PPE Recommended Additional PPE Rationale
Weighing and Aliquoting (Powder) - Double nitrile gloves- Chemical splash goggles- Lab coat- N95 or higher-rated respirator- Face shield- Disposable gown with tight-fitting cuffsMinimizes inhalation of fine powder and protects skin and eyes from contact.
Preparing Solutions - Nitrile gloves- Safety glasses with side shields- Lab coat- Chemical splash goggles- Face shieldProtects against splashes of the compound dissolved in solvent.
Administering to Animals - Nitrile gloves- Safety glasses with side shields- Lab coat- Disposable gownPrevents skin contact with the compound and contaminated surfaces.
General Laboratory Operations - Nitrile gloves- Safety glasses with side shields- Lab coatStandard laboratory practice to prevent incidental exposure.
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Lab coat- Face shieldProtects against splashes and contact with contaminated waste materials.

Operational Plan: Step-by-Step Handling Procedures

A clear, step-by-step plan is essential for the safe handling of potent compounds.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.

    • Ensure all necessary PPE and spill cleanup materials are readily available.

    • Inform colleagues in the vicinity about the nature of the work.

  • Weighing and Transfer:

    • Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure.

    • Use the smallest amount of the substance necessary for the experiment.

    • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation where appropriate.

  • Solution Preparation:

    • Add the compound to the solvent slowly to avoid splashing.

    • Conduct all solution preparations in a certified chemical fume hood.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.

    • Carefully remove and dispose of PPE as contaminated waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Collect all waste containing this compound, including unused solutions and contaminated solvents, in a designated, properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

    • Follow your institution's guidelines for the disposal of potent chemical waste.

  • Contaminated Materials:

    • Dispose of all items that have come into direct contact with this compound, such as pipette tips, weigh boats, and gloves, as hazardous chemical waste.

    • Place these items in a sealed, labeled waste bag or container within the designated hazardous waste collection area.

Experimental Workflow and Safety Precautions

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Available gather_ppe->spill_kit weigh Weigh this compound (in ventilated enclosure) spill_kit->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1059865
Reactant of Route 2
Reactant of Route 2
GSK1059865

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.